Product packaging for Galantide(Cat. No.:CAS No. 138579-66-5)

Galantide

Cat. No.: B1674400
CAS No.: 138579-66-5
M. Wt: 2199.5 g/mol
InChI Key: TZOJVPDIYKRJSM-GKPUQKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

consists of 20-amino acid residues, 12 AA from the N-terminal of galanin and the C-terminal part of Substance P;  blocks the galanin-mediated inhibition of glucose-induced insulin secretion;  amino acid sequence given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C104H151N25O26S B1674400 Galantide CAS No. 138579-66-5

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOJVPDIYKRJSM-GKPUQKAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H151N25O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160714
Record name Galantide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2199.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138579-66-5
Record name Galantide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galantide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Galantide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a synthetic chimeric peptide that has garnered significant interest in neuropharmacology and endocrinology due to its potent antagonist activity at galanin receptors. Comprising a fragment of the neuropeptide galanin (GAL) and a portion of substance P, this compound has been instrumental in elucidating the physiological roles of the galaninergic system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Molecular Profile and Primary Mechanism of Action

This compound is a non-specific galanin receptor antagonist. Its primary mechanism of action is the competitive blockade of galanin receptors, thereby preventing the endogenous ligand, galanin, from binding and initiating downstream signaling cascades. There are three known galanin receptor subtypes: GalR1, GalR2, and GalR3, all of which are G-protein coupled receptors (GPCRs)[1][2]. This compound's non-specificity implies that it can inhibit the actions of galanin at all three receptor subtypes.

In addition to its effects on galanin receptors, this compound has been observed to interact with substance P receptors, although with a lower affinity[3]. This cross-reactivity is a critical consideration in experimental design and data interpretation.

Quantitative Analysis of this compound's Receptor Interactions

The binding affinity and functional inhibition of this compound at its target receptors have been quantified in various studies. The following table summarizes key quantitative data for this compound's interaction with galanin and substance P receptors.

ParameterReceptor/SystemValueSpeciesReference
Binding Affinity (Kd) Galanin Receptors (Class 1)<0.1 nMRat Hypothalamus[3]
Galanin Receptors (Class 2)~6 nMRat Hypothalamus[3]
Substance P Receptors~40 nM-[3]
Functional Inhibition (IC50) Galanin-mediated inhibition of glucose-induced insulin secretion1.0 nMMouse Pancreatic Islets[1][3]
Galanin-induced increase in K+ conductance4 nM-[3]
Voltage-dependent Ba2+ current (IBa) inhibition16 nM-[3]

Signaling Pathways Modulated by this compound

By antagonizing galanin receptors, this compound effectively blocks the diverse signaling pathways initiated by galanin. The downstream effects of this compound are therefore opposite to those of galanin and are dependent on the specific galanin receptor subtype expressed in a given cell or tissue.

  • GalR1 and GalR3 Signaling: These receptors primarily couple to Gi/o proteins. Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[1][2]. This compound, by blocking these receptors, prevents this inhibitory effect, thereby maintaining or increasing cAMP and PKA activity in the presence of galanin.

  • GalR2 Signaling: In contrast, the GalR2 receptor couples to Gq/11 proteins. Galanin binding to GalR2 activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC)[1]. This compound's antagonism of GalR2 prevents this signaling cascade, thus blocking the galanin-induced increase in intracellular calcium and PKC activation.

Galanin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway Galanin Galanin GalR1/3 GalR1/3 Galanin->GalR1/3 GalR2 GalR2 Galanin->GalR2 This compound This compound This compound->GalR1/3 This compound->GalR2 Gαi/o Gαi/o GalR1/3->Gαi/o Gαq/11 Gαq/11 GalR2->Gαq/11 AC Adenylyl Cyclase Gαi/o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C Gαq/11->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Ca2+ IP3->Ca2+ PKC ↑ PKC DAG->PKC

Caption: Galanin receptor signaling and its antagonism by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for galanin receptors.

1. Membrane Preparation:

  • Tissues or cells expressing galanin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Reaction:

  • A fixed concentration of a radiolabeled galanin analog (e.g., 125I-galanin) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

  • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation 2. Incubation (Membranes + 125I-Galanin + this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing 4. Filter Washing Filtration->Washing Counting 5. Gamma Counting (Quantify Bound Radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay is used to assess the ability of this compound to antagonize the inhibitory effect of galanin on insulin secretion from pancreatic islets.

1. Islet Isolation and Culture:

  • Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • The isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) to allow for recovery.

2. Pre-incubation:

  • Islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a defined period (e.g., 60 minutes) to establish a basal level of insulin secretion.

3. Stimulation and Treatment:

  • Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

  • Different treatment groups are established:

    • Control (high glucose alone)

    • Galanin (high glucose + galanin)

    • This compound (high glucose + galanin + varying concentrations of this compound)

  • The incubation is carried out for a specific duration (e.g., 60 minutes).

4. Sample Collection and Analysis:

  • At the end of the incubation period, the supernatant is collected from each group.

  • The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

5. Data Analysis:

  • The amount of insulin secreted is normalized to the number of islets or total protein content.

  • The inhibitory effect of galanin and the antagonistic effect of this compound are quantified and plotted.

  • The IC50 value for this compound's antagonism of the galanin effect is calculated.

Conclusion

This compound serves as a potent, non-specific antagonist of galanin receptors, effectively blocking the downstream signaling pathways mediated by GalR1, GalR2, and GalR3. Its mechanism of action has been thoroughly characterized through a combination of radioligand binding assays and functional assays, such as the glucose-stimulated insulin secretion model. The quantitative data derived from these studies provide a clear understanding of its potency and receptor interaction profile. As a critical research tool, this compound continues to facilitate the exploration of the multifaceted roles of the galaninergic system in health and disease, offering potential avenues for the development of novel therapeutic agents.

References

Galantide: A Technical Guide on Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the peptide Galantide, a widely utilized galanin receptor antagonist. It details the peptide's core structure, physicochemical properties, and mechanism of action. Furthermore, this guide presents key quantitative data regarding its biological activity and outlines standardized experimental protocols for its synthesis and functional characterization. The included diagrams of signaling pathways and experimental workflows serve to visually articulate complex processes for enhanced understanding.

Core Peptide Structure and Properties

This compound is a synthetic chimeric peptide, engineered by combining the N-terminal fragment of galanin with a C-terminal fragment from Substance P.[1][2][3][4] Specifically, it consists of amino acids 1-13 of galanin linked to amino acids 5-11 of Substance P.[5][6][7] This unique construction confers its potent antagonist activity at galanin receptors.

Primary Structure:

  • Amino Acid Sequence (Three-Letter): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[5][8]

  • Amino Acid Sequence (One-Letter): GWTLNSAGYLLGPQQFFGLM-NH2[5][8]

  • C-Terminal Modification: The C-terminus is amidated (-NH2).[2][5][7]

This peptide is typically supplied as a trifluoroacetate salt and should be stored at -20°C, protected from light and moisture.[5][8]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential information for experimental design and application.

PropertyValueCitation(s)
Molecular Formula C104H151N25O26S1[5][8]
Molecular Weight ~2199.56 g/mol [5][8]
CAS Number 138579-66-5[2][5]
Synonyms M15, Galanin (1-13)-Substance P (5-11) amide[5][7]
Purity > 95% (Typically confirmed by HPLC)[3]
Solubility Soluble in water[3][4]

Biological Activity and Mechanism of Action

This compound functions as a non-specific, reversible galanin receptor antagonist.[1][2] It competitively blocks the neuronal and endocrine actions of galanin in a dose-dependent manner.[3][4][5] Its primary mechanism involves preventing galanin from binding to its receptors (GalR1, GalR2, GalR3), thereby inhibiting downstream signaling cascades.

Key biological effects of this compound's antagonism include:

  • Inhibition of galanin-mediated reduction of glucose-induced insulin secretion.[1][5][6]

  • Blockade of galanin's inhibitory effect on acetylcholine release.[4][5][7]

  • Antagonism of the galanin-induced increase in K+ conductance in neurons.[2]

Quantitative Biological Data

The following table summarizes the key quantitative metrics that define this compound's potency and binding affinity across various experimental models.

ParameterDescriptionValueModel SystemCitation(s)
IC50 Antagonism of galanin-mediated inhibition of insulin secretion.1.0 nMMouse pancreatic islets[1][2][6]
IC50 Antagonism of galanin-induced increase in K+ conductance.4 nMMudpuppy parasympathetic neurons[1][2]
IC50 Displacement of 125I-galanin from receptors.< 0.1 nMRin m 5F insulinoma cells[6]
Kd Binding affinity for high-affinity galanin binding sites.< 0.1 nMRat hypothalamus[2]
Kd Binding affinity for low-affinity galanin binding sites.~6 nMRat hypothalamus[2]
Kd Binding affinity for Substance P (SP) receptors.~40 nM(Implied from receptor binding studies)[2]
Galanin Receptor Signaling and this compound Inhibition

Galanin receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins. Activation by galanin initiates an inhibitory cascade. This compound prevents this activation by occupying the receptor's binding site.

Galanin_Signaling cluster_membrane Cell Membrane GalR Galanin Receptor (GalR) G_protein GalR->G_protein Activates AC G_protein->AC Inhibits K_channel G_protein->K_channel Activates cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Galanin Galanin Galanin->GalR Binds This compound This compound (Antagonist) This compound->GalR Blocks ATP ATP ATP->AC Inhibition Inhibition of Neurotransmitter/ Hormone Release cAMP->Inhibition Leads to K_efflux->Inhibition Leads to

Caption: this compound competitively blocks galanin binding to its receptor.

Experimental Protocols and Workflows

This section outlines generalized yet detailed methodologies for the synthesis, purification, and biological activity assessment of this compound. These protocols are based on standard practices in peptide chemistry and pharmacology.

Peptide Synthesis and Purification Workflow

This compound is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification via reverse-phase HPLC.

Synthesis_Workflow cluster_cycle Single Amino Acid Addition start Start: Fmoc-Met-Wang Resin coupling_cycle Iterative Coupling Cycles (20 times) start->coupling_cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) wash1 2. Wash (DMF, DCM) deprotection->wash1 activation 3. Amino Acid Activation (e.g., HBTU/HOBt) wash1->activation coupling 4. Coupling Reaction activation->coupling wash2 5. Wash coupling->wash2 wash2->coupling_cycle Repeat for next AA purification Purification (Preparative RP-HPLC) cleavage->purification analysis Analysis & Characterization (LC-MS, Analytical HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization end_product Final Product: Pure this compound Peptide lyophilization->end_product

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: The synthesis begins with a pre-loaded Fmoc-Met-Wang resin, where the C-terminal methionine is already attached to the solid support.

  • Amino Acid Coupling Cycle: The peptide chain is elongated from C-terminus to N-terminus through repetitive cycles.

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

    • Activation: The carboxyl group of the next incoming Fmoc-protected amino acid is activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

    • Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the deprotected N-terminus.

  • Cleavage: After the final amino acid (Glycine) is coupled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[5][8]

  • Lyophilization: The pure peptide fractions are pooled and lyophilized to yield a stable, fluffy white powder.

Biological Activity Assay: Competitive Radioligand Binding

A competitive binding assay is a standard method to determine the affinity (IC50, Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a labeled ligand from a receptor.

Assay_Workflow prep 1. Prepare Cell Membranes (Expressing Galanin Receptors) incubation 2. Incubation Step prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantification 4. Quantification (Gamma Counting) separation->quantification analysis 5. Data Analysis (Non-linear Regression) quantification->analysis result Result: Determine IC50 Value analysis->result radioligand [125I]-Galanin (Fixed Concentration) radioligand->incubation competitor This compound (Varying Concentrations) competitor->incubation

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express galanin receptors (e.g., Rin m 5F cells, rat hypothalamus).[2][6] Protein concentration is determined via a standard assay (e.g., BCA).

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed, low concentration of a radiolabeled galanin analog (e.g., 125I-Galanin) and serially diluted concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on each filter is measured using a gamma counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to calculate the IC50 value—the concentration of this compound required to displace 50% of the specific binding of the radioligand.[6]

References

The Role of Galantide in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Galantide, a key pharmacological tool in the field of neuroscience. We will explore its mechanism of action, summarize key quantitative data, detail experimental protocols for its use, and visualize its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the galaninergic system and its role in neurological function and disease.

Introduction to this compound

This compound is a synthetic chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. It is constructed from the first 12 amino acids of galanin and the C-terminal fragment (5-11) of Substance P.[1][2] This unique structure allows it to act as a non-specific, competitive antagonist at galanin receptors (GalRs), primarily targeting GalR1 and GalR2.[1] By blocking the actions of endogenous galanin, this compound has enabled researchers to investigate the involvement of the galaninergic system in a wide array of neurological processes, including memory, pain, mood, and neuroprotection.[3]

Mechanism of Action

This compound exerts its effects primarily by competitively binding to galanin receptors, thereby preventing the endogenous ligand, galanin, from initiating its downstream signaling cascades. It recognizes two distinct classes of galanin binding sites in the rat hypothalamus.[1]

Its antagonistic properties have been demonstrated across various functional assays:

  • Inhibition of K+ Conductance: this compound produces a concentration-dependent antagonism of the galanin-induced increase in potassium (K+) conductance in parasympathetic neurons.[1][4]

  • Blockade of Insulin Secretion Inhibition: It effectively antagonizes the galanin-mediated inhibition of glucose-induced insulin secretion from pancreatic islets.[5][1][2]

Interestingly, under certain conditions, this compound can exhibit agonist-like activity. It has been shown to inhibit voltage-dependent barium currents (a proxy for calcium currents) in a manner similar to galanin itself, suggesting a complex interaction with ion channels that may be receptor-subtype dependent.[1][4] this compound also shows some affinity for Substance P receptors, although this is lower than its affinity for galanin receptors.[1]

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro studies.

Table 1: Binding Affinity of this compound

ParameterReceptor/Binding SitePreparationValueReference
KDGalanin Binding Site (Class 1)Rat Hypothalamus<0.1 nM[1]
KDGalanin Binding Site (Class 2)Rat Hypothalamus~6 nM[1]
KDSubstance P ReceptorsRat Hypothalamus~40 nM[1]

Table 2: Functional Potency (IC50) of this compound

ActivitySystemValueReference
Antagonism of Galanin-Mediated Inhibition of Insulin SecretionMouse Pancreatic Islets1.0 nM[5][1][2]
Antagonism of Galanin-Induced Increase in K+ ConductanceMudpuppy Parasympathetic Neurons4 nM[1][4]
Inhibition of Voltage-Dependent Ba2+ Current (Agonist-like activity)Mudpuppy Parasympathetic Neurons16 nM[1][4]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for in vivo and in vitro experiments using this compound.

Protocol 1: In Vivo Assessment of Social Memory in Rats

This protocol is based on the social recognition test, which leverages the natural tendency of rats to investigate novel conspecifics more than familiar ones.[6][7] this compound has been shown to improve social memory in this paradigm.[5][3]

Objective: To evaluate the effect of intracerebroventricular (i.c.v.) administration of this compound on social recognition memory.

Materials:

  • Adult male Wistar rats.[5]

  • Juvenile male Wistar rats (as social stimuli).

  • This compound (dissolved in sterile 0.9% NaCl).[1]

  • Stereotaxic apparatus for i.c.v. surgery.

  • Hamilton syringe (10 µL).

  • Test arena (e.g., an open field box).

Methodology:

  • Animal Preparation & Surgery:

    • House adult rats individually for at least one week before the experiment.

    • Perform stereotaxic surgery to implant a permanent guide cannula into the lateral ventricle. Anesthetize the rat and use coordinates relative to bregma for targeting.[8]

    • Allow a recovery period of at least one week post-surgery.

  • Habituation:

    • Habituate the adult rat to the test arena for a set period (e.g., 10-15 minutes) for 2-3 days prior to the test day.

  • Experimental Procedure (Test Day):

    • First Encounter (Familiarization): Place a juvenile rat into the home cage of the adult resident rat for a 4-minute interaction period.

    • Administration: Immediately after removing the juvenile, administer this compound (at doses ranging from 6-6000 nmoles) or vehicle (saline) via i.c.v. injection in a volume of 4 µL at an infusion rate of 1 µL/20 s.[5][1]

    • Retention Interval: A retention interval (e.g., 120 minutes) follows the injection.

    • Second Encounter (Recognition Test): Re-introduce the same (now familiar) juvenile along with a novel juvenile rat to the adult rat's cage.

    • Data Collection: Record the time the adult rat spends investigating each juvenile (e.g., sniffing the head, neck, and anogenital regions) over a 4-minute period. An increase in time spent with the novel juvenile indicates memory of the familiar one.

Protocol 2: In Vitro Electrophysiological Recording in Neurons

This protocol describes a whole-cell patch-clamp experiment to measure this compound's effect on galanin-induced changes in ion channel activity in cultured neurons, based on findings in mudpuppy parasympathetic neurons.[4]

Objective: To determine the antagonistic effect of this compound on galanin-activated K+ currents.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (Artificial Cerebrospinal Fluid - aCSF).

  • Internal pipette solution (e.g., K-Gluconate based).[9]

  • Galanin (agonist).

  • This compound (antagonist).

Methodology:

  • Preparation:

    • Prepare fresh external and internal solutions and filter them.[9]

    • Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[9]

    • Plate neurons onto coverslips suitable for recording a few days prior to the experiment.

  • Recording Setup:

    • Place a coverslip with neurons in the recording chamber and perfuse with aCSF.

    • Using the micromanipulator, approach a target neuron with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration. This allows control of the membrane voltage and measurement of whole-cell currents.[10][11]

    • Switch to voltage-clamp mode and hold the neuron at a potential of -70 mV.

  • Experimental Application:

    • Baseline: Record the baseline current for several minutes to ensure stability.

    • Agonist Application: Perfuse the chamber with a known concentration of galanin. This is expected to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward K+ current.

    • Antagonist Application: After washing out the galanin, co-apply this compound (e.g., at a concentration of 10 nM) with galanin.

    • Data Analysis: Measure the amplitude of the galanin-induced outward current in the absence and presence of this compound. A significant reduction in the current amplitude in the presence of this compound demonstrates its antagonistic effect.

Signaling Pathways Modulated by this compound

This compound's primary mechanism is the antagonism of Galanin Receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors (GPCRs). By blocking these receptors, this compound prevents the initiation of their distinct downstream signaling cascades.

GalR1/GalR3 Inhibitory Pathway

GalR1 and GalR3 typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This pathway is generally associated with inhibitory effects on neuronal excitability.[10][12] this compound blocks these inhibitory effects.

GalR1_GalR3_Pathway This compound This compound GalR1_3 GalR1 / GalR3 This compound->GalR1_3 Blocks Galanin Galanin Galanin->GalR1_3 Activates Gi_o Gαi/o GalR1_3->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Inhibitory Inhibitory Neuronal Effects PKA->Inhibitory

This compound blocks the inhibitory GalR1/3-Gαi/o pathway.
GalR2 Excitatory Pathway

In contrast, GalR2 primarily couples to Gq/11 proteins.[10] Activation of this pathway stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade is often linked to excitatory neuronal responses. This compound's antagonism at GalR2 prevents these downstream effects.

GalR2_Pathway This compound This compound GalR2 GalR2 This compound->GalR2 Blocks Galanin Galanin Galanin->GalR2 Activates Gq_11 Gαq/11 GalR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC Excitatory Excitatory Neuronal Effects Ca_release->Excitatory PKC->Excitatory

This compound blocks the excitatory GalR2-Gαq/11 pathway.

Conclusion

This compound remains an indispensable tool for neuroscience research. Its ability to antagonize galanin receptors has provided profound insights into the role of the galaninergic system in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous experiments. Furthermore, the visualization of the signaling pathways highlights the critical points of modulation by this compound, aiding in the conceptualization of its effects at a molecular level. Future research employing this compound will continue to unravel the complexities of galanin signaling and may pave the way for novel therapeutic strategies targeting this important neuropeptide system.

References

The Role of Galantide in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of galantide, a galanin receptor antagonist, in the study of neuropathic pain models. By summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in the field of pain research and drug development.

Introduction: The Galanin System in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3) have emerged as crucial modulators of nociceptive signaling. Galanin's role is complex, exhibiting both pro- and anti-nociceptive effects depending on the receptor subtype activated and the physiological context.[1] In neuropathic pain states, the expression of galanin and its receptors is often altered, suggesting their involvement in the pathophysiology of this condition.

This compound is a non-selective peptide antagonist of galanin receptors, effectively blocking the actions of galanin. This property makes it an invaluable pharmacological tool for elucidating the precise role of the endogenous galanin system in the development and maintenance of neuropathic pain. By observing the effects of this compound administration in preclinical models, researchers can infer the function of endogenous galanin signaling in pain processing.

Mechanism of Action: this compound's Antagonism in Nociceptive Pathways

Galanin exerts its effects through G-protein coupled receptors. The activation of GalR1 is generally associated with inhibitory effects on neuronal activity, leading to anti-nociception, while GalR2 activation is often linked to pro-nociceptive outcomes. In neuropathic pain models, intrathecal administration of galanin has been shown to inhibit the activity of wide-dynamic range (WDR) neurons in the spinal dorsal horn, which are key neurons in the transmission of pain signals.[2][3]

This compound, by blocking these receptors, reverses the effects of galanin. For instance, in rats with sciatic nerve ligation, the inhibitory effect of galanin on WDR neuron discharge frequency is blocked by the subsequent administration of this compound.[2][3] This indicates that this compound can prevent the galanin-mediated suppression of nociceptive signaling in the spinal cord. The precise downstream signaling cascades affected by this compound's antagonism in neuropathic pain are still under investigation, but likely involve the modulation of adenylyl cyclase and intracellular calcium levels, which are common pathways for G-protein coupled receptors.

Signaling Pathway of Galanin and this compound in a Dorsal Horn Neuron

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR1 GalR1 Galanin->GalR1 Binds to GalR2 GalR2 Galanin->GalR2 Binds to This compound This compound This compound->GalR1 Blocks This compound->GalR2 Blocks G_protein_i Gi/o GalR1->G_protein_i Activates G_protein_q Gq/11 GalR2->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity_Inhibition Neuronal Inhibition (Anti-nociception) cAMP->Neuronal_Activity_Inhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_release ↑ Ca²⁺ Release IP3_DAG->Ca2_release PKC PKC Activation IP3_DAG->PKC Neuronal_Activity_Excitation Neuronal Excitation (Pro-nociception) Ca2_release->Neuronal_Activity_Excitation PKC->Neuronal_Activity_Excitation

Caption: Galanin and this compound Signaling at the Dorsal Horn.

Experimental Methodologies

Animal Models of Neuropathic Pain

A commonly used and relevant model for studying the effects of this compound is the Chronic Constriction Injury (CCI) model in rats.

Protocol for Chronic Constriction Injury (CCI) of the Sciatic Nerve:

  • Animal Preparation: Male Sprague-Dawley rats (240-270g) are anesthetized with isoflurane (5% for induction, 2% for maintenance). The surgical area on the thigh is shaved and disinfected.

  • Surgical Procedure: A small incision is made on the lateral side of the mid-thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

  • Nerve Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals using 4-0 chromic gut suture. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

  • Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

  • Post-operative Care: Animals are allowed to recover for 24 hours before any behavioral testing commences. They should be housed in groups with extra bedding. Wound clips are typically removed 7-10 days post-surgery.

Behavioral Assessment of Neuropathic Pain

Mechanical Allodynia Measurement using the von Frey Test:

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.

Protocol for the von Frey Test:

  • Habituation: Rats are placed in individual transparent plastic chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Filament Application: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it bends, and the pressure is held for 3-5 seconds.

  • Response Assessment: A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method): The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The testing begins with a filament in the middle of the force range. If a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used. This is repeated until a pattern of responses is established, and the 50% PWT is calculated using a specific formula.

Administration of this compound

Intrathecal (i.t.) Injection via Lumbar Puncture:

This method allows for the direct delivery of this compound to the spinal cord.

Protocol for Intrathecal Injection:

  • Animal Restraint: The rat is gently restrained, and the back is flexed to widen the intervertebral spaces.

  • Injection Site: The injection is typically performed between the L5 and L6 vertebrae.

  • Needle Insertion: A 25-gauge needle is inserted into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.

  • Drug Administration: A small volume (typically 10-20 µL) of the this compound solution is slowly injected. The needle is held in place for a few seconds to prevent backflow.

Experimental Workflow Diagram

Experimental_Workflow A Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B Post-operative Recovery (7-14 days) A->B C Baseline Behavioral Testing (von Frey Test) B->C D Intrathecal Administration of this compound or Vehicle C->D E Post-treatment Behavioral Testing (von Frey Test at various time points) D->E F Data Analysis and Comparison E->F

Caption: General Experimental Workflow for a this compound Study.

Quantitative Data on the Effects of this compound

The following table summarizes hypothetical quantitative data based on the expected outcomes from the literature, illustrating the antagonistic effect of this compound on galanin-induced analgesia in a CCI model of neuropathic pain.

Treatment GroupDose (nmol, i.t.)NPaw Withdrawal Threshold (g) - Pre-treatmentPaw Withdrawal Threshold (g) - Post-treatmentP-value vs. Vehicle
Sham + Vehicle-814.5 ± 1.214.2 ± 1.5-
CCI + Vehicle-83.2 ± 0.53.5 ± 0.6-
CCI + Galanin183.4 ± 0.48.9 ± 0.9< 0.01
CCI + this compound183.1 ± 0.63.3 ± 0.7> 0.05
CCI + Galanin + this compound1 + 183.3 ± 0.54.1 ± 0.8> 0.05

Data are presented as mean ± SEM. P-values are calculated using a one-way ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound serves as a critical tool for dissecting the contribution of the galanin system to neuropathic pain. The available evidence strongly suggests that endogenous galanin, acting through its receptors, plays a significant modulatory role in spinal nociceptive processing, and that blocking this system with this compound can prevent galanin-induced anti-hyperalgesic effects.

Future research should focus on elucidating the specific roles of GalR1 and GalR2 in different neuropathic pain states using selective antagonists, which would provide a more nuanced understanding than the non-selective blockade by this compound. Furthermore, investigating the downstream intracellular signaling pathways modulated by this compound in dorsal horn neurons will be crucial for identifying novel therapeutic targets within the galanin system for the treatment of neuropathic pain. The development of small molecule, orally bioavailable galanin receptor antagonists based on the pharmacological profile of this compound could represent a promising avenue for novel analgesic drug discovery.

References

Galantide's Impact on Seizure and Epilepsy Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuropeptide galanin has emerged as a significant modulator of neuronal excitability, with a predominantly anticonvulsant profile. Its effects are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3. Galantide, a chimeric peptide, acts as a high-affinity antagonist for the GalR1 receptor. Understanding the impact of blocking this specific receptor subtype with this compound is crucial for elucidating the endogenous role of the galanin system in seizure modulation and for the development of novel therapeutic strategies for epilepsy. This technical guide provides an in-depth overview of the effects of this compound in preclinical seizure and epilepsy models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound and Related Antagonists

The following tables summarize the quantitative and qualitative effects of the GalR1 antagonist this compound and the functionally similar antagonist M35 in various seizure models. It is important to note that while M35 is often used to study GalR1 blockade, it is a distinct molecule from this compound.

Seizure Model Compound Animal Model Dose & Route of Administration Effect on Seizure Parameters Reference
Kainic Acid-Induced SeizuresThis compoundMice (C57BL/6J)Not specifiedIncreased hippocampal neuronal damage. No significant difference in the latency, severity, or duration of severe seizures compared to control.[1][2]
Perforant Path Stimulation (Self-Sustaining Status Epilepticus)M35Rats (Wistar)5 nmol (intrahippocampal)Facilitated the development of self-sustaining status epilepticus (SSSE). Visual data suggests an increase in seizure duration.[3]

Note: Specific quantitative data on the effects of this compound on seizure latency, duration, and frequency in the pentylenetetrazol (PTZ) model are limited in the currently available literature.

Experimental Protocols

Kainic Acid-Induced Seizure Model
  • Animal Model: Male C57BL/6J mice.[1][2]

  • Seizure Induction: Systemic administration of kainic acid. The exact dosage and route (e.g., intraperitoneal, subcutaneous) can vary between studies but are designed to induce status epilepticus.[1][2]

  • Drug Administration: this compound was administered prior to the induction of seizures. The specific dosage and timing of administration relative to kainic acid injection are crucial parameters.[1][2]

  • Seizure Assessment: Seizure activity is typically monitored and scored using a standardized scale (e.g., the Racine scale) for behavioral manifestations. Electroencephalography (EEG) can be used for more precise measurement of seizure duration and frequency.

  • Endpoint Analysis: Post-mortem analysis of brain tissue (e.g., Nissl staining) is conducted to assess the extent of neuronal damage, particularly in the hippocampus.[1][2]

Perforant Path Stimulation Model
  • Animal Model: Male Wistar rats.[3]

  • Surgical Preparation: Animals are anesthetized and stereotactically implanted with a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

  • Seizure Induction: Self-sustaining status epilepticus (SSSE) is induced by electrical stimulation of the perforant path. A typical protocol involves trains of high-frequency stimulation (e.g., 20 Hz) delivered for a set duration.[3]

  • Drug Administration: The GalR1 antagonist M35 (5 nmol) was administered via intrahippocampal injection prior to the perforant path stimulation.[3]

  • Seizure Assessment: EEG recordings from the dentate gyrus are used to monitor the duration and characteristics of the seizure activity.

  • Endpoint Analysis: The primary endpoint is the duration of SSSE following the cessation of electrical stimulation.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the GalR1 receptor, which is coupled to an inhibitory G-protein (Gi/o). The activation of GalR1 by endogenous galanin leads to a cascade of intracellular events that ultimately reduce neuronal excitability. By antagonizing this receptor, this compound prevents these inhibitory signals, thereby potentially lowering the seizure threshold and exacerbating seizure activity.

GalR1 Signaling Pathway

GalR1_Signaling_Pathway cluster_intracellular Intracellular Space Galanin Galanin GalR1 GalR1 Galanin->GalR1 Binds & Activates G_protein Gi/o GalR1->G_protein Activates This compound This compound This compound->GalR1 Binds & Blocks Proconvulsant_Effect Proconvulsant_Effect This compound->Proconvulsant_Effect Leads to AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Efflux Reduced_Glutamate_Release Reduced Glutamate Release Ca_channel->Reduced_Glutamate_Release Reduces Ca2+ influx, leading to ATP ATP Hyperpolarization Hyperpolarization Ca_ion Ca2+ Anticonvulsant_Effect Anticonvulsant_Effect Hyperpolarization->Anticonvulsant_Effect Contributes to Reduced_Glutamate_Release->Anticonvulsant_Effect Leads to

Caption: GalR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Kainic Acid Model with this compound

Kainic_Acid_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Select Male C57BL/6J Mice Group_Allocation Allocate to Control and This compound Groups Animal_Selection->Group_Allocation Galantide_Admin Administer this compound (or vehicle for control) Group_Allocation->Galantide_Admin KA_Induction Induce Seizures with Systemic Kainic Acid Galantide_Admin->KA_Induction Behavioral_Monitoring Monitor and Score Seizures (e.g., Racine Scale) KA_Induction->Behavioral_Monitoring EEG_Recording Record EEG (optional) KA_Induction->EEG_Recording Histology Perform Histological Analysis of Hippocampal Damage KA_Induction->Histology 7 days post-seizure Seizure_Parameters Analyze Seizure Latency, Duration, and Severity Behavioral_Monitoring->Seizure_Parameters EEG_Recording->Seizure_Parameters Data_Comparison Compare Data Between Control and this compound Groups Seizure_Parameters->Data_Comparison Histology->Data_Comparison

Caption: Workflow for assessing this compound's effect in the kainic acid seizure model.

Discussion and Conclusion

The available evidence suggests that this compound, by antagonizing the GalR1 receptor, can exacerbate neuronal damage in excitotoxic seizure models like the one induced by kainic acid.[1][2] This is consistent with the broader understanding of galanin's neuroprotective and anticonvulsant roles, which are at least partially mediated through GalR1. The facilitation of status epilepticus by the related antagonist M35 further supports the proconvulsant potential of blocking GalR1 signaling.[3]

However, the finding that this compound did not significantly alter seizure parameters (latency, severity, duration) in one study, despite increasing neuronal damage, presents a complex picture.[1][2] This could suggest that the neuroprotective effects of GalR1 activation might be partially dissociated from its direct anticonvulsant effects, or that other galanin receptors (e.g., GalR2) play a more dominant role in suppressing seizure activity itself.

For drug development professionals, these findings highlight the complexity of targeting the galanin system. While GalR1 agonists could hold therapeutic promise as anticonvulsants, the development of such compounds must consider potential side effects. Conversely, the proconvulsant effects of GalR1 antagonists like this compound underscore the importance of the endogenous galaninergic system in maintaining a homeostatic brake on neuronal excitability. Further research with highly selective ligands for each galanin receptor subtype is necessary to fully delineate their individual contributions to seizure modulation and to identify the most promising therapeutic targets within this system. The limited data on this compound's effects in the pentylenetetrazol model represents a knowledge gap that warrants future investigation.

References

Unveiling the Neuroprotective Potential of Galantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective properties of Galantamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs). While initially recognized for its symptomatic treatment of Alzheimer's disease (AD), a growing body of preclinical and clinical evidence suggests that Galantamine may also exert disease-modifying effects through various neuroprotective mechanisms. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular pathways, experimental evidence, and quantitative data supporting the neuroprotective role of Galantamine.

Galantamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, and is now synthetically produced.[1][2] It is approved for the treatment of mild to moderate dementia associated with Alzheimer's disease.[3][4] Its primary mechanism of action involves the reversible, competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] This inhibition increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in AD.[4]

Beyond its role as an AChE inhibitor, Galantamine uniquely acts as a positive allosteric modulator of nAChRs.[1][5][6] This means it binds to a site on the nAChR that is different from the acetylcholine binding site, inducing a conformational change that potentiates the receptor's response to acetylcholine.[5] This dual mechanism of action is believed to contribute to its cognitive-enhancing effects and its potential neuroprotective properties.

Core Neuroprotective Mechanisms

Galantamine's neuroprotective effects are multifaceted, extending beyond simple cholinergic enhancement. Key mechanisms include:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Activation of nAChRs, particularly the α7 subtype, is linked to neuroprotection against glutamate and β-amyloid (Aβ) toxicity.[7] Galantamine's allosteric potentiation of these receptors is a critical aspect of its neuroprotective profile.

  • Anti-amyloidogenic Properties: Galantamine has been shown to inhibit the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and reduce their cytotoxicity.[8] It can also promote the clearance of Aβ by stimulating microglial phagocytosis via nAChRs.[9] Furthermore, it may modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[10]

  • Anti-inflammatory Effects: By stimulating cholinergic signaling, Galantamine can activate the "cholinergic anti-inflammatory pathway," which involves the efferent vagus nerve and leads to the suppression of pro-inflammatory cytokines.[11]

  • Inhibition of Oxidative Stress: Galantamine has been demonstrated to protect neurons from oxidative damage induced by Aβ by preventing the increase of reactive oxygen species (ROS) and lipid peroxidation.[12]

  • Upregulation of Neuroprotective Proteins: Studies have shown that Galantamine can upregulate the expression of the anti-apoptotic protein Bcl-2, an effect mediated by α7 nAChRs.[7]

  • Modulation of NMDA Receptors: Galantamine can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical and clinical studies investigating the neuroprotective and therapeutic effects of Galantamine.

Table 1: In Vitro Neuroprotective Effects of Galantamine

Experimental ModelInsultGalantamine ConcentrationObserved EffectCitation
Rat hippocampal slicesOxygen-glucose deprivation (OGD) / Reoxygenation15 µMReduced cell death to almost control levels
SH-SY5Y human neuroblastoma cellsAβ1-40Concentration-dependentReduced cytotoxicity and apoptosis[8]
Cultured rat cortical neuronsFresh and aged Aβ1-40Concentration-dependentPrevented neurodegeneration[12]
Primary rat cortical neuronsNMDA-induced toxicity5 µMCompletely reversed NMDA toxicity
Primary rat cortical neuronsNMDA-induced toxicityIC50: 1.48 µM (MTT), 1.44 µM (LDH)Concentration-dependent neuroprotection
Microglial cells1 µM (in presence of choline) or 0.03 µM (in presence of nicotine)Increased Aβ phagocytosis[9]

Table 2: Clinical Efficacy of Galantamine in Alzheimer's Disease (6-Month Trials)

Daily DoseOutcome MeasureTreatment EffectSignificanceCitation
16 mg/dayGlobal Rating (OR)2.25 (95% CI 1.6 - 3.3)Statistically significant benefit
24 mg/dayGlobal Rating (OR)2.0 (95% CI 1.5 - 2.5)Statistically significant benefit
32 mg/dayGlobal Rating (OR)1.9 (95% CI 1.4 - 2.5)Statistically significant benefit
8 mg/dayGlobal Rating (OR)Failed to show statistically significant benefitNot significant
Lower DoseADAS-cog/11Mean improvement of 2.9 points vs. placeboP<0.001
Higher DoseADAS-cog/11Mean improvement of 3.1 points vs. placeboP<0.001

Key Experimental Protocols

1. Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

  • Objective: To model brain ischemia-reperfusion injury in vitro and assess the neuroprotective effect of Galantamine.

  • Methodology:

    • Rat hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

    • To induce OGD, the aCSF is replaced with a glucose-free solution saturated with 95% N2 / 5% CO2 for a defined period (e.g., 30 minutes).

    • Reoxygenation is initiated by returning the slices to standard aCSF saturated with 95% O2 / 5% CO2.

    • Galantamine is added to the medium at various concentrations before, during, or after the OGD period.

    • Cell death is quantified using methods such as propidium iodide staining or lactate dehydrogenase (LDH) assay in the culture medium.

  • Citation: Based on the study described in.

2. Aβ Aggregation and Cytotoxicity Assay

  • Objective: To determine the effect of Galantamine on the aggregation and neurotoxicity of amyloid-beta peptides.

  • Methodology:

    • Synthetic Aβ1-40 or Aβ1-42 peptides are incubated in solution to induce aggregation, either in the presence or absence of varying concentrations of Galantamine.

    • Aggregation is monitored using techniques like Thioflavin T fluorescence assay or enzyme-linked immunosorbent assay (ELISA).

    • For cytotoxicity assessment, pre-aggregated Aβ peptides (with or without Galantamine) are added to cultured neuronal cells (e.g., SH-SY5Y).

    • Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH release.

    • Apoptosis can be assessed by methods like TUNEL staining or caspase activity assays.

  • Citation: Based on the study described in[8].

3. Microglial Phagocytosis of Amyloid-β

  • Objective: To evaluate the effect of Galantamine on the ability of microglia to clear Aβ.

  • Methodology:

    • Primary microglial cells or microglial cell lines are cultured.

    • Fluorescently labeled Aβ peptides are added to the culture medium.

    • Cells are treated with Galantamine, often in combination with a nicotinic agonist like choline or nicotine, to stimulate nAChRs.

    • After an incubation period, the amount of fluorescent Aβ internalized by the microglia is quantified using flow cytometry or fluorescence microscopy.

  • Citation: Based on the study described in[9].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in Galantamine's neuroprotective actions and a typical experimental workflow for assessing its efficacy.

Galantamine_Neuroprotective_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling nAChR Nicotinic AChR (e.g., α7) PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activates NFkB NF-κB nAChR->NFkB Inhibits AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Breaks down APP Amyloid Precursor Protein (APP) NonAmyloidogenic Non-amyloidogenic Pathway APP->NonAmyloidogenic Galantamine Galantamine Galantamine->nAChR Allosterically modulates Galantamine->AChE Inhibits Galantamine->APP Promotes non- amyloidogenic processing Abeta Amyloid-β (Aβ) Galantamine->Abeta Inhibits aggregation ROS Reactive Oxygen Species (ROS) Galantamine->ROS Reduces Microglia Microglial Phagocytosis Galantamine->Microglia Stimulates Aβ clearance ACh->nAChR Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Bcl2->Abeta Protects against toxicity iNOS iNOS NFkB->iNOS Activates iNOS->ROS Increases

Galantamine's Neuroprotective Signaling Pathways

Experimental_Workflow_Neuroprotection cluster_model Experimental Model Selection cluster_treatment Treatment Protocol cluster_induction Induction of Neurotoxicity cluster_assessment Assessment of Neuroprotection model In Vitro (e.g., Neuronal Cultures) or In Vivo (e.g., AD Mouse Model) insult Apply neurotoxic insult (e.g., Aβ, glutamate, OGD) model->insult treatment Administer Galantamine (Varying concentrations/doses) viability Cell Viability (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (TUNEL, Caspase) treatment->apoptosis oxidative_stress Oxidative Stress Markers (ROS, Lipid Peroxidation) treatment->oxidative_stress protein_expression Protein Expression (Bcl-2, iNOS) treatment->protein_expression behavioral Behavioral Tests (In vivo models) treatment->behavioral control Vehicle Control control->viability control->apoptosis control->oxidative_stress control->protein_expression control->behavioral insult->treatment insult->control

Experimental Workflow for Assessing Neuroprotection

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective properties of Galantamine, which are mediated through a dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors. Its ability to interfere with amyloid-β pathology, reduce inflammation and oxidative stress, and promote neuronal survival signaling pathways highlights its potential as a disease-modifying agent in Alzheimer's disease and possibly other neurodegenerative conditions. Further research is warranted to fully elucidate the clinical implications of these neuroprotective effects and to explore its therapeutic potential in a broader range of neurological disorders.

References

Galantide's Role in Mood Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3) have emerged as a promising area of investigation for the development of novel therapeutics for mood disorders. Preclinical evidence suggests a complex interplay where antagonism of GalR1 and GalR3 and agonism of GalR2 may produce antidepressant and anxiolytic effects. Galantide, a chimeric peptide composed of fragments from galanin and substance P, is a non-specific galanin receptor antagonist that has been utilized in a variety of studies to probe the function of the galanin system. This technical guide provides a comprehensive overview of this compound's involvement in mood disorder-related research, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate further investigation in this field.

This compound: A Profile of a Galanin Receptor Ligand

This compound is a synthetic peptide that acts as a non-selective antagonist at galanin receptors. It has been shown to recognize two distinct galanin binding sites in the rat hypothalamus, exhibiting high affinity with dissociation constants (Kd) of less than 0.1 nM and approximately 6 nM[1]. In functional assays, this compound has demonstrated potent antagonism of galanin-mediated effects. For instance, it dose-dependently inhibits the galanin-induced suppression of glucose-stimulated insulin secretion from mouse pancreatic islets with a half-maximal inhibitory concentration (IC50) of 1.0 nM[1][2]. Furthermore, in studies on mudpuppy parasympathetic neurons, this compound antagonized the galanin-induced increase in potassium (K+) conductance with an IC50 of 4 nM[1]. Interestingly, in the same neuronal system, this compound also exhibited agonist properties by inhibiting voltage-dependent barium (Ba2+) currents with an IC50 of 16 nM[1].

Quantitative Data on this compound

For ease of comparison, the available quantitative data for this compound are summarized in the table below. It is important to note the absence of specific binding affinities (Ki) and functional potencies (IC50) for the individual mammalian galanin receptor subtypes (GalR1, GalR2, and GalR3) in the current body of literature.

ParameterValueSpecies/SystemAssay TypeReference
Binding Affinity (Kd) <0.1 nM and ~6 nMRat HypothalamusRadioligand Binding[1]
IC50 (Displacement) <0.1 nMRin m 5F cellsRadioligand Displacement[2]
Functional Antagonism (IC50) 1.0 nMMouse Pancreatic IsletsInhibition of Insulin Secretion[1][2]
Functional Antagonism (IC50) 4 nMMudpuppy Parasympathetic NeuronsAntagonism of K+ Conductance[1]
Functional Agonism (IC50) 16 nMMudpuppy Parasympathetic NeuronsInhibition of Ba2+ Current[1]

Galanin Receptor Signaling Pathways: A Visualization

The three galanin receptor subtypes (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of ligands like this compound.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is generally associated with inhibitory neuronal effects.

  • GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). GalR2 can also couple to Gi/o proteins, suggesting a more complex signaling profile.

The following diagram illustrates the primary signaling pathways associated with galanin receptors.

Galanin_Receptor_Signaling cluster_galr13 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling GalR1_3 GalR1 / GalR3 G_i_o Gi/o GalR1_3->G_i_o Activation AC_inhib Adenylyl Cyclase (Inhibition) G_i_o->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec GalR2 GalR2 G_q_11 Gq/11 GalR2->G_q_11 Activation PLC Phospholipase C (Activation) G_q_11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Galanin Receptor Signaling Pathways

Experimental Protocols in Mood Disorder Research

While specific studies detailing the effects of this compound in preclinical models of mood disorders are not extensively documented in the available literature, this section outlines the standard methodologies for key experiments relevant to this area of research.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Experimental Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15-20 cm, preventing the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute habituation session. This initial exposure to the stressor leads to a more stable baseline of immobility on the test day.

    • Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle at a specified time before being placed back into the water cylinder for a 5-minute test session.

  • Data Acquisition and Analysis: The duration of immobility (defined as the lack of movement other than that necessary to keep the head above water) is recorded, typically during the last 4 minutes of the 5-minute test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

The following diagram illustrates the typical workflow for a Forced Swim Test experiment.

Forced_Swim_Test_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test PreTest 15-min Swim Session DrugAdmin Drug/Vehicle Administration TestSession 5-min Swim Session DrugAdmin->TestSession Pre-treatment DataAnalysis Record & Analyze Immobility Time TestSession->DataAnalysis

Forced Swim Test Experimental Workflow
In Vivo Microdialysis for Serotonin Release

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters, such as serotonin (5-HT), in specific brain regions of freely moving animals. This method is crucial for understanding how drugs like this compound might modulate serotonergic neurotransmission, which is heavily implicated in mood disorders.

Experimental Protocol:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest, such as the dorsal raphe nucleus (DRN) or hippocampus, of an anesthetized animal.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).

  • Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Drug Administration: After establishing a stable baseline of serotonin levels, the test compound (e.g., this compound) can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). Changes in serotonin levels post-administration are then monitored.

The following diagram illustrates the workflow for an in vivo microdialysis experiment.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery ProbeInsertion Microdialysis Probe Insertion Recovery->ProbeInsertion Perfusion Perfusion with aCSF & Sample Collection ProbeInsertion->Perfusion Baseline Establish Stable Baseline (e.g., Serotonin Levels) Perfusion->Baseline DrugAdmin Drug Administration (Systemic or Reverse Dialysis) Baseline->DrugAdmin PostDrugSampling Continued Sample Collection DrugAdmin->PostDrugSampling Analysis HPLC Analysis of Dialysates PostDrugSampling->Analysis

In Vivo Microdialysis Experimental Workflow

Future Directions and Conclusion

The existing data on this compound, while limited, suggests it is a potent, non-selective galanin receptor ligand. However, a significant gap remains in our understanding of its specific interactions with the individual galanin receptor subtypes (GalR1, GalR2, and GalR3) and its behavioral effects in relevant preclinical models of mood disorders. Future research should prioritize:

  • Receptor Binding and Functional Assays: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at each of the cloned mammalian galanin receptor subtypes is essential for a comprehensive pharmacological profile.

  • Preclinical Behavioral Studies: Rigorous evaluation of this compound in established animal models of depression and anxiety, such as the forced swim test, tail suspension test, elevated plus maze, and social interaction test, is needed to ascertain its potential as a modulator of mood-related behaviors.

  • Neurochemical Studies: Investigating the in vivo effects of this compound on the release of key neurotransmitters implicated in mood disorders, particularly serotonin and norepinephrine, in brain regions like the dorsal raphe nucleus and locus coeruleus, will provide crucial mechanistic insights.

By addressing these knowledge gaps, the scientific community can better delineate the therapeutic potential of targeting the galanin system with ligands like this compound for the treatment of mood disorders. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

The Discovery and Development of Galantide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. It is recognized as the first potent and specific antagonist of galanin receptors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound.

Discovery and Synthesis

This compound was developed as a tool to block the widespread effects of galanin, an endogenous neuropeptide involved in numerous physiological processes, including neurotransmission, hormone secretion, and feeding behavior. It is a synthetic chimeric peptide, meaning it is composed of fragments from two different parent peptides.

The most common form of this compound consists of the N-terminal amino acids 1-13 of galanin linked to the C-terminal fragment (2-9) of bradykinin or the C-terminal fragment (5-11) of Substance P.[1] This design strategy aimed to combine the receptor recognition domain of galanin with a fragment from another peptide to confer antagonistic properties.

Experimental Protocols: Solid-Phase Peptide Synthesis (Representative)

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) techniques, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol:

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is anchored to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF or NMP. Each coupling step is followed by a wash to remove excess reagents.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF, allowing for the next amino acid to be coupled. A Kaiser test can be performed to confirm the completion of the deprotection step.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane).

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action

This compound functions as a competitive antagonist at galanin receptors (GALRs). There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3, all of which are G-protein coupled receptors (GPCRs). This compound exerts its effects by binding to these receptors and preventing the downstream signaling cascades initiated by the endogenous ligand, galanin.

Galanin Receptor Signaling Pathways

The signaling pathways of galanin receptors are distinct and contribute to the diverse physiological effects of galanin.

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • GALR2: In contrast, GALR2 predominantly couples to Gq/11 G-proteins. Its activation by galanin stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations.

The antagonistic action of this compound blocks these pathways, thereby inhibiting the cellular responses mediated by galanin.

Galanin_Signaling_Pathways cluster_galr1_3 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling Galantide1 This compound GALR1_3 GALR1 / GALR3 Galantide1->GALR1_3 Blocks Galanin1 Galanin Galanin1->GALR1_3 Activates Gi_o Gi/o GALR1_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Galantide2 This compound GALR2 GALR2 Galantide2->GALR2 Blocks Galanin2 Galanin Galanin2->GALR2 Activates Gq_11 Gq/11 GALR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Increase IP3->Ca2

Galanin Receptor Signaling Pathways and Antagonism by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterAssay DescriptionCell/Tissue TypeValueReference
IC50 Displacement of 125I-monoiodo-[Tyr26]galaninRin m 5F cell membranes< 0.1 nM[1]
IC50 Antagonism of galanin-mediated inhibition of glucose-induced insulin secretionMouse pancreatic islets1.0 nM[1]

Table 2: In Vivo Studies with this compound

Study TypeAnimal ModelDosingKey FindingReference
Behavioral Rat1 or 2 µ g/rat (intracerebroventricular)Stimulated sexual behavior
Neurochemical RatNot specifiedPrevented galanin-induced increase in acetylcholine release[2]

Experimental Workflows

In Vitro Assays

The characterization of this compound's activity relies on a series of in vitro assays to determine its binding affinity and functional antagonism at galanin receptors.

In_Vitro_Workflow cluster_binding Binding Affinity Assays cluster_functional Functional Assays cluster_cAMP cAMP Assay (GALR1/3) cluster_ca2 Calcium Flux Assay (GALR2) start_binding Prepare cell membranes expressing GALRs incubation Incubate membranes with radioligand and this compound start_binding->incubation start_functional Culture cells expressing GALRs radioligand Radiolabeled Galanin (e.g., ¹²⁵I-galanin) radioligand->incubation galantide_binding This compound (unlabeled competitor) galantide_binding->incubation separation Separate bound from free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis_binding Calculate IC₅₀/Ki quantification->analysis_binding stim_cAMP Stimulate with Galanin +/- this compound start_functional->stim_cAMP load_dye Load cells with Ca²⁺-sensitive dye start_functional->load_dye lysis_cAMP Cell Lysis stim_cAMP->lysis_cAMP measure_cAMP Measure cAMP levels lysis_cAMP->measure_cAMP analysis_cAMP Determine IC₅₀ measure_cAMP->analysis_cAMP stim_ca2 Stimulate with Galanin +/- this compound load_dye->stim_ca2 measure_ca2 Measure fluorescence stim_ca2->measure_ca2 analysis_ca2 Determine IC₅₀ measure_ca2->analysis_ca2

Workflow for In Vitro Characterization of this compound.
Experimental Protocols: In Vitro Assays (Representative)

Radioligand Displacement Assay:

  • Membrane Preparation: Cell membranes from a cell line overexpressing a specific galanin receptor subtype (e.g., Rin m 5F cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled galanin analog (e.g., 125I-monoiodo-[Tyr26]galanin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

cAMP Functional Assay (for GALR1/3):

  • Cell Culture: Cells expressing GALR1 or GALR3 are seeded in a multi-well plate.

  • Assay: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The ability of this compound to inhibit the galanin-induced effect on cAMP levels is quantified to determine its IC50.

Calcium Flux Functional Assay (for GALR2):

  • Cell Culture and Dye Loading: Cells expressing GALR2 are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: The baseline fluorescence is measured. Cells are then treated with varying concentrations of this compound, followed by the addition of galanin.

  • Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound on the galanin-induced calcium flux is analyzed to calculate its IC50.

In Vivo Studies

This compound has been utilized in various in vivo animal models to investigate the physiological roles of galanin. These studies have demonstrated its ability to modulate complex behaviors and neurochemical processes.

Experimental Protocols: In Vivo Assays (Representative)

Social Recognition Test in Rats:

  • Animal Acclimation: Adult male rats are individually housed and acclimated to the testing environment.

  • Habituation: On the test day, an adult rat is placed in a familiar cage for a habituation period.

  • First Exposure: A juvenile rat is introduced into the cage for a short period, and the time the adult rat spends investigating the juvenile is recorded.

  • Treatment: this compound is administered to the adult rat, typically via intracerebroventricular (i.c.v.) injection.

  • Second Exposure: After a defined interval, the same juvenile rat (now familiar) is reintroduced along with a novel juvenile rat. The time the adult rat spends investigating each juvenile is recorded.

  • Data Analysis: A social recognition index is calculated based on the relative time spent investigating the novel versus the familiar juvenile. An increase in this index in this compound-treated animals compared to controls indicates an enhancement of social memory.

Clinical Development

To date, there is no publicly available information on clinical trials specifically for this compound. Its primary use has been as a research tool in preclinical studies to probe the functions of the galanin system. The development of galanin receptor modulators for therapeutic use in humans is an ongoing area of research.

Conclusion

This compound has been a pivotal pharmacological tool in advancing our understanding of the galanin system. Its development as a potent and specific galanin receptor antagonist has enabled researchers to dissect the roles of galanin in a wide array of physiological and pathophysiological processes. The data and experimental methodologies outlined in this guide provide a foundational understanding of this compound for professionals in the field of drug discovery and development. Further research may build upon the knowledge gained from this compound to develop novel therapeutics targeting the galanin system for a variety of clinical indications.

References

Galantide's Binding Affinity for Galanin Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of galantide for the three primary galanin receptor subtypes (GalR1, GalR2, and GalR3). This compound, also known as M15, is a chimeric peptide antagonist constructed from the N-terminal fragment of galanin (1-13) and a substance P analogue.[1] It serves as a critical pharmacological tool for investigating the galaninergic system. This document summarizes the available quantitative binding data, details common experimental protocols used to determine these affinities, and visualizes key pathways and processes.

Binding Affinity Profile of this compound

This compound is broadly characterized as a non-specific galanin receptor antagonist, exhibiting high affinity for galanin binding sites.[2][3] However, comprehensive studies directly comparing its binding affinity (K_i) across all three cloned human receptor subtypes are limited in the public domain. Much of the available data comes from studies on tissue homogenates, which may contain a mixture of receptor subtypes, or focuses on a single recombinant receptor.

The following table summarizes the reported quantitative binding data for this compound (M15). It is critical to note the experimental context, as affinity values can vary significantly between species, tissue preparations, and cell-based recombinant expression systems.

Table 1: this compound (M15) Binding Affinity Data

Receptor SubtypeLigandParameterValue (nM)Experimental SystemSource(s)
Galanin ReceptorsThis compound (M15)K_D<0.1 and ~6.0Rat Hypothalamus Membranes (two-site model)[2]
Galanin ReceptorsThis compound (M15)IC_504.0Mudpuppy Parasympathetic Neurons (functional assay)[2]
Galanin ReceptorsThis compound (M15)N/AFull DisplacementRat Striatal Membranes (vs. 0.2 nM [¹²⁵I]galanin)[4]
GalR1This compound (M15)K_iNanomolar PotencyRecombinant hGalR1 (HEK293 cells)[5]
GalR2This compound (M15)K_iNot Reported--
GalR3This compound (M15)K_iNot Reported--

K_D: Dissociation Constant; IC_50: Half-maximal Inhibitory Concentration; K_i: Inhibitory Constant. "Not Reported" indicates that specific data for these recombinant subtypes was not found in the surveyed literature.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (K_i) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

Key Materials
  • Receptor Source: Cell membrane preparations from a stable cell line (e.g., HEK293, CHO) heterologously expressing a single human or rat galanin receptor subtype (GalR1, GalR2, or GalR3).

  • Radioligand: High-affinity radiolabeled galanin, typically [¹²⁵I]-porcine galanin.

  • Competitor Ligand: Unlabeled this compound (M15) of high purity.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding.

  • Filtration System: A cell harvester for rapid filtration and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Detection: A gamma counter for measuring the radioactivity of ¹²⁵I.

Membrane Preparation
  • Culture cells expressing the target galanin receptor subtype to a high density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in an ice-cold lysis buffer and homogenize to lyse the cells.

  • Perform a series of centrifugation steps to isolate the crude membrane fraction.

  • Wash the membrane pellet with fresh buffer to remove cytosolic components.

  • Resuspend the final membrane pellet in the assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

Competitive Binding Assay Procedure
  • Set up assay tubes or a 96-well plate for total binding, non-specific binding (NSB), and competitor concentrations.

  • Add a constant amount of receptor membrane preparation (e.g., 10-20 µg of protein) to each well.

  • Add increasing concentrations of unlabeled this compound to the competitor wells.

  • Add assay buffer to the "total binding" wells and a high concentration of unlabeled native galanin (e.g., 1 µM) to the "NSB" wells.

  • Initiate the binding reaction by adding a fixed, low concentration of [¹²⁵I]-galanin (typically near its K_D value) to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on each filter using a gamma counter.

Data Analysis
  • Calculate specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding and all competitor wells.

  • Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC_50 value for this compound.

  • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D) , where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.

Mandatory Visualizations

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G-protein families, initiating distinct intracellular signaling cascades. GalR1 and GalR3 primarily couple to G_i/o proteins, leading to an inhibitory cellular response.[6][7] In contrast, GalR2 typically couples to G_q/11, resulting in a stimulatory response.[6]

Galanin_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR3 GalR3 Galanin->GalR3 GalR2 GalR2 Galanin->GalR2 Gio Gαi/o GalR1->Gio GalR3->Gio Gq11 Gαq/11 GalR2->Gq11 AC Adenylyl Cyclase Gio->AC Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Binding_Assay_Workflow prep 1. Prepare Receptor Membranes (e.g., from HEK293-hGalR1 cells) setup 2. Set up Assay Plate (Total, Non-Specific, Competitor) prep->setup add_ligands 3. Add Reagents - Membranes - Unlabeled this compound (competitor) - [¹²⁵I]-Galanin (radioligand) setup->add_ligands incubate 4. Incubate to Equilibrium (e.g., 60 min at 25°C) add_ligands->incubate filter 5. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->filter count 6. Quantify Radioactivity (Gamma Counting) filter->count analyze 7. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ via Cheng-Prusoff count->analyze Antagonism_Concept cluster_receptor Galanin Receptor (GalR) Receptor Activation Receptor Activation Receptor->Activation NoEffect No Effect (Binding Site Blocked) Receptor->NoEffect Galanin Galanin (Agonist) Galanin->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Competes for Binding Site

References

The Endogenous Galanin System and its Modulation by Galantide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous galanin system, comprising the neuropeptide galanin and its three G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a wide array of physiological processes. These include neurotransmission, hormone secretion, feeding behavior, and pain perception. The complexity of this system, with its multiple receptor subtypes often mediating opposing effects, has made it a challenging yet promising target for therapeutic intervention. Galantide, a chimeric peptide antagonist, has emerged as a critical pharmacological tool for dissecting the multifaceted functions of the galanin system. This technical guide provides an in-depth overview of the endogenous galanin system, the mechanism of action of this compound, and detailed experimental protocols for its use in modulating galanin signaling. Furthermore, it presents quantitative data on this compound's binding affinities and functional effects, alongside visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

The Endogenous Galanin System

Galanin is a 29/30 amino acid neuropeptide widely distributed throughout the central and peripheral nervous systems.[1] It exerts its biological effects by binding to three distinct G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3.[2][3] These receptors exhibit differential tissue distribution and couple to various intracellular signaling cascades, leading to a diverse range of physiological responses.[4][5]

  • Galanin Receptor 1 (GalR1): Primarily coupled to Gi/o proteins, activation of GalR1 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][6] This generally results in neuronal hyperpolarization and inhibition of neurotransmitter release.[3]

  • Galanin Receptor 2 (GalR2): In contrast to GalR1, GalR2 predominantly couples to Gq/11 proteins.[3][4] Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), often resulting in cellular excitation.[3]

  • Galanin Receptor 3 (GalR3): Similar to GalR1, GalR3 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[3][6]

The distinct signaling pathways of these receptors underscore the pleiotropic nature of galanin's effects, where the net physiological outcome is dependent on the specific receptor subtype expressed in a given tissue or cell type.

This compound: A Non-selective Galanin Receptor Antagonist

This compound is a 20-amino acid chimeric peptide, composed of galanin(1-12)-Pro-substance P(5-11) amide.[7] It functions as a non-specific competitive antagonist at galanin receptors, blocking the effects of endogenous galanin.[7][8] this compound has been instrumental in elucidating the physiological roles of the galanin system by allowing for the selective blockade of galanin signaling in various experimental paradigms.

Quantitative Data on this compound

The following tables summarize the binding affinity and functional potency of this compound across different experimental systems.

Table 1: this compound Binding Affinity

Receptor/SystemRadioligandPreparationKD (nM)IC50 (nM)Reference
Galanin Receptors (non-specific)125I-monoiodo-[Tyr26]galaninRin m 5F cell membranes< 0.1[7]
Galanin Binding Sites (Class 1)Rat hypothalamus< 0.1[8]
Galanin Binding Sites (Class 2)Rat hypothalamus~6[8]
Substance P Receptors~40[8]

Table 2: Functional Antagonism of this compound

Experimental ModelAgonistMeasured EffectIC50 (nM)Reference
Mouse pancreatic isletsGalaninInhibition of glucose-induced insulin secretion1.0[7]
Mudpuppy parasympathetic neuronsGalaninIncrease in K+ conductance4[8]

Signaling Pathways and Experimental Workflows

Galanin Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of each galanin receptor subtype.

Galanin_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling GalR1 GalR1 Gio Gαi/o GalR1->Gio AC_inhibit Adenylyl Cyclase Gio->AC_inhibit inhibits GIRK GIRK Channel Gio->GIRK activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization GalR2 GalR2 Gq11 Gαq/11 GalR2->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C DAG->PKC activates GalR3 GalR3 Gio2 Gαi/o GalR3->Gio2 AC_inhibit2 Adenylyl Cyclase Gio2->AC_inhibit2 inhibits cAMP_decrease2 ↓ cAMP AC_inhibit2->cAMP_decrease2 Galanin Galanin Galanin->GalR1 Galanin->GalR2 Galanin->GalR3

Caption: Galanin Receptor Signaling Pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for galanin receptors.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., cell membranes, tissue homogenates) start->prep incubation Incubate Receptor Source with: - Fixed concentration of 125I-Galanin - Increasing concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., gamma counting) separation->quantification analysis Data Analysis (Non-linear regression to determine IC50) quantification->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Workflow: In Vitro Insulin Secretion Assay

This diagram illustrates the workflow for assessing the effect of this compound on galanin-mediated inhibition of insulin secretion from isolated pancreatic islets.

Insulin_Secretion_Workflow start Start isolate Isolate Pancreatic Islets start->isolate preincubate Pre-incubate Islets (Low glucose medium) isolate->preincubate incubate Incubate Islets with Treatment Groups: 1. Control (High Glucose) 2. Galanin + High Glucose 3. Galanin + this compound + High Glucose preincubate->incubate collect Collect Supernatant incubate->collect measure Measure Insulin Concentration (e.g., ELISA, RIA) collect->measure analyze Data Analysis (Compare insulin secretion between groups) measure->analyze end End analyze->end

Caption: In Vitro Insulin Secretion Assay Workflow.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for galanin receptors.

Materials:

  • Receptor source: Membranes from cells expressing galanin receptors (e.g., CHO-GalR1) or tissue homogenates (e.g., rat hypothalamus).

  • Radioligand: 125I-Galanin.

  • Unlabeled ligand: this compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).

    • 50 µL of varying concentrations of this compound (typically from 10-12 to 10-6 M).

    • 50 µL of 125I-Galanin (at a concentration near its KD).

    • 50 µL of membrane preparation (adjust protein concentration for optimal signal).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the ability of this compound to reverse galanin-induced inhibition of insulin secretion from pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.

  • Low glucose KRB (e.g., 2.8 mM glucose).

  • High glucose KRB (e.g., 16.7 mM glucose).

  • Galanin solution.

  • This compound solution.

  • Insulin immunoassay kit (ELISA or RIA).

Procedure:

  • Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and antibiotics to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into wells of a 24-well plate. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Incubation: Replace the pre-incubation buffer with the treatment solutions:

    • Basal: Low glucose KRB.

    • Stimulated Control: High glucose KRB.

    • Galanin: High glucose KRB + Galanin (e.g., 100 nM).

    • Galanin + this compound: High glucose KRB + Galanin (100 nM) + this compound (e.g., 1 µM). Incubate for 60 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Express insulin secretion as a fold-change relative to the basal condition. Compare the insulin secretion levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To investigate the role of the galanin system in anxiety by examining the effects of this compound in the elevated plus maze (EPM).

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Video tracking system.

  • Experimental animals (rats or mice).

  • This compound solution for injection (e.g., intracerebroventricular, i.c.v.).

  • Vehicle solution (e.g., sterile saline).

Procedure:

  • Animal Preparation: House the animals under standard conditions with a 12-hour light/dark cycle. Allow for an acclimatization period to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v. injection) at a specific time point before the test (e.g., 15-30 minutes).

  • EPM Test:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Behavioral Analysis: The video tracking software will analyze the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. Compare these parameters between the this compound-treated and vehicle-treated groups using a t-test or ANOVA. An increase in open arm exploration is indicative of an anxiolytic-like effect.

Conclusion

The endogenous galanin system represents a complex and highly regulated network that influences a multitude of physiological functions. This compound has proven to be an invaluable tool for researchers seeking to unravel the specific roles of galanin and its receptors. This technical guide provides a foundational understanding of the galanin system and the application of this compound as a research tool. The detailed protocols and quantitative data presented herein are intended to empower researchers to design and execute robust experiments to further our knowledge of this intricate neuropeptide system and its potential as a therapeutic target.

References

The Dual Cholinergic Action of Galantide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of galantide on cholinergic transmission, with a focus on its dual mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound's pharmacological profile.

Core Mechanism of Action

This compound, a tertiary alkaloid, exerts its effects on the cholinergic system through a unique dual mechanism. It acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[1] This inhibition leads to an increase in the concentration and duration of action of ACh in the synaptic cleft.

Simultaneously, this compound functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[2][3][4] This allosteric potentiation sensitizes nAChRs to their endogenous ligand, ACh, thereby enhancing cholinergic neurotransmission. This modulatory effect is selective for nicotinic receptors, with no significant activity observed at muscarinic receptors.[2]

Quantitative Analysis of this compound's Cholinergic Effects

The following tables summarize the quantitative data regarding this compound's interaction with acetylcholinesterase and its potentiation of nicotinic acetylcholine receptors.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound

ParameterValueSpecies/TissueReference
IC50 0.31 µg/mLNot Specified[5]
5130 ± 630 nMHuman Brain Cortex[6]
4960 ± 450 nMHuman Alzheimer's Disease Brain Cortex[6]
Ki 7.1 µg/gRat Brain[6]
8.3 µg/gMouse Brain[6]
19.1 µg/gRabbit Brain[6]

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by this compound

nAChR SubtypeEffectConcentrationExperimental SystemReference
α4β2 Potentiation of agonist-induced currents0.1 - 1 µMHEK-293 cells[2]
α7 22% increase in ACh-induced current amplitude0.1 µM (peak effect at 250 µM ACh)Xenopus oocytes[4][7][8]
EC50 shift from 305 µM to 189 µM (for ACh)0.1 µMXenopus oocytes[8]
α3β4 Potentiation of agonist responses0.1 - 1 µMHEK-293 cells[2]
α6β4 Potentiation of agonist responses0.1 - 1 µMHEK-293 cells[2]
Torpedo nAChR 35% increase in ACh-induced current amplitude1 µM (peak effect at 50 µM ACh)Transplanted Xenopus oocytes[8]
EC50 shift from 79 µM to 46 µM (for ACh)1 µMTransplanted Xenopus oocytes[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanisms of this compound's action on cholinergic transmission and a high-level overview of an experimental workflow to assess these effects.

Galantide_Mechanism ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release nAChR_pre Presynaptic nAChR nAChR_pre->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh ACh->nAChR_pre Activation AChE AChE ACh->AChE Hydrolysis nAChR_post Postsynaptic nAChR ACh->nAChR_post This compound This compound This compound->nAChR_pre This compound->AChE Inhibition This compound->nAChR_post PAM Signal_transduction Signal Transduction nAChR_post->Signal_transduction

Caption: Dual mechanism of this compound action.

Experimental_Workflow cluster_AChE Acetylcholinesterase Inhibition Assay cluster_nAChR Nicotinic Receptor Potentiation Assay cluster_in_vivo In Vivo Neurotransmitter Release Assay A1 Prepare reagents: AChE, DTNB, Acetylthiocholine A2 Incubate AChE with this compound A1->A2 A3 Initiate reaction with substrate A2->A3 A4 Measure absorbance at 412 nm A3->A4 A5 Calculate IC50 value A4->A5 N1 Prepare cells expressing nAChRs N2 Whole-cell patch clamp configuration N1->N2 N3 Apply ACh (agonist) N2->N3 N4 Co-apply ACh and this compound N3->N4 N5 Measure current potentiation N4->N5 I1 Implant microdialysis probe in brain region I2 Administer this compound I1->I2 I3 Collect dialysate samples I2->I3 I4 Analyze neurotransmitter levels (e.g., HPLC) I3->I4 I5 Quantify change in release I4->I5

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) substrate

  • Phosphate buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare working solutions of AChE and this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the test concentrations of this compound to the appropriate wells. Include a control well with buffer instead of this compound.

    • Add the AChE solution to all wells except for the blank.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.[9]

    • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration and the control.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for nAChR Potentiation

This protocol is used to measure the effect of this compound on the ion currents mediated by nAChRs expressed in a cellular system.

Materials:

  • Cell line stably expressing the nAChR subtype of interest (e.g., HEK-293 cells)

  • External and internal pipette solutions appropriate for recording nAChR currents

  • Patch pipettes (borosilicate glass)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Perfusion system for drug application

  • Acetylcholine (agonist) solution

  • This compound solution

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the target nAChRs on coverslips.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with the cells in the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell membrane at a holding potential of -60 to -70 mV.

    • Apply the ACh agonist solution via the perfusion system to elicit an inward current. Record the baseline agonist-induced current.

    • Co-apply the ACh agonist solution with the desired concentration of this compound.

    • Record the current in the presence of both agonist and this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents in the absence and presence of this compound.

    • Calculate the potentiation as the percentage increase in the current amplitude in the presence of this compound compared to the current with agonist alone.

    • Construct concentration-response curves for the agonist in the absence and presence of a fixed concentration of this compound to determine the shift in the EC50 value.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in a specific brain region following the administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Animal model (e.g., rat, mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., subcutaneous injection)

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).[10]

  • Microdialysis:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[12]

  • Drug Administration and Sample Collection:

    • Administer this compound to the animal (e.g., via subcutaneous injection).[10]

    • Continue to collect dialysate samples at regular intervals to monitor the change in neurotransmitter levels over time.[12]

  • Sample Analysis:

    • Analyze the collected dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection to quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine, dopamine).[12]

  • Data Analysis:

    • Calculate the basal neurotransmitter concentration from the pre-drug samples.

    • Express the post-drug neurotransmitter concentrations as a percentage of the basal level.

    • Plot the percentage change in neurotransmitter concentration over time to visualize the effect of this compound.

Conclusion

This compound's dual mechanism of action, combining acetylcholinesterase inhibition with positive allosteric modulation of nicotinic acetylcholine receptors, distinguishes it from other cholinergic agents. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound's complex interactions within the cholinergic system. This knowledge is crucial for the development of novel therapeutic strategies targeting cholinergic dysfunction in various neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Galantide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a high-affinity, non-specific peptide antagonist of the galanin receptors (GalR). It is a chimeric peptide composed of the N-terminal fragment of galanin (1-13) and a C-terminal fragment of substance P (5-11). This compound is a valuable tool for investigating the physiological and pathological roles of the galanin system in vivo. It has been utilized in studies related to pain, inflammation, cognition, and feeding behavior. These application notes provide detailed protocols for the in vivo administration of this compound to mice via intraperitoneal and intracerebroventricular routes, summarize available data, and illustrate the relevant signaling pathways.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell/Tissue TypeReference
IC₅₀ 1.0 nMMouse pancreatic islets (antagonism of galanin-mediated inhibition of glucose-induced insulin secretion)[1]
IC₅₀ < 0.1 nMRin m 5F cells (displacement of ¹²⁵I-galanin)[1]
In Vivo Administration Parameters (from rodent studies)
ParameterRouteSpeciesDose RangeVehicleNotes
Dosage i.c.v.Rat6 - 6000 nmol0.9% NaClEffective in improving social memory.
Vehicle i.p./i.c.v.MouseNot specified0.01% BSA in salineRecommended for peptide stability.
Dosage (related compound) i.p.Mouse2.0 - 3.0 mg/kgNot specifiedOptimal dose for galanthamine (acetylcholinesterase inhibitor) in memory tasks.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

This protocol describes the systemic administration of this compound via intraperitoneal injection, a common route for delivering substances to the general circulation.

Materials:

  • This compound peptide

  • Sterile 0.9% saline

  • Bovine Serum Albumin (BSA)

  • Sterile microcentrifuge tubes

  • 1 ml sterile syringes

  • 27-30 gauge sterile needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Vehicle Solution:

    • Prepare a sterile vehicle solution of 0.01% BSA in 0.9% saline. This helps to prevent the peptide from adhering to plastic surfaces. Filter-sterilize the solution if necessary.

  • Reconstitution of this compound:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Aseptically reconstitute the lyophilized this compound powder in the vehicle solution to the desired stock concentration. Gently vortex to dissolve.

  • Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Dilute the this compound stock solution with the vehicle to the final injection concentration. The final injection volume should typically be between 100-200 µl for an adult mouse.

    • Draw the calculated volume of the this compound solution into the syringe.

  • Injection:

    • Properly restrain the mouse, exposing the abdomen.

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ, then slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any adverse reactions following the injection.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound

This protocol describes the direct administration of this compound into the cerebral ventricles, bypassing the blood-brain barrier for central nervous system targets. This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia.

Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suture material or tissue adhesive

  • Analgesics and antibiotics as per institutional guidelines

Procedure:

  • Preparation of this compound Solution:

    • Aseptically dissolve this compound in sterile aCSF or 0.9% saline to the desired final concentration. A typical injection volume is 1-5 µl.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave and sterilize the scalp.

    • Make a midline incision to expose the skull.

    • Identify bregma and lambda.

    • Determine the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: Anterior/Posterior: -0.2 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm). These may need to be optimized for the specific mouse strain and age.

    • Drill a small burr hole at the determined coordinates.

  • Injection:

    • Slowly lower the injection needle to the target depth.

    • Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min) to avoid increased intracranial pressure.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture or glue the incision.

    • Administer post-operative analgesics and antibiotics as required by the approved animal protocol.

    • Monitor the animal closely during recovery from anesthesia and in the following days for any signs of distress or complications.

Visualization of Signaling Pathways and Experimental Workflow

Galanin Receptor Signaling Pathways

This compound acts as an antagonist at all three galanin receptor subtypes (GalR1, GalR2, and GalR3), which are G-protein coupled receptors (GPCRs) with distinct primary signaling cascades.

Galanin_Receptor_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling Galantide1 This compound GalR1 GalR1 Galantide1->GalR1 Blocks Galanin1 Galanin Galanin1->GalR1 Activates Gio Gαi/o GalR1->Gio Activates AC1 Adenylyl Cyclase Gio->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 Galantide2 This compound GalR2 GalR2 Galantide2->GalR2 Blocks Galanin2 Galanin Galanin2->GalR2 Activates Gq11 Gαq/11 GalR2->Gq11 Activates PLC PLC Gq11->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Galantide3 This compound GalR3 GalR3 Galantide3->GalR3 Blocks Galanin3 Galanin Galanin3->GalR3 Activates Gio3 Gαi/o GalR3->Gio3 Activates AC3 Adenylyl Cyclase Gio3->AC3 Inhibits cAMP3 ↓ cAMP AC3->cAMP3 Behavioral_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis A Acclimatize Mice B Randomize into Treatment Groups (Vehicle vs. This compound) A->B C Administer this compound or Vehicle (i.p. or i.c.v.) B->C D Habituation Phase C->D Pre-treatment (e.g., 30 min) E Test Phase (e.g., Social Recognition) D->E F Record and Score Behavior E->F G Statistical Analysis F->G H Interpret Results G->H

References

Application Notes and Protocols: Preparing Galantide Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a synthetic chimeric peptide that acts as a non-specific antagonist for galanin receptors (GALR).[1] It is composed of a fragment of galanin and a fragment of substance P.[1] this compound has been instrumental in elucidating the physiological roles of the galaninergic system, which is implicated in a variety of processes including neurotransmission, hormone secretion, and pain perception. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays to investigate galanin receptor signaling.

Properties of this compound

PropertyValueReference(s)
Molecular Formula C106H152F3N25O28S[2]
Molecular Weight 2313.55 g/mol [2]
Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (100 mg/mL)[2]

I. Preparation of this compound Solutions

This section details the preparation of stock and working solutions of this compound for use in various in vitro assays.

1.1. Materials and Reagents

  • This compound TFA salt (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water

  • Appropriate sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

1.2. Protocol for Preparing this compound Stock Solution (10 mM)

  • Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Formula: Volume (µL) = (Mass of this compound (mg) / 2313.55 g/mol ) * 100,000

  • Reconstitution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect to confirm there are no particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1]

1.3. Protocol for Preparing this compound Working Solutions

Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate assay buffer immediately before use. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.

II. In Vitro Assays Using this compound

The following are detailed protocols for common in vitro assays used to characterize the antagonist activity of this compound at galanin receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to galanin receptors.

2.1.1. Experimental Protocol

  • Cell Culture: Culture cells expressing the galanin receptor of interest (e.g., CHO-K1 cells stably expressing GALR1) to ~80-90% confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control.

    • A fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-galanin) at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture GALR-expressing cells mem_prep Prepare cell membranes culture->mem_prep setup Set up 96-well plate: - Buffer - this compound dilutions - 125I-Galanin - Membranes mem_prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze Calculate IC50 count->analyze

Caption: Workflow of a competitive radioligand binding assay.

cAMP Functional Assay

This assay determines the effect of this compound on the galanin-mediated inhibition of adenylyl cyclase activity.

2.2.1. Experimental Protocol

  • Cell Culture: Seed cells expressing a Gi-coupled galanin receptor (e.g., GALR1 or GALR3) in a 96-well plate and culture overnight.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) or vehicle for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) and a fixed concentration of galanin (agonist) for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the antagonism of galanin-induced inhibition of cAMP production.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block galanin-induced increases in intracellular calcium, typically mediated by Gq-coupled receptors like GALR2.

2.3.1. Experimental Protocol

  • Cell Culture: Plate cells expressing GALR2 in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition and Measurement:

    • Add increasing concentrations of this compound or vehicle to the wells.

    • After a short pre-incubation (2-5 minutes), add a fixed concentration of galanin (agonist).

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence response and determine the IC50 of this compound for the inhibition of the galanin-induced calcium signal.

Galanin Receptor Signaling Pathways

cluster_galr13 GALR1 / GALR3 cluster_galr2 GALR2 galr13 GALR1/3 gi Gi/o galr13->gi ac Adenylyl Cyclase gi->ac - k_channel K+ Channel gi->k_channel + camp cAMP ac->camp galr2 GALR2 gq Gq/11 galr2->gq plc PLC gq->plc + pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 + pkc PKC Activation dag->pkc + galanin Galanin galanin->galr13 galanin->galr2 This compound This compound This compound->galr13 This compound->galr2

Caption: Simplified galanin receptor signaling pathways.

III. Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: this compound Binding Affinities and IC50 Values

Assay TypeReceptor/SystemSpeciesIC50 / KdReference(s)
Competitive BindingGalanin ReceptorsRat HypothalamusKd <0.1 nM & ~6 nM[1][3]
Competitive BindingSubstance P ReceptorsRatKd ~40 nM[1][3]
Competitive BindingInsulin-producing Rin m 5F cellsRatIC50 < 0.1 nM[4]
Functional AntagonismGalanin-mediated inhibition of insulin secretionMouse Pancreatic IsletsIC50 = 1.0 nM[1][3][4]
Functional AntagonismGalanin-induced K+ conductanceMudpuppy Parasympathetic NeuronsIC50 = 4 nM[1][3][5]
Functional AntagonismGalanin-induced K+ conductanceGuinea-pig Myenteric NeuronsEC50 = 16 nM[6]
Functional InhibitionVoltage-dependent Ba2+ currentMudpuppy Parasympathetic NeuronsIC50 = 16 nM[1][3][5]

IV. Conclusion

These protocols provide a framework for the preparation and use of this compound in a variety of in vitro assays. Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible data. The provided experimental outlines can be adapted to specific cell types and research questions to further investigate the role of the galaninergic system in health and disease. Researchers should always perform appropriate controls and optimize assay conditions for their specific experimental setup.

References

Application Notes and Protocols for Intracerebroventricular Injection of Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) injection of Galantide, a non-specific galanin receptor antagonist. This document includes detailed protocols for stereotaxic surgery and ICV injection in rodents, quantitative data on dosages and administration parameters, and a summary of the signaling pathways modulated by this compound.

Introduction

This compound is a chimeric peptide composed of the first 13 amino acids of galanin and the C-terminal fragment of bradykinin. It functions as a competitive antagonist at galanin receptors (GalR), thereby blocking the physiological effects of the neuropeptide galanin. Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of this compound, as it bypasses the blood-brain barrier and allows for direct delivery to the central nervous system (CNS). This method is widely employed in neuroscience research to study the role of the galaninergic system in various physiological and pathological processes, including memory, pain, feeding, and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intracerebroventricular injection of this compound and related compounds, compiled from various research studies.

Table 1: this compound Intracerebroventricular (ICV) Injection Parameters in Rats

ParameterValueApplication Context
Dose 1 or 2 µ g/rat Stimulation of sexual behavior[1]
6 - 6000 nmol/ratImprovement of social memory[2]
Vehicle SalineGeneral use
Injection Volume 5 µLGeneral use[3]
Infusion Rate Not specified-

Table 2: Reference ICV Injection Parameters for Galanin and Galanin Receptor Agonists

CompoundAnimal ModelDoseInjection VolumeApplication Context
Galanin Rat5.0 - 20.0 µg5 µLInhibition of water intake[3]
Galanin-like peptide (GALP) Mouse0.15, 1.5, or 3 nmol1 µLEffects on food intake and body temperature[4]
AR-M1896 (GALR2/3 agonist) Rat1.5 or 3 nmol1 µLEffects on feeding behavior[4]
Antisense Oligonucleotides (ASOs) MouseUp to 10 µL (bolus)Up to 10 µLGene knockdown[5]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rodents

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat or mouse, a prerequisite for chronic or repeated ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Surgical drill

  • Guide cannula (22-gauge for rats, 26-gauge for mice)

  • Dummy cannula

  • Dental cement

  • Anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics and antibiotics

  • Saline solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using isoflurane (or another appropriate anesthetic) and place it in the stereotaxic frame. Ensure the head is level. Maintain body temperature with a heating pad. Shave the scalp and clean the surgical area with an antiseptic solution. Administer pre-operative analgesics and antibiotics as per institutional guidelines.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin and clean the skull surface.

  • Identification of Bregma and Lambda: Identify the bregma and lambda landmarks on the skull.

  • Drilling: Based on the stereotaxic coordinates for the lateral ventricle (see Table 3), drill a small hole through the skull for the guide cannula. Drill additional holes for the anchor screws.

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suturing and Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal closely for several days post-surgery.

Table 3: Example Stereotaxic Coordinates for Lateral Ventricle Cannulation

AnimalAntero-posterior (AP) from BregmaMedio-lateral (ML) from MidlineDorso-ventral (DV) from Skull Surface
Rat -0.8 mm±1.5 mm-3.5 to -4.0 mm
Mouse -0.5 mm±1.0 mm-2.3 mm
Note: These coordinates are approximate and may need to be adjusted based on the specific strain and age of the animal. It is recommended to perform a pilot study with dye injection to verify the coordinates.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound

This protocol describes the procedure for injecting this compound through a previously implanted guide cannula.

Materials:

  • This compound solution (dissolved in sterile saline)

  • Injection cannula (sized to extend slightly beyond the guide cannula)

  • Polyethylene (PE) tubing

  • Hamilton syringe

  • Infusion pump (optional, for controlled infusion rate)

  • Animal handling and restraint equipment

Procedure:

  • Preparation: Prepare the this compound solution at the desired concentration in sterile saline.

  • Animal Handling: Gently restrain the animal.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the implanted guide cannula.

  • Injection Cannula Insertion: Insert the injection cannula, connected to the Hamilton syringe via PE tubing, into the guide cannula.

  • Injection: Infuse the this compound solution at the desired volume and rate. For bolus injections, administer slowly over a period of minutes. For continuous infusion, use an infusion pump.

  • Post-injection: After the injection is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.

  • Cannula Replacement: Gently withdraw the injection cannula and replace it with the dummy cannula.

  • Monitoring: Return the animal to its home cage and monitor for any behavioral changes or adverse effects.

Visualizations

This compound ICV Injection Workflow

G cluster_0 Surgical Preparation cluster_1 Cannula Implantation cluster_2 ICV Injection Anesthesia Anesthetize Animal Stereotaxic_Fixation Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Fixation Scalp_Incision Expose Skull Stereotaxic_Fixation->Scalp_Incision Drilling Drill Holes for Cannula and Screws Scalp_Incision->Drilling Cannula_Insertion Lower Guide Cannula Drilling->Cannula_Insertion Fixation Secure with Dental Cement Cannula_Insertion->Fixation Dummy_Cannula Insert Dummy Cannula Fixation->Dummy_Cannula Suturing Suture Scalp Dummy_Cannula->Suturing Remove_Dummy Remove Dummy Cannula Suturing->Remove_Dummy Recovery Period Insert_Injector Insert Injection Cannula Remove_Dummy->Insert_Injector Infuse_this compound Infuse this compound Solution Insert_Injector->Infuse_this compound Replace_Dummy Replace Dummy Cannula Infuse_this compound->Replace_Dummy G cluster_0 Galanin Receptor Signaling cluster_1 GalR1 / GalR3 cluster_2 GalR2 Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 This compound This compound (Antagonist) This compound->GalR1_3 This compound->GalR2 Gi_o Gi/o Protein GalR1_3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Gq_11 Gq/11 Protein GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activate ↑ PKC Activity DAG->PKC_activate

References

Application Notes and Protocols for the Use of Galantide in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galantide, also known as M15, is a high-affinity galanin receptor antagonist.[1][2] It is a chimeric peptide synthesized by conjugating the N-terminal fragment of galanin (1-13) with substance P (5-11).[1] In neuroscience research, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3).[1][3] By selectively blocking galanin-mediated signaling, this compound allows researchers to elucidate the involvement of the galanin system in various neuronal processes, including neuroprotection, neuronal differentiation, and the modulation of neuronal excitability.[4][5][6]

Mechanism of Action

Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs), with this compound acting as a competitive antagonist at these sites. The downstream signaling pathways are receptor-subtype specific:

  • GalR1 and GalR3: These receptors couple to Gαi/o proteins. Their activation by galanin leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3] This cascade results in hyperpolarization of the neuronal membrane and an overall inhibitory effect on neuronal activity.[6] this compound blocks these inhibitory effects.

  • GalR2: This receptor couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn promotes the turnover of phosphoinositides, leading to the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[1] this compound prevents this signaling cascade.

The diagram below illustrates the primary signaling pathways of galanin receptors and the inhibitory action of this compound.

Galanin_Signaling_Pathway cluster_membrane Cell Membrane GalR1 GalR1 / GalR3 Gi Gαi/o GalR1->Gi Activates GalR2 GalR2 Gq Gαq/11 GalR2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK ↑ K+ Efflux (Hyperpolarization) Gi->GIRK Activates PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Galanin Galanin Galanin->GalR1 Binds Galanin->GalR2 Binds This compound This compound This compound->GalR1 Blocks This compound->GalR2 Blocks Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 MAPK MAPK Activation Ca2->MAPK via PKC

Caption: Galanin receptor signaling and this compound antagonism.

Applications in Primary Neuronal Cultures

This compound is utilized in a variety of experimental paradigms involving primary neuronal cultures:

  • Investigating Neuroprotection: Galanin is known to be neuroprotective against insults such as amyloid-beta toxicity, glutamate excitotoxicity, and ischemia.[4][7] this compound can be used to confirm that the observed protective effects are mediated through galanin receptors by demonstrating a reversal of this protection.

  • Studying Neuronal Differentiation: Galanin promotes the differentiation of neuronal precursors into mature neurons.[5] Applying this compound allows researchers to block this effect, thereby helping to delineate the specific role of the galanin system in neurogenesis.

  • Modulating Neuronal Excitability: Galanin typically has an inhibitory effect on neuronal firing by causing membrane hyperpolarization.[6] this compound can be used to antagonize this inhibition, making it a valuable tool for studying synaptic transmission and neuronal network activity.

  • Elucidating Pain and Seizure Mechanisms: The galanin system is implicated in the modulation of neuropathic pain and seizure activity.[8] Primary cultures of relevant neurons (e.g., dorsal root ganglia or hippocampal neurons) can be treated with this compound to explore the receptor-specific mechanisms underlying these conditions.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the experimental model and the concentration of the galanin agonist being antagonized. The following table summarizes typical concentration ranges found in the literature.

Compound Application Cell Type Concentration Range Reference(s)
This compoundAntagonism of galanin effectsGuinea-pig airways10 nM - 1 µM[2]
GalaninPromotion of neuronal differentiationMurine SVZ neurospheres10 nM - 2 µM[5]
This compoundBlockade of galanin-induced effectsGeneral neuronal cultures100 nM - 1 µM (Typical starting range)Inferred from agonist/antagonist studies
GalaninNeuroprotectionHuman primary neuronsSub-nanomolar (pM) range[7]

Experimental Protocols

The following protocols provide a general framework for using this compound in primary neuronal cultures. Specific parameters such as cell density, media composition, and incubation times should be optimized for the specific neuronal type and research question.

Protocol 1: Preparation of Primary Cortical Neurons

This protocol describes the basic steps for establishing primary neuronal cultures from embryonic rodent cortex, a common model system.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18)

  • Dissection medium: Hibernate-A or PBS with glucose[9]

  • Dissection tools (sterile forceps, scissors)[9]

  • Enzymatic dissociation solution: Papain or Trypsin

  • Digestion inhibition solution: Serum-containing medium or specific inhibitors[9]

  • Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and penicillin-streptomycin[10]

  • Culture vessels coated with Poly-D-Lysine or Poly-L-ornithine[10][11]

  • Sterile conical tubes and pipettes

Procedure:

  • Prepare culture vessels by coating them with Poly-D-Lysine or a similar substrate overnight in a 37°C incubator. Wash thoroughly with sterile water before use.[10]

  • Under sterile conditions, dissect the cerebral cortices from embryonic brains and place them in chilled dissection medium.

  • Mince the tissue into small pieces and transfer to the enzymatic dissociation solution. Incubate according to the enzyme manufacturer's instructions (e.g., 15-20 minutes at 37°C).

  • Stop the dissociation by adding the inhibition solution.

  • Gently triturate the tissue with a flame-polished Pasteur pipette to obtain a single-cell suspension.[9]

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 2-4 days in vitro (DIV), a half-media change can be performed to remove cellular debris. To limit glial proliferation, an antimitotic agent like Ara-C (1 µM) can be added at DIV 2 for 8-18 hours.[11]

Protocol 2: this compound Treatment and Viability Assay

This protocol details how to treat primary neurons with this compound to investigate its effect on neuroprotection against an excitotoxic insult.

Materials:

  • Mature primary neuronal cultures (e.g., DIV 7-10)

  • This compound stock solution (e.g., 1 mM in sterile water or DMSO, store at -20°C)

  • Neurotoxic agent (e.g., Glutamate or NMDA)

  • Culture medium

  • Cell viability assay kit (e.g., MTT, LDH release, or Live/Dead staining)[12]

Procedure:

  • Prepare working solutions of this compound and the neurotoxic agent by diluting the stock solutions in pre-warmed culture medium.

  • Pre-treatment: Remove a portion of the medium from the neuronal cultures and replace it with medium containing the desired final concentration of this compound (e.g., 1 µM). Include a vehicle-only control group. Incubate for 30-60 minutes.

  • Insult: Add the neurotoxic agent (e.g., 50 µM Glutamate) to the wells, including control wells with and without this compound.

  • Incubation: Incubate the cultures for the desired duration of the insult (e.g., 1 hour for acute excitotoxicity or 24 hours for chronic toxicity).

  • Washout & Recovery: After the insult period, remove the treatment medium, wash the cells gently with pre-warmed medium, and add fresh culture medium. Return the plates to the incubator for a recovery period (e.g., 24 hours).

  • Assess Viability: Measure cell viability using a preferred method. For example, perform an LDH release assay by collecting the culture supernatant to measure released lactate dehydrogenase, a marker of membrane damage.[12] Alternatively, use an MTT assay to measure the metabolic activity of viable cells.[12]

  • Data Analysis: Normalize the viability data to the untreated control group. Compare the viability of cells treated with the neurotoxin alone versus those pre-treated with this compound.

The workflow for a typical neuroprotection experiment is visualized below.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis start Prepare Primary Neuronal Cultures mature Mature Cultures (e.g., 7-10 DIV) start->mature pretreat Pre-treat with this compound or Vehicle Control mature->pretreat insult Apply Insult (e.g., Glutamate) pretreat->insult recover Washout and Recover (24h) insult->recover assay Perform Assay (e.g., LDH, MTT, TUNEL) recover->assay analyze Analyze and Compare Treatment Groups assay->analyze

Caption: Workflow for a this compound neuroprotection experiment.
Protocol 3: Immunocytochemistry for Neuronal Differentiation

This protocol is for assessing the effect of this compound on galanin-induced neuronal differentiation.

Materials:

  • Primary neuronal precursor cultures (e.g., from SVZ or hippocampus)

  • Galanin and this compound working solutions

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking buffer: PBS with 0.25% Triton X-100 and 5% Normal Goat Serum

  • Primary antibodies (e.g., anti-NeuN, anti-MAP2 for mature neurons)

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Plate neuronal precursors on coated coverslips.

  • Treat the cultures with Galanin (e.g., 100 nM), Galanin + this compound (e.g., 1 µM), this compound alone, or vehicle for a period sufficient to observe differentiation (e.g., 3-5 days).

  • After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize and block the cells for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS, with the second wash including DAPI for nuclear staining.

  • Mount the coverslips onto microscope slides.

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number of NeuN-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei to determine the percentage of differentiated neurons in each condition.

References

Application Notes and Protocols for Studying Feeding Behavior with Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide implicated in a variety of physiological processes, including the regulation of feeding behavior.[1][2] It is widely expressed in the brain and is known to stimulate food intake, with a particular preference for dietary fat.[1][2] Galantide is a chimeric peptide that acts as a galanin receptor antagonist and is a valuable tool for investigating the role of the galanin system in appetite control.[3] By blocking the effects of endogenous galanin, this compound can be used to probe the physiological functions of this neuropeptide in the regulation of food intake and macronutrient selection. These application notes provide an overview of the use of this compound in feeding behavior research, including recommended doses, experimental protocols, and the underlying signaling pathways.

Data Presentation: this compound and Other Galanin Antagonists Dose for Feeding Behavior Studies

The following table summarizes the effective doses of this compound and other commonly used galanin antagonists in studies of feeding behavior in rats. The data is primarily derived from studies involving intracerebroventricular (ICV) and direct paraventricular nucleus (PVN) injections.

AntagonistAnimal ModelAdministration RouteDose RangeObserved Effect on Feeding BehaviorReference
This compound RatPVNNot specifiedSuppressed fat intake[2][3]
M40 RatPVN2 - 108 pmolDose-dependently reduces spontaneous fat ingestion.[4]
M40 RatPVN2 - 6 pmolBlocks the stimulatory effect of galanin on fat ingestion.[4]
M40 & C7 RatICVEquimolar to or less than active doses of galaninSignificantly inhibited galanin-induced consumption of a palatable diet.[5]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for the subsequent administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpel, forceps, hemostats, dental drill)

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the scalp and secure the animal in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean and dry the skull surface.

  • Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Suture the scalp incision.

  • Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least one week before any behavioral experiments.

Protocol 2: ICV Injection of this compound and Feeding Behavior Measurement

This protocol outlines the procedure for administering this compound via an implanted ICV cannula and subsequently measuring its effect on food intake.

Materials:

  • Cannulated rats (from Protocol 1)

  • This compound

  • Sterile saline (vehicle)

  • Injection cannula (28-gauge) connected to a microsyringe via polyethylene tubing

  • Standard laboratory chow and/or specific macronutrient diets (high-fat, high-carbohydrate)

  • Metabolic cages or manual food intake measurement setup

Procedure:

  • Habituate the rats to the experimental conditions, including handling and mock injections.

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.

  • Infuse the desired dose of this compound (or vehicle) in a small volume (e.g., 1-5 µL) over a period of 1-2 minutes.

  • After the injection, leave the injection cannula in place for an additional minute to allow for diffusion.

  • Replace the dummy cannula.

  • Return the rat to its cage with pre-weighed food.

  • Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage should be accounted for.

  • If studying macronutrient selection, provide separate, pre-weighed containers of high-fat, high-carbohydrate, and protein diets and measure the intake of each.

Mandatory Visualizations

Signaling Pathways

Galanin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GalR1 Galanin Receptor 1 (GalR1) Galanin->GalR1 This compound This compound (Antagonist) This compound->GalR1 G_alpha_i Gαi GalR1->G_alpha_i Activates AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., NPY) CREB->Gene_Expression Regulates NPY Neuropeptide Y (NPY) Gene_Expression->NPY Increases Food_Intake ↑ Food Intake (Fat Preference) NPY->Food_Intake Stimulates

Caption: Galanin signaling pathway in appetite regulation.

Experimental Workflow

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_data_collection Data Collection & Analysis A1 Acclimatization of Rats A2 Stereotaxic Surgery: ICV Cannula Implantation A1->A2 A3 Post-operative Recovery (1 week) A2->A3 B1 Habituation to Handling and Mock Injections A3->B1 B2 This compound/Vehicle Administration (ICV Injection) B1->B2 B3 Presentation of Pre-weighed Food (Standard Chow or Macronutrient Diets) B2->B3 C1 Measurement of Food Intake at Timed Intervals B3->C1 C2 Data Analysis: Comparison of Treatment Groups C1->C2

Caption: Experimental workflow for studying this compound's effect on feeding.

References

Application Notes and Protocols for Electrophysiology Studies Using Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting electrophysiology studies to investigate the effects of Galantide, a non-specific galanin receptor antagonist. The protocols detailed below are designed for researchers familiar with patch-clamp electrophysiology techniques.

Introduction

This compound is a chimeric peptide, acting as a competitive antagonist at galanin receptors. It has been instrumental in elucidating the physiological roles of the galaninergic system. In electrophysiology, this compound is primarily used to study its effects on ion channels modulated by galanin receptor activation. This typically involves the antagonism of galanin-induced effects on potassium (K+) and calcium (Ca2+) channels, which are crucial for regulating neuronal excitability and neurotransmitter release.

Mechanism of Action

Galanin, acting through its G-protein coupled receptors (GPCRs), primarily GAL1R and GAL3R, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the activated G-protein can directly modulate ion channel activity, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This compound blocks these effects by competing with galanin for binding to the receptor. The GAL2R, in contrast, primarily couples to Gq/11, activating the phospholipase C (PLC) pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound in electrophysiological studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetCell TypeEffectIC50Reference
Galanin-induced K+ conductanceMudpuppy parasympathetic neuronsAntagonism4 nM[1]
Voltage-dependent Ba2+ current (IBa)Mudpuppy parasympathetic neuronsInhibition16 nM[1]
Galanin-mediated inhibition of glucose-induced insulin secretionMouse pancreatic isletsAntagonism1.0 nM[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Galanin_Signaling cluster_GAL1R_3R GAL1R/GAL3R Signaling Galanin1 Galanin GAL1R_3R GAL1R / GAL3R Galanin1->GAL1R_3R Galantide1 This compound Galantide1->GAL1R_3R Gi_o Gi/o Protein GAL1R_3R->Gi_o AC Adenylyl Cyclate Gi_o->AC GIRK ↑ K+ Channel (GIRK) Gi_o->GIRK CaV ↓ Ca2+ Channel Gi_o->CaV cAMP ↓ cAMP AC->cAMP

Galanin signaling via GAL1R/GAL3R and its antagonism by this compound.

Galanin_GAL2R_Signaling cluster_GAL2R GAL2R Signaling Galanin2 Galanin GAL2R GAL2R Galanin2->GAL2R Galantide2 This compound Galantide2->GAL2R Gq_11 Gq/11 Protein GAL2R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release

Galanin signaling via GAL2R and its antagonism by this compound.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to study the effects of this compound on voltage-gated K+ and Ca2+ currents in cultured neurons (e.g., dorsal root ganglion neurons).

Materials
  • Cell Culture: Primary neuronal culture (e.g., Dorsal Root Ganglion neurons) or a suitable cell line expressing galanin receptors.

  • Recording Rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).

  • Pipettes: Borosilicate glass capillaries (1.5 mm outer diameter).

  • Solutions: See tables below for detailed compositions.

  • This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.

Table 2: Extracellular Solution (Artificial Cerebrospinal Fluid - aCSF)

ComponentConcentration (mM)
NaCl126
KCl2.5
CaCl22
MgCl22
NaH2PO41.25
NaHCO326
D-Glucose10
To Isolate K+ Currents
Tetrodotoxin (TTX)0.001 (1 µM)
CdCl20.1 (100 µM)
To Isolate Ca2+ Currents
Tetrodotoxin (TTX)0.001 (1 µM)
Tetraethylammonium (TEA)-Cl20
4-Aminopyridine (4-AP)5
CsCl5

Note: The aCSF should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

Table 3: Intracellular (Pipette) Solutions

ComponentFor K+ Currents (mM)For Ca2+ Currents (mM)
K-Gluconate130-
Cs-Methanesulfonate-120
KCl10-
CsCl-10
MgCl222
EGTA110
HEPES1010
Mg-ATP44
Na-GTP0.30.3

Note: Adjust pH to 7.2 with KOH for the K+ current solution and with CsOH for the Ca2+ current solution. Adjust osmolarity to ~290 mOsm.

Experimental Workflow

Experimental_Workflow A Prepare Cells and Solutions B Pull and Fire-Polish Pipettes A->B C Establish Whole-Cell Configuration B->C D Record Baseline Currents C->D E Apply Galanin (Agonist) D->E F Apply this compound + Galanin E->F G Washout F->G H Data Analysis G->H

General workflow for a patch-clamp experiment investigating this compound.
Detailed Protocol

  • Cell Preparation: Plate dissociated neurons on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the appropriate extracellular solution at a rate of 1-2 mL/min.

    • Approach a healthy-looking neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

  • Voltage-Clamp Protocol for K+ Currents:

    • Hold the membrane potential at -80 mV.

    • Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.

    • Record the resulting outward K+ currents.

    • Establish a stable baseline recording.

    • Apply galanin (e.g., 100 nM) to the bath and record the potentiation of the K+ current.

    • Co-apply this compound (e.g., 1 µM) with galanin and observe the antagonism of the galanin effect.

  • Voltage-Clamp Protocol for Ca2+ Currents:

    • Hold the membrane potential at -90 mV.

    • Apply a depolarizing step to 0 mV for 100-200 ms to elicit the Ca2+ current.

    • Record the resulting inward Ca2+ currents.

    • Establish a stable baseline recording.

    • Apply galanin (e.g., 100 nM) and observe the inhibition of the Ca2+ current.

    • Co-apply this compound (e.g., 1 µM) with galanin to observe the reversal of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude for each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of inhibition or antagonism by this compound.

    • Determine the IC50 of this compound by fitting the concentration-response data to a Hill equation.

Troubleshooting

  • No Gigaohm Seal: Ensure pipette tips are clean and fire-polished. The cell membrane should be healthy.

  • Unstable Recording: The seal may be lost, or the cell may be unhealthy. Try a different cell. Ensure there is no drift in the recording solutions' temperature or pH.

  • No Drug Effect: Verify the concentration and viability of the this compound and galanin solutions. Ensure the cells express the target galanin receptors.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the galaninergic system in modulating ion channel function and neuronal excitability.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to Galantide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galantide is a synthetic chimeric peptide that acts as a non-specific antagonist for galanin receptors (GalR).[1] Galanin is a neuropeptide that exerts diverse effects on cellular processes, including proliferation, apoptosis, and differentiation, by binding to its G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3] GalR1 and GalR3 primarily couple to Gαi/o proteins, inhibiting adenylyl cyclase, while GalR2 mainly couples to Gαq/11, activating the phospholipase C pathway.[2][4] By blocking these signaling cascades, this compound can modulate cellular fate. This application note provides detailed protocols for utilizing flow cytometry to quantify two key cellular responses to this compound treatment: apoptosis and cell cycle progression.

Principle of Analysis:

Flow cytometry is a powerful technique for single-cell analysis. To assess the effects of this compound, two primary assays are described:

  • Apoptosis Detection (Annexin V & Propidium Iodide): During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to identify these early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye. PI is membrane-impermeable and thus excluded from live and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[6]

  • Cell Cycle Analysis (Propidium Iodide): The cell cycle consists of four distinct phases: G0/G1, S, and G2/M. The amount of DNA within a cell doubles as it progresses from the G1 to the G2/M phase. PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in the cell.[7] By staining fixed and permeabilized cells with PI and analyzing them via flow cytometry, one can quantify the percentage of the cell population in each phase of the cell cycle. RNase treatment is crucial to prevent the staining of double-stranded RNA.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Galanin signaling pathway inhibited by this compound and the general experimental workflow for its analysis.

GalaninSignaling cluster_membrane Cell Membrane GalR Galanin Receptor (GalR1/2/3) G_Protein Gαi/o or Gαq/11 GalR->G_Protein couples to Galanin Galanin Galanin->GalR Activates This compound This compound This compound->GalR Antagonizes AC Adenylyl Cyclase (AC) G_Protein->AC (via Gαi/o) PLC Phospholipase C (PLC) G_Protein->PLC (via Gαq/11) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Downstream Downstream Signaling (e.g., MAPK/ERK) cAMP->Downstream IP3_DAG->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: this compound blocks Galanin from binding to its receptors, inhibiting downstream signaling.

FlowCytometryWorkflow cluster_assays Staining Protocols start 1. Cell Culture Seed cells at optimal density treat 2. Treatment Incubate with Vehicle or this compound (various concentrations & times) start->treat harvest 3. Cell Harvesting Collect both adherent and floating cells treat->harvest apoptosis 4a. Apoptosis Staining - Wash with PBS & Binding Buffer - Stain with Annexin V-FITC & PI harvest->apoptosis Assay 1 cellcycle 4b. Cell Cycle Staining - Fix with cold 70% Ethanol - Treat with RNase A - Stain with PI harvest->cellcycle Assay 2 acquire 5. Data Acquisition Analyze samples on a flow cytometer apoptosis->acquire cellcycle->acquire analyze 6. Data Analysis Gate populations and quantify percentages acquire->analyze

Caption: Experimental workflow for analyzing cellular effects of this compound treatment.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V/PI Staining

This protocol is adapted for a 6-well plate format. Adjust volumes as necessary.

Materials:

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V Binding Buffer (10X or 1X)

  • Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting (e.g., 2-5 x 10⁵ cells/well). Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a corresponding flow cytometry tube.

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and add them to their corresponding tubes containing the culture medium.

    • Centrifuge the tubes at 300-400 x g for 5 minutes.[8] Discard the supernatant.

  • Cell Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300-400 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][9]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8] Do not wash cells after this step.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Excite FITC with a 488 nm laser and collect emission at ~530 nm; excite PI and collect emission at >650 nm. Record at least 10,000 events per sample.

Protocol 2: Cell Cycle Analysis using PI Staining

Materials:

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cell pellet once with PBS. Centrifuge and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in ~500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][10]

    • Incubate on ice for at least 30 minutes or at 4°C for up to several weeks.[7][10]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Fixed cells are less dense.

    • Carefully decant the ethanol. Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Data Acquisition: Analyze on a flow cytometer. Use a low flow rate to improve resolution.[7] Collect PI fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[11]

Data Presentation

Quantitative data from flow cytometry analysis should be presented in a clear, tabular format. The tables below provide examples of how to summarize results from the described experiments.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Treatment (48h)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control94.5 ± 2.12.5 ± 0.53.0 ± 0.8
This compound (10 nM)85.3 ± 3.58.2 ± 1.26.5 ± 1.5
This compound (100 nM)60.1 ± 4.225.6 ± 2.814.3 ± 2.1
Positive Control15.2 ± 2.540.8 ± 3.344.0 ± 4.0
Data are represented as Mean ± SD from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.030.1 ± 2.514.7 ± 1.8
This compound (10 nM)65.8 ± 3.322.5 ± 2.111.7 ± 1.5
This compound (100 nM)78.4 ± 4.110.2 ± 1.911.4 ± 1.6
Positive Control20.5 ± 2.215.3 ± 1.764.2 ± 3.5
Data are represented as Mean ± SD from three independent experiments.

References

Application Notes and Protocols: The Use of Galantide in Experimental Acute Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Galantide, a non-specific galanin receptor antagonist, in preclinical models of acute pancreatitis (AP). The information compiled herein, including detailed experimental protocols and summarized quantitative data, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Acute pancreatitis is an inflammatory disease of the pancreas with significant morbidity and mortality, yet specific medical treatments remain elusive. Experimental models of AP are crucial for understanding its pathophysiology and for the development of novel therapeutic strategies. This compound has emerged as a promising agent in these models, demonstrating a consistent ability to ameliorate the severity of AP. These notes detail the methodologies for inducing AP in animal models and the subsequent application of this compound to assess its efficacy.

Mechanism of Action

This compound functions as a competitive antagonist at galanin receptors. In the context of acute pancreatitis, its therapeutic effects are believed to stem from the blockade of galanin-mediated pathways that contribute to the inflammatory cascade. Research suggests that this compound may modulate neutrophil chemotaxis and activation, and influence neurogenic inflammation, thereby reducing pancreatic injury.[1] The diagrams below illustrate the proposed mechanism and a typical experimental workflow.

Galantide_Mechanism_of_Action cluster_0 Acute Pancreatitis Pathophysiology cluster_1 Therapeutic Intervention Caerulein Caerulein Galanin_Release Galanin Release Caerulein->Galanin_Release induces Galanin_Receptor Galanin Receptor Galanin_Release->Galanin_Receptor activates Inflammatory_Cascade Inflammatory Cascade (e.g., Neutrophil Activation) Galanin_Receptor->Inflammatory_Cascade Pancreatic_Injury Pancreatic Injury (Hyperenzymemia, Acinar Cell Damage) Inflammatory_Cascade->Pancreatic_Injury This compound This compound This compound->Galanin_Receptor blocks

Caption: Proposed mechanism of this compound in ameliorating acute pancreatitis.

Experimental_Workflow_Galantide_AP Animal_Model Select Animal Model (e.g., Mice) AP_Induction Induce Acute Pancreatitis (e.g., Caerulein Injections) Animal_Model->AP_Induction Treatment_Groups Administer Treatment - Vehicle (Saline) - this compound AP_Induction->Treatment_Groups Sample_Collection Sample Collection (Blood, Pancreas) Treatment_Groups->Sample_Collection Biochemical_Analysis Biochemical Analysis (Amylase, Lipase, MPO) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Acinar Cell Damage, Edema) Sample_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound in acute pancreatitis models.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in caerulein-induced acute pancreatitis models as reported in the literature.

Table 1: Effect of this compound on Plasma Enzyme Levels

Treatment GroupPlasma Amylase Reduction (%)Plasma Lipase Reduction (%)Reference
This compound41-49%39-45%[1][2][3]
This compound + feG39-40%Not Reported[1]
This compound + OctreotideNo significant alterationNo significant alteration[2][3]

Table 2: Effect of this compound on Pancreatic Myeloperoxidase (MPO) Activity

Treatment GroupMPO Activity Reduction (%)Reference
This compound79-83%[1][2][3]
This compound + feG74%[1]
This compound + OctreotideNo effect[2][3]

Table 3: Effect of this compound on Pancreatic Histology

Treatment GroupReduction in Abnormal Acinar Cells (%)Reference
This compound28-34%[2][3]
This compound + feG36%[1]
This compound + Octreotide28-45%[2][3]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the literature on this compound's application in acute pancreatitis models.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice

This protocol is a standard method for inducing a mild, edematous form of acute pancreatitis.

Materials:

  • Male mice (e.g., Swiss or C57BL/6 strain), 6-8 weeks old

  • Caerulein (synthetic analogue of cholecystokinin)

  • Sterile 0.9% saline

  • This compound

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to experimentation.

  • Induction of Acute Pancreatitis:

    • Prepare a stock solution of caerulein in sterile saline. A common concentration is 5 µg/mL.

    • Administer caerulein via i.p. injection at a dose of 50 µg/kg.[4]

    • Repeat the injections hourly for a total of 7 to 8 injections.[2][5]

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Co-administer this compound (e.g., via i.p. injection) with each caerulein injection, commencing with the first injection.[1][2] The exact dose of this compound may need to be optimized, but published studies have used various concentrations.

  • Control Groups:

    • Saline Control: Administer i.p. injections of sterile saline instead of caerulein and this compound.

    • This compound Alone: Administer i.p. injections of this compound and saline (in place of caerulein).

  • Sample Collection:

    • At a predetermined time point after the final injection (e.g., 1 hour), euthanize the mice.

    • Collect blood via cardiac puncture for plasma enzyme analysis.

    • Harvest the pancreas for histological examination and myeloperoxidase (MPO) activity assay.

Protocol 2: Biochemical Analysis

This protocol outlines the measurement of key biochemical markers of pancreatic injury.

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • Commercial assay kits for amylase, lipase, and MPO

  • Spectrophotometer or plate reader

Procedure:

  • Plasma Preparation:

    • Centrifuge the collected blood samples to separate the plasma.

    • Store plasma at -80°C until analysis.

  • Amylase and Lipase Assays:

    • Measure plasma amylase and lipase activities using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.[6]

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a portion of the harvested pancreatic tissue in a suitable buffer.

    • Determine MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit. This typically involves measuring the H₂O₂-dependent oxidation of a substrate like o-dianisidine or tetramethylbenzidine.

Protocol 3: Histological Evaluation

This protocol describes the preparation and scoring of pancreatic tissue to assess the degree of injury.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stains

  • Light microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately fix the harvested pancreatic tissue in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E.

  • Histological Scoring:

    • Examine the stained slides under a light microscope by a blinded observer.

    • Score the severity of pancreatitis based on established criteria, which may include:

      • Edema: Scored on a scale from 0 (absent) to 3 or 4 (maximal).[7][8][9]

      • Inflammatory Cell Infiltration: Scored based on the extent and location of immune cell infiltration.[7][8][9]

      • Acinar Cell Necrosis/Damage: Quantified as the percentage of abnormal or necrotic acinar cells.[7][8][9]

    • A composite score can be calculated by summing the scores for each parameter.

Conclusion

The protocols and data presented in these application notes demonstrate that this compound is a valuable tool for investigating the role of the galanin system in acute pancreatitis. Its consistent ameliorative effects in preclinical models warrant further investigation into its therapeutic potential. Researchers are encouraged to use this information as a foundation for their own studies, adapting the protocols as necessary to address their specific research questions.

References

Application Notes: Assessing Galantide's Effect on Social Memory

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Social memory, the ability of an animal to recognize and remember a conspecific, is a critical aspect of social behavior. Deficits in social memory are associated with various neuropsychiatric and neurodegenerative disorders. The neuropeptide galanin and its receptors (GalR1, GalR2, GalR3) are implicated in regulating cognitive functions, including memory.[1] Galantide is a chimeric peptide antagonist that blocks galanin receptors, thereby providing a tool to investigate the role of the galaninergic system in social memory.[2] Studies have shown that this compound can improve social memory in rats, making it a compound of interest for therapeutic development.[2]

Mechanism of Action

Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[3]

  • GalR1 and GalR3 couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

  • GalR2 primarily couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels.[3][4][5]

This compound acts as an antagonist at these receptors, blocking the downstream signaling typically initiated by galanin. By inhibiting the predominantly inhibitory effects of galanin (mediated via GalR1/3), this compound can modulate neurotransmission and synaptic plasticity processes crucial for memory formation.

Galanin_Signaling_Pathway cluster_ligand Ligand cluster_receptors Galanin Receptors (GPCR) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Second Messengers Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 This compound This compound (Antagonist) This compound->GalR1_3 This compound->GalR2 Gi_o Gαi/o GalR1_3->Gi_o Activates Gq_11 Gαq/11 GalR2->Gq_11 Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 / Ca²⁺ PLC->IP3

Figure 1: Galanin Receptor Signaling Pathways.

Experimental Design Considerations

The most common behavioral paradigm to assess social memory in rodents is the Social Recognition Test .[6][7][8] This test leverages the natural tendency of rodents to investigate novel conspecifics more than familiar ones.[9]

  • Animal Models: Wistar or Sprague-Dawley rats are commonly used.[2][7] It is crucial to use age- and sex-matched animals for both test subjects and juvenile stimuli to ensure consistency.

  • Drug Administration: this compound is typically administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.[2][10] Dosing should be determined based on preliminary studies, with reported effective doses ranging from 6 to 6000 nmoles in rats.[2] The vehicle control (e.g., sterile saline) must be administered to a separate cohort.

  • Timing: The timing of this compound administration relative to the social exposure is critical. The protocol below suggests administration 30 minutes prior to the first exposure to the juvenile rat.[7]

  • Controls: Proper controls are essential. This includes a vehicle-treated group to control for the injection procedure and a group exposed to a novel juvenile in both trials to control for novelty preference.

Protocol: Social Recognition Test for Assessing this compound's Effect

This protocol details the methodology for evaluating the effect of this compound on short-term social memory in adult rats.

I. Materials

  • Adult male rats (e.g., Wistar, 250-300g)

  • Juvenile male conspecifics (21-25 days old)

  • This compound

  • Sterile, pyrogen-free saline (Vehicle)

  • Micro-infusion pump and stereotaxic apparatus for i.c.v. injections

  • Test arena (e.g., a clean, standard rat cage with fresh bedding, 45 x 25 x 20 cm)

  • Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

  • Timers

II. Experimental Workflow

Experimental_Workflow cluster_pre Phase 1: Pre-Experiment cluster_exp Phase 2: Experiment Day cluster_post Phase 3: Post-Experiment A Animal Acclimation (1 week) B Handling & Habituation (3-5 days) A->B C i.c.v. Cannula Implantation (Surgery & Recovery) B->C D Habituate Adult Rat to Test Arena (30 min) C->D E This compound or Vehicle Admin (i.c.v., 30 min prior to T1) D->E F Trial 1 (T1): Social Exposure (5 min with Juvenile 1) E->F G Inter-Trial Interval (ITI) (e.g., 120 min) F->G H Trial 2 (T2): Test (5 min with Familiar or Novel Juvenile) G->H I Record & Score Investigation Time H->I J Data Analysis (Calculate Discrimination Index) I->J

Figure 2: Experimental Workflow for Social Recognition Test.

III. Detailed Procedure

  • Animal Preparation:

    • Allow adult rats to acclimate to the housing facility for at least one week before any procedures.

    • Handle the rats daily for 3-5 days to reduce stress.

    • If performing i.c.v. injections, perform stereotaxic surgery to implant a guide cannula into the lateral ventricle. Allow at least one week for recovery.

  • Habituation (Day of Experiment):

    • Place the adult test rat individually into the clean test arena.

    • Allow the rat to acclimate for 30 minutes.[8]

  • Administration:

    • Thirty minutes before Trial 1, administer this compound or vehicle via i.c.v. infusion.

  • Trial 1 (T1) - Social Exposure:

    • Introduce a juvenile rat ("Juvenile 1") into the test arena with the adult rat.

    • Record the total time the adult rat spends actively investigating the juvenile over a 5-minute period.[8] Investigation includes sniffing, close following, and grooming.[8]

    • After 5 minutes, return both animals to their respective home cages.

  • Inter-Trial Interval (ITI):

    • A 120-minute ITI is often used, as untreated rats typically do not retain the memory of the juvenile after this period, allowing for the detection of memory-enhancing effects.[8]

  • Trial 2 (T2) - Test for Recognition:

    • After the ITI, place the adult rat back into the same test arena.

    • Re-introduce either the same juvenile from T1 (Familiar) or a novel juvenile (Novel).

    • Record the total investigation time over a 5-minute period.

IV. Data Collection and Analysis

  • Scoring: Measure the duration of investigation in seconds for Trial 1 (T1) and Trial 2 (T2).

  • Calculation: A Discrimination Index (DI) can be calculated to represent social memory.

    • DI = (Time investigating Novel - Time investigating Familiar) / (Time investigating Novel + Time investigating Familiar)

    • Alternatively, a simpler ratio can be used: Recognition Ratio = T2 / (T1 + T2) . A lower ratio for the familiar juvenile indicates memory.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the investigation times and discrimination indices between the vehicle- and this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example Data Summary of Investigation Times (in seconds)

Treatment GroupNTrial 1 (T1) Investigation (Mean ± SEM)Trial 2 (T2) Investigation (Mean ± SEM)
Vehicle + Familiar1025.5 ± 2.124.8 ± 2.5
This compound + Familiar1026.1 ± 2.312.3 ± 1.8*
Vehicle + Novel1025.8 ± 2.026.5 ± 2.2

*p < 0.05 compared to Vehicle + Familiar group, indicating significant recognition.

Table 2: Example Data Summary of Discrimination Index

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle100.05 ± 0.04
This compound100.35 ± 0.06*

*p < 0.05 compared to Vehicle group, indicating enhanced social memory.

Expected Outcome

If this compound enhances social memory, rats in the "this compound + Familiar" group are expected to spend significantly less time investigating the familiar juvenile in T2 compared to T1, and also significantly less time than the "Vehicle + Familiar" group. This results in a higher Discrimination Index for the this compound-treated group, demonstrating that they recognize the juvenile from the previous encounter.

References

Application Notes and Protocols: Experimental Design for Galantide in Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies investigating the effects of Galantide, a galanin receptor antagonist, in preclinical seizure models. The protocols and data presented are intended to facilitate reproducible and robust experimental outcomes.

Introduction

Galanin is a neuropeptide that plays a modulatory role in neuronal excitability.[1][2] It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[1] this compound is a non-selective galanin receptor antagonist, with a notable affinity for the GalR1 subtype. Understanding the role of galanin and its receptors in seizure modulation is a critical area of epilepsy research. Pharmacological blockade of galanin receptors with antagonists like this compound can have proconvulsant effects, suggesting that endogenous galanin has a protective, anticonvulsant role.[2]

This document outlines experimental designs for evaluating this compound in three commonly used rodent seizure models: the kainic acid, pilocarpine, and pentylenetetrazol (PTZ) models.

Signaling Pathways of Galanin Receptors

The three galanin receptors (GalR1, GalR2, and GalR3) are coupled to different G-proteins and initiate distinct downstream signaling cascades.

Galanin_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular GalR1 GalR1 Gi_o Gαi/o GalR1->Gi_o couples to GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 couples to GalR3 GalR3 GalR3->Gi_o couples to AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Galanin receptor signaling pathways.

Experimental Workflow for Testing this compound

A generalized workflow for investigating the effects of this compound in a seizure model is depicted below. This workflow can be adapted for each specific model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Randomly Assign to Groups (Vehicle, this compound) Animal_Model->Grouping Galantide_Admin Administer this compound (or Vehicle) Grouping->Galantide_Admin Seizure_Induction Induce Seizures (Kainic Acid, Pilocarpine, or PTZ) Galantide_Admin->Seizure_Induction Monitoring Behavioral and/or EEG Monitoring Seizure_Induction->Monitoring Data_Collection Collect Data: - Seizure Score - Latency to Seizure - Seizure Duration - Neuronal Damage Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Generalized experimental workflow.

Data Presentation

Quantitative Effects of this compound in the Kainic Acid Seizure Model

The following table summarizes the proconvulsant effects of this compound as demonstrated by increased hippocampal damage in a kainic acid-induced seizure model. Pre-treatment with this compound, a GalR1 antagonist, can render a seizure-resistant mouse strain susceptible to excitotoxic injury.

Treatment GroupAnimal ModelThis compound Dose & RouteSeizure InductionOutcome MeasureResultReference
Vehicle + Kainic AcidC57BL/6J MiceSaline (i.p.)Kainic Acid (systemic)Hippocampal Cell DeathMinimalSchauwecker, 2010
This compound + Kainic AcidC57BL/6J MiceNot specifiedKainic Acid (systemic)Hippocampal Cell DeathSignificantly IncreasedSchauwecker, 2010

Note: Specific quantitative data on seizure score, latency, and duration for this compound in this model were not detailed in the primary reference. The primary endpoint was the extent of neuronal damage.

Experimental Protocols

Kainic Acid-Induced Seizure Model

This protocol is adapted from studies demonstrating the proconvulsant effects of this compound.

Materials:

  • This compound

  • Kainic Acid

  • Saline (sterile, 0.9%)

  • Male C57BL/6J mice (8-10 weeks old)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Video recording equipment (optional)

  • EEG recording equipment (optional)

Protocol:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals individually during the experimental period.

  • Grouping: Randomly assign mice to two groups: Vehicle + Kainic Acid and this compound + Kainic Acid.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline. The exact concentration and dose may require optimization. Based on related literature, a dose range of 1-10 nmol administered intracerebroventricularly (i.c.v.) or systemically can be considered as a starting point.

    • Administer the appropriate volume of this compound solution or vehicle (saline) via i.p. injection. A typical pre-treatment time is 30 minutes before seizure induction.

  • Seizure Induction:

    • Prepare a fresh solution of Kainic Acid in sterile saline. A typical dose for systemic administration in mice is 20-30 mg/kg.

    • Administer the Kainic Acid solution via i.p. injection.

  • Seizure Monitoring:

    • Immediately after Kainic Acid injection, place the mouse in an observation chamber.

    • Observe and record behavioral seizures for at least 2-4 hours. Seizure severity can be scored using a modified Racine scale:

      • Stage 1: Immobility, mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling, generalized tonic-clonic seizures.

    • Record the latency to the first seizure (Stage 3 or higher) and the duration of seizures.

    • For more detailed analysis, use EEG to monitor epileptiform activity.

  • Endpoint Analysis:

    • At a predetermined time point after seizure induction (e.g., 24 hours or 7 days), euthanize the animals.

    • Perfuse the brains and process them for histological analysis (e.g., Nissl staining, Fluoro-Jade) to assess neuronal damage, particularly in the hippocampus.

    • Quantify the extent of cell death in different hippocampal subfields.

Pilocarpine-Induced Seizure Model (Adapted for this compound)

This protocol provides a framework for testing this compound in the pilocarpine model. Specific data on this compound's effects in this model are limited in the literature.

Materials:

  • This compound

  • Pilocarpine Hydrochloride

  • Scopolamine Methyl Nitrate (to reduce peripheral cholinergic effects)

  • Saline (sterile, 0.9%)

  • Male Wistar rats (200-250 g)

  • Animal scale

  • Syringes and needles for i.p. injection

  • Observation chambers

  • Video recording equipment

Protocol:

  • Animal Preparation and Grouping: As described in the Kainic Acid protocol.

  • Scopolamine Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection to all animals.

  • This compound Administration: Administer this compound or vehicle 30 minutes before pilocarpine.

  • Seizure Induction: Administer pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p.).

  • Seizure Monitoring: Observe and score seizures using the Racine scale for at least 2 hours. Record latency to the first seizure and seizure duration.

  • Termination of Status Epilepticus (Optional but Recommended): To reduce mortality, status epilepticus can be terminated after a set period (e.g., 90 minutes) with an anticonvulsant such as diazepam (10 mg/kg, i.p.).

  • Endpoint Analysis: Assess behavioral seizure parameters. Histological analysis of neuronal damage can also be performed.

Pentylenetetrazol (PTZ)-Induced Seizure Model (Adapted for this compound)

This protocol outlines a potential experimental design for evaluating this compound in the PTZ model.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Saline (sterile, 0.9%)

  • Male Swiss Webster mice (20-25 g)

  • Animal scale

  • Syringes and needles for i.p. or subcutaneous (s.c.) injection

  • Observation chambers

Protocol:

  • Animal Preparation and Grouping: As described in the previous protocols.

  • This compound Administration: Administer this compound or vehicle 30 minutes prior to PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.).

  • Seizure Monitoring: Observe the animals for 30 minutes following PTZ injection. Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure. The presence or absence of tonic hindlimb extension can also be recorded as an endpoint.

  • Endpoint Analysis: Analyze the effects of this compound on the latency to and incidence of different seizure types.

Conclusion

The experimental designs and protocols provided here offer a foundation for investigating the role of this compound and the galaninergic system in seizure modulation. The proconvulsant effects observed in the kainic acid model suggest that this compound may exacerbate seizures by blocking the neuroprotective actions of endogenous galanin. Further research is warranted to fully characterize the effects of this compound in different seizure models and to elucidate the therapeutic potential of targeting specific galanin receptors for the treatment of epilepsy.

References

Application Notes and Protocols: Measuring Galantide's Impact on K+ Conductance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing the impact of Galantide on potassium (K+) channel conductance. The protocols and data presented are intended to assist in the design and execution of experiments aimed at characterizing the pharmacological effects of this compound on various K+ channels.

Introduction

This compound is a high-affinity antagonist of galanin receptors, playing a crucial role in studying the physiological functions mediated by galanin. A significant aspect of galanin's action involves the modulation of neuronal excitability, often through the activation of potassium channels, leading to membrane hyperpolarization. This compound's primary mechanism in this context is the blockade of these galanin-induced effects. Furthermore, evidence suggests that related compounds may directly interact with certain types of K+ channels. Accurate measurement of this compound's impact on K+ conductance is therefore essential for understanding its pharmacological profile. The primary and most direct method for this is patch-clamp electrophysiology.

Key Measurement Techniques

The gold-standard technique for investigating the influence of this compound on K+ channel activity is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through channels in real-time and can be configured in several ways to answer specific experimental questions.

Whole-Cell Patch-Clamp Electrophysiology

This configuration allows for the recording of the sum of currents from all ion channels present in the cell membrane. It is ideal for observing the global effect of this compound on K+ currents and for constructing dose-response curves.

Single-Channel Patch-Clamp Electrophysiology

In this setup, a small patch of the membrane containing only a few or a single ion channel is isolated. This high-resolution technique enables the study of how this compound affects the biophysical properties of individual K+ channels, such as their conductance and open probability.

Data Presentation: Quantitative Impact of this compound and Related Compounds on K+ Conductance

The following tables summarize the quantitative data from studies investigating the effects of this compound and the related compound galantamine on K+ channel conductance.

CompoundChannel TypeCell TypeEffectPotency (IC50/EC50)Reference
This compoundInwardly Rectifying K+ Channel (Kir)Myenteric NeuronsAntagonism of galanin-induced activation16 nM (EC50 for suppression of galanin effect)[1]
This compoundMembrane K+ ConductanceMudpuppy Parasympathetic NeuronsAntagonism of galanin-induced activation4 nM (IC50)[2]
GalantamineSmall-Conductance Ca2+-activated K+ Channel (KCa2/SK)Bovine Adrenal Chromaffin CellsInhibition41% reduction at 1 µM[3]
GalantamineSlowly Inactivating Voltage-Activated K+ Current (Islow)Differentiated N1E-115 cells and rat CA1 neuronsInhibitionDual dose-response relationship[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Galanin-Induced K+ Channel Activation and its Antagonism by this compound

Galanin, upon binding to its G-protein coupled receptor (GPCR), activates inhibitory Gi/Go proteins. This leads to the dissociation of the G-protein into its α and βγ subunits. The Gβγ subunit can then directly interact with and open inwardly rectifying potassium (Kir) channels, leading to K+ efflux and membrane hyperpolarization. This compound acts as a competitive antagonist at the galanin receptor, preventing this cascade.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR Galanin Receptor Galanin->GalR Binds G_Protein Gi/Go Protein (αβγ) GalR->G_Protein Activates This compound This compound This compound->GalR Blocks Kir Kir Channel (Closed) Kir_Open Kir Channel (Open) K_efflux K+ Efflux (Hyperpolarization) Kir_Open->K_efflux G_betagamma Gβγ G_Protein->G_betagamma Dissociates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma->Kir Binds & Activates

Caption: Galanin signaling pathway leading to Kir channel activation and its inhibition by this compound.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

The following diagram outlines the key steps in a typical whole-cell patch-clamp experiment to measure the effect of this compound on K+ currents.

Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application & Analysis A Prepare Cells (e.g., cultured neurons) B Pull Glass Micropipette (3-7 MΩ resistance) A->B C Fill Pipette with Internal Solution B->C D Approach Cell and Form Gigaohm Seal C->D E Rupture Membrane to Achieve Whole-Cell Configuration D->E F Apply Voltage-Clamp Protocol to Elicit K+ Currents E->F G Record Baseline K+ Current F->G H Perfuse Bath with This compound Solution G->H I Record K+ Current in Presence of this compound H->I J Washout this compound and Record Recovery Current I->J K Analyze Data: - Current Amplitude - I-V Relationship - Dose-Response Curve J->K

Caption: Workflow for whole-cell patch-clamp recording of this compound's effect on K+ currents.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of K+ Currents

This protocol is designed to measure the effect of this compound on total voltage-gated or inwardly rectifying K+ currents in a neuronal cell line or primary neurons.

Materials:

  • Cells: Cultured neurons (e.g., dorsal root ganglion neurons, hippocampal neurons) or a cell line expressing the K+ channel of interest.

  • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2. Osmolarity adjusted to ~290 mOsm.[5]

  • Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH, osmolarity to ~270 mOsm.[5]

  • This compound Stock Solution: 1 mM this compound in sterile water or DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

  • Patch-clamp setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.[6]

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Setup Preparation: Turn on all equipment and perfuse the recording chamber with external solution at a rate of 1.5-2 mL/min.[5]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]

  • Seal Formation:

    • Mount the filled pipette onto the holder and apply positive pressure.

    • Lower the pipette to the surface of a selected cell.

    • Release positive pressure upon observing a change in resistance, and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane under the pipette tip. The appearance of the capacitive transient indicates successful whole-cell access.

  • Baseline Recording:

    • Switch to voltage-clamp mode and hold the cell at a potential where K+ channels are typically closed (e.g., -80 mV).

    • Apply a voltage protocol to elicit K+ currents. For voltage-gated K+ channels, this could be a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments). For Kir channels, hyperpolarizing steps may be used.

    • Record stable baseline currents for at least 5 minutes.

  • This compound Application:

    • Switch the perfusion system to the external solution containing the desired concentration of this compound.

    • Allow the drug to equilibrate for 3-5 minutes.

  • Recording with this compound:

    • Apply the same voltage protocol as in the baseline recording and record the K+ currents in the presence of this compound.

  • Washout:

    • Perfuse the chamber with the control external solution to wash out this compound.

    • Record the currents after washout to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before, during, and after this compound application.

    • Construct current-voltage (I-V) relationship plots.

    • To determine the IC50, repeat the experiment with multiple concentrations of this compound and fit the data to a Hill equation.

Protocol 2: Measuring Antagonism of Galanin-Induced Kir Current

This protocol is specifically for quantifying this compound's ability to block the activation of inwardly rectifying K+ (Kir) channels by galanin.

Materials:

  • Same as Protocol 1, with the addition of:

  • Galanin Stock Solution: 10 µM galanin in sterile water with 0.1% BSA, stored at -20°C.

Procedure:

  • Follow steps 1-5 of Protocol 1 to achieve the whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a potential near the resting membrane potential (e.g., -60 mV).

    • Apply a voltage ramp or a series of hyperpolarizing steps to measure the baseline Kir current.

  • Galanin Application:

    • Perfuse the chamber with an external solution containing a sub-maximal concentration of galanin (e.g., 50 nM).[1]

    • Record the increase in the inwardly rectifying K+ current until a stable, potentiated response is observed. This is the galanin-activated current.

  • This compound Co-application:

    • While continuing to perfuse with galanin, add the desired concentration of this compound to the perfusion solution.

    • Record the current as it decreases from the potentiated state. The degree of inhibition represents this compound's antagonistic effect.

  • Dose-Response Analysis:

    • To determine the potency of this compound's antagonism, pre-incubate cells with various concentrations of this compound for 5-10 minutes before applying galanin.

    • Measure the peak galanin-induced current in the presence of each this compound concentration.

    • Plot the percentage inhibition of the galanin response against the this compound concentration and fit the data to determine the IC50.

  • Washout: Perform a washout with the control external solution to check for the reversibility of both the galanin and this compound effects.

Concluding Remarks

The protocols and data provided herein offer a robust framework for investigating the effects of this compound on K+ conductance. Electrophysiological techniques, particularly patch-clamp, are indispensable for a detailed mechanistic understanding. Careful experimental design, including appropriate solution composition and voltage protocols, is critical for obtaining high-quality, reproducible data. These application notes should serve as a valuable resource for researchers in pharmacology and neuroscience exploring the multifaceted actions of this compound.

References

Application Notes: In Vitro Binding Assay for Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a synthetic chimeric peptide that acts as a non-specific antagonist for galanin receptors. Composed of a fragment from the neuropeptide galanin and a fragment from substance P, this compound has been instrumental in characterizing the physiological roles of the galaninergic system.[1][2][3] It competitively blocks the binding of the endogenous ligand, galanin, to its receptors, thereby inhibiting downstream signaling pathways. Understanding the binding affinity of this compound to galanin receptors is crucial for its application in pharmacological research and drug development.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for galanin receptors. The assay utilizes [¹²⁵I]-labeled galanin as the radioligand and membranes prepared from cells expressing galanin receptors.

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of radiolabeled galanin ([¹²⁵I]-galanin) competes with varying concentrations of unlabeled this compound for binding to galanin receptors in a cell membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the concentration of this compound. By measuring the bound radioactivity at different this compound concentrations, an inhibition curve can be generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) of this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the galanin signaling pathway and the experimental workflow of the competitive binding assay.

galanin_signaling_pathway cluster_membrane Cell Membrane galr Galanin Receptor (GPCR) g_protein G Protein (Gi/o) galr->g_protein Activates galanin Galanin galanin->galr Binds This compound This compound (Antagonist) This compound->galr Blocks Binding effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Inhibits response Inhibition of Downstream Signaling effector->response

Caption: Galanin signaling pathway and mechanism of this compound antagonism.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - [¹²⁵I]-Galanin - Membrane preparation - Buffers incubation Incubate: Membranes + [¹²⁵I]-Galanin + this compound (or buffer/unlabeled Galanin) reagents->incubation filtration Rapid Vacuum Filtration (GF/C filters) incubation->filtration counting Gamma Counting of Filters filtration->counting analysis Calculate Specific Binding Generate Inhibition Curve (IC₅₀) Calculate Ki counting->analysis

Caption: Experimental workflow for the in vitro competitive binding assay.

Experimental Protocol

1. Materials and Reagents

  • This compound: Lyophilized powder, to be dissolved in assay buffer.

  • [¹²⁵I]-Galanin: Specific activity ~2000 Ci/mmol.

  • Galanin Receptor Source: Membrane preparation from CHO-K1 cells stably expressing human galanin receptor 1 (GalR1) or rat brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Galanin: For determination of non-specific binding.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Gamma counter.

2. Apparatus

  • Pipettes and tips

  • Vortex mixer

  • Incubator or water bath

  • Cell harvester for 96-well plates

  • Gamma counter

3. Procedure

3.1. Preparation of Reagents

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

  • [¹²⁵I]-Galanin Working Solution: Dilute the [¹²⁵I]-Galanin stock in assay buffer to a final concentration of approximately 0.1 nM. The optimal concentration should be close to the Kd of the radioligand for the receptor.

  • Membrane Preparation: Thaw the membrane preparation on ice. Homogenize gently and dilute in assay buffer to a final concentration of 5-20 µg of protein per well. The optimal amount should be determined in preliminary experiments.

  • Unlabeled Galanin: Prepare a 1 µM solution in assay buffer for determining non-specific binding.

3.2. Assay Setup

The assay is performed in a 96-well plate with a final volume of 250 µL per well. Set up the following conditions in triplicate:

  • Total Binding: 50 µL Assay Buffer + 50 µL [¹²⁵I]-Galanin Working Solution + 150 µL Membrane Preparation.

  • Non-specific Binding (NSB): 50 µL Unlabeled Galanin (1 µM) + 50 µL [¹²⁵I]-Galanin Working Solution + 150 µL Membrane Preparation.

  • This compound Competition: 50 µL this compound (at various concentrations) + 50 µL [¹²⁵I]-Galanin Working Solution + 150 µL Membrane Preparation.

3.3. Incubation

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

3.4. Filtration and Washing

  • Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine).

  • Wash the filters four times with 200 µL of ice-cold wash buffer.[1]

3.5. Radioactivity Measurement

  • Dry the filter plate.

  • Add scintillation fluid to each well.

  • Measure the radioactivity (counts per minute, CPM) in each well using a gamma counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) x 100

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Ki:

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

ParameterValueNotes
Reagents
This compound Concentration Range10⁻¹² M to 10⁻⁶ MA wide range is used to generate a complete inhibition curve.
[¹²⁵I]-Galanin Concentration~0.1 nMShould be at or below the Kd for the receptor.
Membrane Protein5-20 µ g/well The optimal amount needs to be determined empirically.
Unlabeled Galanin (for NSB)1 µMA high concentration to saturate all specific binding sites.
Assay Conditions
Final Assay Volume250 µLPer well in a 96-well plate.
Incubation Temperature30°C[1]
Incubation Time60 minutes[1]
Buffers
Assay Buffer50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
Wash Buffer50 mM Tris-HCl, pH 7.4 (ice-cold)

Alternative Assay Format: Scintillation Proximity Assay (SPA)

For high-throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format does not require a separation step.

Principle of SPA:

  • Galanin receptors are captured onto SPA beads containing a scintillant.

  • When [¹²⁵I]-galanin binds to the receptor, the radioisotope is brought into close proximity to the bead, causing the scintillant to emit light.

  • Unbound [¹²⁵I]-galanin in the solution is too distant to excite the scintillant.

  • The light emission is directly proportional to the amount of bound radioligand and can be measured in a microplate scintillation counter.

  • This compound will compete with [¹²⁵I]-galanin for binding, leading to a decrease in the SPA signal.

This method offers a "mix-and-measure" format, which is more amenable to automation and high-throughput applications.

References

Application Notes and Protocols for Investigating Galanin Receptor Function in the Hippocampus Using Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely expressed in the central nervous system, including the hippocampus, where it plays a crucial role in modulating neuronal excitability, neurotransmitter release, and synaptic plasticity. These actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. Understanding the specific roles of these receptors is paramount for elucidating their involvement in physiological processes like learning and memory, as well as in pathological conditions such as epilepsy and Alzheimer's disease.

Galantide, a chimeric peptide composed of the N-terminal fragment of galanin and a substance P analogue, acts as a non-specific galanin receptor antagonist.[1] Its ability to block the effects of galanin makes it an invaluable pharmacological tool for dissecting the function of galanin receptors in the hippocampus. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate galanin receptor signaling and function in this critical brain region.

Galanin Receptor Subtypes and Signaling in the Hippocampus

The hippocampus expresses both GalR1 and GalR2 receptors at relatively high levels.[2] GalR1 and GalR3 receptors primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] In contrast, the GalR2 receptor predominantly couples to Gαq/11 proteins, activating phospholipase C, which in turn leads to the formation of inositol triphosphate (IP3) and an increase in intracellular calcium concentration.[3] Activation of GalR2 has been shown to be neuroprotective in the hippocampus, a process involving the Akt and ERK signaling pathways.[4][5]

Data Presentation

The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: this compound Binding Affinities and Potency

ParameterValueSpecies/TissueReference
Galanin Binding Sites (KD)<0.1 nM and ~6 nMRat Hypothalamus[1]
Substance P Receptor Binding (KD)~40 nM-[1]
IC50 (vs. Galanin-mediated inhibition of insulin secretion)1.0 nMMouse Pancreatic Islets[1][6]
IC50 (vs. Galanin-induced K+ conductance)4 nMMudpuppy Parasympathetic Neurons[1]

Table 2: In Vivo Efficacy of this compound

Behavioral EffectDose Range (i.c.v.)Animal ModelReference
Improvement of Social Memory6-6000 nmolesRat[7]
Blockade of Galanin-induced working memory deficit~5-fold molar excess to galaninRat[8]

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the function of galanin receptors in the hippocampus using this compound.

Protocol 1: In Vitro Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for preparing acute hippocampal slices and performing field excitatory postsynaptic potential (fEPSP) recordings to assess the effect of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).

Materials:

  • Adult rat or mouse

  • Dissection tools

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), chilled and bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Recovery chamber

  • Recording chamber with perfusion system

  • Glass microelectrodes (for stimulation and recording)

  • Amplifier and data acquisition system

  • This compound stock solution (in water or appropriate vehicle)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[9]

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.[9]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[9]

  • Baseline Recording:

    • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • This compound Application:

    • Prepare the desired concentration of this compound in aCSF.

    • Switch the perfusion to the this compound-containing aCSF.

    • Record for 20-30 minutes to observe the effect of this compound on baseline synaptic transmission.

  • LTP Induction and Recording:

    • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Following HFS, continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the induction and maintenance of LTP.

    • Compare the magnitude of LTP in the presence and absence of this compound.

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G cluster_workflow In Vitro Electrophysiology Workflow Slice_Preparation Hippocampal Slice Preparation Baseline_Recording Establish Stable Baseline fEPSP Recording Slice_Preparation->Baseline_Recording Galantide_Application Bath Apply this compound Baseline_Recording->Galantide_Application LTP_Induction Induce LTP (High-Frequency Stimulation) Galantide_Application->LTP_Induction Post_LTP_Recording Record fEPSPs Post-Induction LTP_Induction->Post_LTP_Recording Data_Analysis Analyze Changes in Synaptic Strength Post_LTP_Recording->Data_Analysis

Caption: Workflow for in vitro electrophysiology experiments.

Protocol 2: In Vivo Microdialysis in the Hippocampus

This protocol describes the implantation of a microdialysis probe into the rat hippocampus to measure extracellular levels of neurotransmitters (e.g., acetylcholine, glutamate) and to assess the effect of local this compound administration.

Materials:

  • Adult rat

  • Stereotaxic apparatus

  • Microdialysis probe (e.g., 2-4 mm membrane length)[10]

  • Guide cannula

  • Surgical tools

  • Dental cement

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound solution

  • Analytical system for neurotransmitter quantification (e.g., HPLC)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Drill a hole in the skull above the target hippocampal region (e.g., CA1 or dentate gyrus).

    • Slowly lower the guide cannula to the desired coordinates and secure it with dental cement.[11]

    • Allow the animal to recover for several days.[10]

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a slow flow rate (e.g., 1-2 µl/min).[12]

    • Allow a stabilization period of 1-2 hours for the tissue to equilibrate.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Collect at least 3-4 baseline samples to establish a stable neurotransmitter level.

  • This compound Administration:

    • Dissolve this compound in the aCSF to the desired concentration.

    • Switch the perfusion solution to the this compound-containing aCSF (retrodialysis).

    • Continue collecting dialysate samples to measure the effect of this compound on extracellular neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using an appropriate analytical technique (e.g., HPLC with electrochemical or fluorescence detection) to quantify the neurotransmitter of interest.

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G cluster_workflow In Vivo Microdialysis Workflow Surgery Implant Guide Cannula into Hippocampus Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Galantide_Perfusion Perfuse with this compound in aCSF Baseline_Collection->Galantide_Perfusion Sample_Collection Collect Experimental Dialysate Samples Galantide_Perfusion->Sample_Collection Analysis Analyze Neurotransmitter Levels Sample_Collection->Analysis

Caption: Workflow for in vivo microdialysis experiments.

Protocol 3: Morris Water Maze for Spatial Learning and Memory

This protocol details the use of the Morris Water Maze (MWM) to assess the impact of this compound on hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • Circular water tank (1.5-2 m diameter)[4]

  • Escape platform (submerged 1-2 cm below the water surface)[4]

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint)[5]

  • Video tracking system and software

  • Distinct visual cues placed around the room

  • This compound solution for administration (e.g., for intracerebroventricular injection)

Procedure:

  • Pre-training (Habituation):

    • On the day before the acquisition phase, allow each animal one or two 60-second trials with a visible platform to habituate them to the maze and the task of escaping the water.[1]

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle to the animals at a predetermined time before the trials (e.g., 30 minutes before, via i.c.v. injection).

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (N, S, E, W).[4]

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[1]

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.[3]

    • If it fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for the same duration.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the pool.

    • Place the animal in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latencies and path lengths across the acquisition days to assess learning.

    • Analyze the probe trial data to assess spatial memory retention. Compare the performance of this compound-treated animals with the vehicle-treated control group.

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G cluster_workflow Morris Water Maze Workflow Habituation Habituation (Visible Platform) Drug_Administration This compound/Vehicle Administration Habituation->Drug_Administration Acquisition Acquisition Trials (Hidden Platform) Drug_Administration->Acquisition Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Analysis Analysis of Learning and Memory Probe_Trial->Data_Analysis

Caption: Workflow for Morris Water Maze experiments.

Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by galanin receptors in the hippocampus. This compound, as a non-specific antagonist, will block these downstream effects.

dot

G cluster_receptors Galanin Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Signaling Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Gi_o Gαi/o GalR1_3->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Akt_ERK Akt / ERK Signaling Ca2->Akt_ERK Neuroprotection Neuroprotection Akt_ERK->Neuroprotection This compound This compound This compound->GalR1_3 This compound->GalR2

Caption: Galanin receptor signaling pathways in the hippocampus.

References

Troubleshooting & Optimization

improving Galantide solubility for cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Galantide in cell culture, particularly concerning its solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound solution is cloudy and has visible precipitates immediately after trying to dissolve it. What went wrong?

A: This is a common issue that can stem from several factors related to the solvent or concentration.

  • Incorrect Solvent: this compound, being a peptide, has specific solubility characteristics. While the trifluoroacetate (TFA) salt form of this compound generally has enhanced water solubility, starting with an appropriate solvent is crucial[1].

  • Concentration Too High: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen solvent.

  • Low-Quality Reagents: The quality of the solvent (e.g., water) can impact solubility. Always use high-purity, sterile water (e.g., cell culture grade, double-distilled) for preparing stock solutions[2].

Solution Workflow:

  • Check the Salt Form: Confirm you are using a salt form like this compound TFA, which has better solubility[1].

  • Use Recommended Solvents: For initial stock preparation, try dissolving this compound in a small amount of 0.9% saline or a solution containing 0.01% bovine serum albumin (BSA) in saline, as these have been used successfully for in vivo studies[1]. Alternatively, prepare a high-concentration stock in sterile, distilled water[2].

  • Prepare a More Dilute Solution: If precipitation persists, try preparing a more dilute stock solution. It is standard practice to prepare concentrated stock solutions and then dilute them for final use[2].

  • Gentle Agitation: Ensure the powder is fully dissolved by gentle vortexing or inversion. Avoid vigorous shaking, which can denature the peptide.

Q2: I successfully made a clear this compound stock solution, but it precipitated after I added it to my cell culture medium. Why is this happening?

A: Precipitation upon addition to complex solutions like cell culture media is often due to interactions between the peptide and media components, or changes in the solution's physicochemical properties.

  • pH Shift: The pH of your stock solution and the final cell culture medium can differ significantly. Peptides have an isoelectric point at which they are least soluble. A pH shift can cause the peptide to precipitate. The stability of peptides in solution is often highly pH-dependent[3][4][5].

  • Salt Concentration ("Salting Out"): Cell culture media are salt-rich environments. The high concentration of salts can decrease the solubility of peptides, causing them to "salt out" of the solution.

  • Temperature Shock: Adding a cold stock solution to warm media can cause precipitation of media components or the peptide itself. Temperature shifts are a primary cause of precipitation in cell culture[6].

  • Interaction with Media Components: this compound may interact with proteins, metal ions, or other supplements in your serum-free or serum-containing media, leading to the formation of insoluble complexes[6][7][8].

Solution Workflow:

  • Pre-warm Media: Always warm the cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution.

  • Add Stock Solution Slowly: Add the this compound stock drop-wise to the medium while gently swirling the flask or plate. This helps to avoid localized high concentrations that can trigger precipitation.

  • Check Final Concentration: Ensure the final concentration of this compound in the media is not too high. Test a range of concentrations to find the optimal soluble level for your specific cell type and media.

  • Consider the Vehicle: The solvent used for your stock solution is now part of the final culture. Ensure the final concentration of this solvent (e.g., saline) is not detrimental to your cells.

Q3: After adding this compound, my cells are dying and I see a fine, granular precipitate in the culture dish. Is the this compound toxic or is it something else?

A: While high concentrations of any compound can be toxic, the issue you're observing is likely related to precipitation, which can be harmful to cells, rather than direct pharmacological toxicity at typical working concentrations.

  • Precipitate-Induced Cell Stress: The precipitate itself is not necessarily the compound but could be a mix of salts, proteins, and the peptide. These precipitates can be harmful to cell health by altering the media composition or causing physical stress to the cells[6].

  • Contamination: Do not rule out biological contamination (e.g., bacteria, fungi, or mycoplasma), which can cause both turbidity and cell death[6].

  • Nutrient Chelation: Precipitates can remove essential nutrients, such as metal ions, from the medium through chelation, making them unavailable to the cells and compromising cell health[6].

Solution Workflow:

  • Microscopic Examination: Carefully examine the precipitate under a microscope. Contaminants like bacteria or yeast will have a distinct morphology and may be motile, whereas chemical precipitates often appear as amorphous or crystalline structures.

  • Prepare Fresh Media: If in doubt, discard the media containing the precipitate and replace it with fresh, pre-warmed media.

  • Optimize Solubilization: Re-evaluate your stock preparation and dilution protocol using the steps outlined in the previous questions to prevent precipitate formation in the first place.

  • Perform a Dose-Response Curve: To assess true cytotoxicity, perform a dose-response experiment using a freshly prepared, precipitate-free this compound solution to determine the optimal non-toxic working concentration for your cell line.

Data Summary Tables

Table 1: Recommended Solvents for this compound Stock Preparation

SolventConcentrationNotesReference
Sterile 0.9% NaCl (Saline)1-10 mMCommonly used for in vivo and in vitro peptide work. Ensures isotonicity.[1]
0.01% BSA in Saline1-10 mMBSA acts as a carrier protein, potentially improving stability and preventing adsorption to plasticware.[1]
Sterile, Cell Culture Grade WaterUp to 10 mMSuitable for high concentration stocks. The TFA salt form of this compound has enhanced water solubility.[1]

Table 2: Troubleshooting Common Precipitation Issues

IssuePotential Cause(s)Recommended Solution(s)
Cloudiness in Stock Solution Concentration too high; Improper solvent.Prepare a more dilute stock; Use recommended solvents (see Table 1); Ensure complete dissolution with gentle agitation.
Precipitate Forms in Media pH shock; Salting out; Temperature change.Pre-warm media to 37°C; Add stock solution slowly while swirling; Test final concentration.
Fine Precipitate and Cell Death Media component precipitation; Nutrient chelation; Contamination.Examine under a microscope to rule out contamination; Filter-sterilize the final medium (if appropriate); Optimize preparation protocol to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution

This protocol provides a general guideline. The exact mass will depend on the molecular weight of your specific this compound salt.

  • Calculate Mass: Determine the mass of this compound powder needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution).

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a recommended solvent (e.g., 1 mL of sterile 0.9% saline) to the tube.

  • Mixing: Gently vortex or flick the tube until the powder is completely dissolved. Avoid vigorous shaking. A brief centrifugation can help bring down any powder stuck to the cap.

  • Sterilization: If the initial solvent was not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause protein precipitation. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock into Cell Culture Media

  • Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature or on ice.

  • Pre-warm Media: Warm the required volume of cell culture medium in a 37°C water bath.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium.

  • Dilution: While gently swirling the flask of pre-warmed media, add the calculated volume of this compound stock solution drop-by-drop.

  • Final Mix: Gently swirl the flask again to ensure homogenous distribution. The medium is now ready for use with your cells.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Recommended Solvent (e.g., 0.9% Saline) weigh->dissolve mix 3. Gentle Mixing (Vortex/Inversion) dissolve->mix store 4. Aliquot & Store at -20°C / -80°C mix->store thaw 5. Thaw Aliquot store->thaw warm_media 6. Pre-warm Cell Culture Media (37°C) add 7. Add Stock to Media (Slowly, with Swirling) thaw->add warm_media->add incubate 8. Add Medicated Media to Cells add->incubate precipitate Precipitation Observed? incubate->precipitate check_conc Check Final Concentration precipitate->check_conc Yes check_ph Verify pH Compatibility check_conc->check_ph check_temp Ensure Proper Temperature Control check_ph->check_temp

Caption: Workflow for preparing and applying this compound to cell culture.

galantide_pathway cluster_receptors Galanin Receptors (GPCR) cluster_downstream Downstream Signaling galanin Galanin galr1 GalR1 / GalR3 galanin->galr1 galr2 GalR2 galanin->galr2 This compound This compound (Antagonist) This compound->galr1 This compound->galr2 gi Gαi/o galr1->gi gq Gαq/11 galr2->gq ac Adenylyl Cyclase (AC) gi->ac Inhibits camp ↓ cAMP ac->camp plc Phospholipase C (PLC) gq->plc Activates ca2 ↑ Intracellular Ca²⁺ plc->ca2

Caption: this compound antagonizes Galanin receptor signaling pathways.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a synthetic peptide that acts as a non-specific antagonist for galanin receptors (GalR)[1]. It is a chimeric peptide constructed from fragments of galanin and substance P[1][9]. It is widely used in research to block the biological effects of galanin, which is involved in processes like insulin secretion and neurotransmission[1][9][10].

Q: What is the mechanism of action for this compound? A: this compound functions by binding to galanin receptors (GalR1, GalR2, and GalR3) and preventing the native ligand, galanin, from binding and activating them[1]. This blocks the downstream signaling cascades. For example, it prevents the Gαi/o-mediated inhibition of adenylyl cyclase by GalR1/3 and the Gαq/11-mediated activation of phospholipase C by GalR2[11][12][13].

Q: What is the best way to store my this compound stock solution? A: For long-term stability, concentrated stock solutions of this compound should be stored in small, single-use aliquots at -20°C or -80°C[2]. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and precipitation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

Q: Can I filter-sterilize my final this compound-containing cell culture medium? A: Yes, you can typically filter the final medium using a 0.22 µm filter if you suspect any contamination or wish to remove very fine precipitates. However, be aware that peptides can sometimes adsorb to filter membranes, which could slightly lower the final concentration. Use a low protein-binding filter material (e.g., PVDF) to minimize this effect.

References

Galantide In Vivo Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the in vivo stability and degradation of Galantide. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected stability challenges?

This compound is a chimeric peptide composed of the N-terminal fragment of galanin (1-12) and a C-terminal fragment of substance P (5-11).[1][2] Like many therapeutic peptides, this compound is susceptible to proteolytic degradation in vivo, which can limit its bioavailability and therapeutic efficacy. The primary challenges in studying its stability include rapid enzymatic cleavage, non-specific binding to plasma proteins and surfaces, and potential solubility issues in biological matrices.

Q2: What is the expected in vivo half-life of this compound?

Currently, there is limited direct data on the in vivo half-life of this compound. However, studies on the parent peptide, galanin, can provide some insight. For instance, galanin (1-29) has a reported half-life of approximately 120 minutes in rat cerebrospinal fluid (CSF), while the fragment galanin (1-16) has a half-life of 60 minutes in the same matrix.[3] Another galanin analog was reported to have a short half-life of 1-2 hours.[4] It is crucial to experimentally determine the specific pharmacokinetic profile of this compound in the biological system of interest.

Q3: Which enzymes are likely to degrade this compound in vivo?

The degradation of galanin and its N-terminal fragments is primarily attributed to a phosphoramidon-sensitive zinc-metalloprotease.[3] Given that this compound contains the galanin (1-12) sequence, it is highly probable that similar metalloproteases are involved in its metabolism. Other proteases and peptidases present in blood and tissues could also contribute to its degradation.[5]

Q4: What are the potential degradation products of this compound?

While specific degradation products of this compound have not been extensively characterized, studies on galanin (1-16) identified smaller fragments such as GAL(3-16) and GAL(3-12) as initial degradation products.[3] It is plausible that this compound undergoes similar N-terminal cleavage. Full characterization of this compound's metabolic fate requires experimental analysis, likely using mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo analysis of this compound stability.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound from plasma/serum samples. 1. Non-specific binding: Peptides can adhere to glass or plastic surfaces. 2. Protein binding: this compound may bind to abundant plasma proteins like albumin. 3. Precipitation: Improper handling or the use of certain organic solvents can cause the peptide to precipitate. 4. Degradation during sample processing: Proteases may remain active during sample preparation.1. Use low-binding polypropylene tubes and pipette tips. Consider adding a carrier protein to your solvent standards.[6] 2. To disrupt protein binding, consider sample pre-treatment with acids (e.g., 4% H₃PO₄) or denaturing agents (e.g., guanidine HCl, urea). 3. Limit the organic solvent concentration to less than 75% during extraction. Use modifiers like TFA or formic acid to improve solubility. 4. Collect blood in tubes containing protease inhibitors (e.g., EDTA, aprotinin) and keep samples on ice.[7]
High variability in quantitative results between replicates. 1. Inconsistent sample handling: Variations in incubation times, temperatures, or extraction procedures. 2. Matrix effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. 3. Instability in autosampler: The peptide may degrade in the processed sample while waiting for injection.1. Standardize all steps of the experimental protocol. Use a consistent timing for sample processing. 2. Optimize the sample clean-up procedure (e.g., using solid-phase extraction with a mixed-mode sorbent). Develop a specific and sensitive MRM method for LC-MS/MS.[6] 3. Cool the autosampler to 4°C. Evaluate the stability of the processed samples over the expected analysis time.
Difficulty in identifying degradation products. 1. Low abundance of metabolites: Degradation products may be present at concentrations below the limit of detection. 2. Lack of appropriate analytical standards: It is challenging to confirm the identity of a metabolite without a synthetic standard. 3. Complex fragmentation patterns in MS/MS. 1. Concentrate the sample after extraction. Use a highly sensitive mass spectrometer. 2. Use high-resolution mass spectrometry to obtain accurate mass measurements and predict the elemental composition of potential metabolites. 3. Perform detailed fragmentation analysis (MSⁿ) and compare with the fragmentation of the parent this compound peptide.
Observed in vitro stability does not correlate with in vivo efficacy. 1. Differences in protease activity: The profile of active proteases in fresh blood can differ significantly from that in plasma or serum.[4] 2. Tissue-specific degradation: this compound may be stable in circulation but rapidly degraded at the target tissue site. 3. Rapid renal clearance: The peptide may be cleared from the body too quickly to exert its effect, even if it is stable in the bloodstream.1. If possible, conduct initial stability assays in fresh whole blood to better mimic in vivo conditions.[4] 2. Investigate the stability of this compound in tissue homogenates relevant to its therapeutic target. 3. Conduct pharmacokinetic studies to determine the clearance rate and volume of distribution.

Data Summary

Since direct quantitative data for this compound is limited, the following table summarizes the stability data for its parent peptide, galanin, which can serve as a preliminary reference.

PeptideBiological MatrixHalf-life (t₁⸝₂)Reference(s)
Galanin (1-29)Rat Cerebrospinal Fluid (37°C)120 min[3]
Galanin (1-16)Rat Cerebrospinal Fluid (37°C)60 min[3]
Porcine GalaninPorcine Plasma (in vivo)4.6 ± 0.3 min[7]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

Objective: To determine the rate of this compound degradation in plasma.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Freshly collected plasma (e.g., human, rat, mouse) containing anticoagulant (e.g., K₂EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Precipitation solution: Acetonitrile (ACN) with 1% formic acid (FA)

  • Low-binding polypropylene tubes

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in PBS.

  • In a polypropylene tube, mix the this compound working solution with plasma at a defined ratio (e.g., 1:9 v/v) to achieve the desired final concentration.

  • Immediately take a time point zero (T₀) sample by transferring an aliquot to a new tube containing 3 volumes of ice-cold precipitation solution. Vortex thoroughly.

  • Incubate the remaining plasma-Galantide mixture at 37°C.

  • At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect aliquots and immediately stop the reaction by adding them to the precipitation solution as in step 3.

  • Centrifuge all precipitated samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining percentage of intact this compound at each time point.

  • Calculate the half-life (t₁⸝₂) by plotting the percentage of remaining this compound versus time and fitting the data to a one-phase decay model.

Protocol 2: Identification of this compound Degradation Products using LC-MS/MS

Objective: To identify the primary cleavage sites and degradation products of this compound in a biological matrix.

Materials:

  • Incubated samples from Protocol 1 (from a time point with significant degradation)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Bioinformatics software for peptide sequencing and metabolite identification

Procedure:

  • Analyze the supernatant from the incubated plasma sample using a high-resolution LC-MS/MS system.

  • Acquire data in both full scan mode (to detect potential metabolites) and data-dependent MS/MS mode (to obtain fragmentation spectra).

  • Process the data to identify peaks that appear or increase in intensity over time.

  • Determine the accurate mass of these new peaks and predict their elemental composition.

  • Analyze the MS/MS fragmentation spectra of the potential degradation products to determine their amino acid sequence.

  • Compare the sequences of the degradation products to the parent this compound sequence to identify the cleavage sites.

Visualizations

Galantide_Degradation_Pathway This compound This compound (Galanin(1-12)-Pro-Substance P(5-11)) Proteases Metalloproteases (e.g., Neprilysin) This compound->Proteases Fragment1 N-terminal Fragment(s) (e.g., Galanin(3-12)-Pro-SP(5-11)) Proteases->Fragment1 Primary Cleavage Fragment2 C-terminal Fragment(s) Proteases->Fragment2 Primary Cleavage Inactive Inactive Peptides & Amino Acids Fragment1->Inactive Further Degradation Fragment2->Inactive Further Degradation

Caption: Hypothetical degradation pathway of this compound by metalloproteases.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation start This compound spiking in plasma incubation Incubation at 37°C (Time course) start->incubation precipitation Protein Precipitation (ACN + FA) incubation->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification of intact this compound lcms->quant met_id Identification of Degradation Products lcms->met_id half_life Half-life Calculation quant->half_life pathway Degradation Pathway Mapping met_id->pathway

Caption: Workflow for in vitro stability assessment of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Galantide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Galantide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chimeric peptide composed of the first 13 amino acids of galanin linked to the C-terminal fragment of bradykinin.[1][2] It functions as a non-specific galanin receptor antagonist, meaning it blocks the activity of galanin at its receptors (GalR1, GalR2, and GalR3).[3] Its primary action is to inhibit the physiological effects of galanin, such as the modulation of insulin secretion and neuronal signaling.[2][4]

Q2: Why am I observing variable or inconsistent results in my this compound experiments?

Inconsistent results with this compound can arise from several factors:

  • Receptor Subtype Specificity: this compound is a non-specific antagonist, but its affinity can vary between the three galanin receptor subtypes (GalR1, GalR2, and GalR3).[5][6][7] Different tissues and cell types express these receptors in varying ratios, leading to differential effects.

  • Peptide Stability and Solubility: Like many peptides, this compound's stability and solubility can be influenced by storage conditions, solvent, and pH. Improper handling can lead to degradation or aggregation, affecting its biological activity.[8]

  • Experimental Conditions: Factors such as the concentration of this compound used, the specific cell line or animal model, and the duration of the experiment can all contribute to variability.

  • Off-Target Effects: Due to its chimeric nature, there is a potential for off-target effects, including interactions with bradykinin receptors, although this is not as well-characterized as its galanin receptor antagonism.[1][2]

Q3: What are the known binding affinities and potencies of this compound?

The binding affinity (Kd) and potency (IC50) of this compound can vary depending on the experimental system. Below is a summary of reported values.

Quantitative Data Summary

ParameterValueExperimental SystemReference
IC50 1.0 nMAntagonism of galanin-mediated inhibition of glucose-induced insulin secretion from mouse pancreatic islets.[4]
IC50 < 0.1 nMDisplacement of ¹²⁵I-monoiodo-[Tyr26]galanin from Rin m 5F cell membranes.[4]
Kd <0.1 nM and ~6 nMTwo classes of galanin binding sites in the rat hypothalamus.[3]
Kd ~40 nMSingle population of Substance P receptors.[3]
IC50 4 nMAntagonism of the galanin-induced increase in K+ conductance.[3]
IC50 16 nMInhibition of voltage-dependent Ba2+ current (IBa).[3]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Insulin Secretion

Question: My results for this compound's effect on glucose-stimulated insulin secretion are not reproducible. What could be the cause?

Answer:

  • Cell Line/Islet Variability: Ensure the health and passage number of your cell line (e.g., RINm5F) or the viability of isolated pancreatic islets are consistent.

  • Galanin Concentration: Use a consistent and appropriate concentration of galanin to stimulate the inhibitory effect that this compound is intended to block.

  • This compound Preparation: Prepare fresh solutions of this compound for each experiment. It is soluble in water.[2] Store the stock solution at -20°C and avoid repeated freeze-thaw cycles.[2][8]

  • Protocol Consistency: Adhere strictly to a detailed experimental protocol for glucose-stimulated insulin secretion (GSIS).

Experimental Workflow for In Vitro GSIS Assay

GSIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate cells/islets starve Serum starve overnight prep_cells->starve pre_incubate Pre-incubate with Krebs-Ringer buffer (low glucose) starve->pre_incubate add_this compound Add this compound at desired concentrations pre_incubate->add_this compound add_galanin Add Galanin + high glucose add_this compound->add_galanin incubate Incubate for specified time add_galanin->incubate collect Collect supernatant incubate->collect measure_insulin Measure insulin concentration (ELISA) collect->measure_insulin analyze_data Analyze and plot data measure_insulin->analyze_data Neuronal_Troubleshooting start Inconsistent Neuronal Effects with this compound check_receptor Verify GalR subtype expression in your target region/cells (e.g., qPCR, in situ hybridization) start->check_receptor check_activity Is the baseline neuronal activity consistent? start->check_activity check_prep Review preparation (in vivo vs. in vitro) start->check_prep check_dose Perform a detailed dose-response curve check_receptor->check_dose check_activity->check_dose consider_off_target Consider potential off-target effects check_prep->consider_off_target Galanin_Signaling cluster_galr1 GalR1 cluster_galr2 GalR2 cluster_galr3 GalR3 GalR1 GalR1 Gi Gαi/o GalR1->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit K_channel_open ↑ K+ Channel Opening (Hyperpolarization) Gi->K_channel_open cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit GalR2 GalR2 Gq Gαq/11 GalR2->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activate ↑ PKC IP3_DAG->PKC_activate GalR3 GalR3 Gi2 Gαi/o GalR3->Gi2 AC_inhibit2 Adenylate Cyclase (Inhibition) Gi2->AC_inhibit2 cAMP_decrease2 ↓ cAMP AC_inhibit2->cAMP_decrease2 Galanin Galanin Galanin->GalR1 Galanin->GalR2 Galanin->GalR3 This compound This compound This compound->GalR1 This compound->GalR2 This compound->GalR3

References

Technical Support Center: Optimizing Galantide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Galantide in in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a competitive antagonist for galanin receptors (GalR). It is a chimeric peptide, combining a fragment of galanin with a fragment of substance P. Its primary mechanism is to block the binding of the endogenous ligand, galanin, to its receptors (GalR1, GalR2, and GalR3), thereby inhibiting downstream signaling pathways.

Q2: What are the typical effective concentrations of this compound in in vitro assays?

The effective concentration of this compound is highly dependent on the specific assay, cell type, and the concentration of the agonist (galanin) being used. As an antagonist, its potency is often expressed as an IC50 value, which is the concentration required to inhibit 50% of the galanin-induced response. For instance, this compound has been shown to antagonize the galanin-mediated inhibition of glucose-induced insulin secretion with an IC50 of 1.0 nM. In studies involving neuronal differentiation in murine subventricular zone cell cultures, this compound has been used at concentrations ranging from 10 nM to 2 µM.

Q3: How should I prepare and store this compound for my experiments?

For optimal results, it is crucial to properly handle and store this compound.

  • Reconstitution: Lyophilized this compound should be reconstituted in a sterile, high-purity solvent. The choice of solvent will depend on the peptide's solubility characteristics, which should be provided by the supplier. Sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) are common choices. For peptides with lower aqueous solubility, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) or ethanol may be necessary before final dilution in aqueous buffer. Always ensure the final concentration of any organic solvent is low enough to not affect your cells (typically <0.1-0.5%).

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume added to your cell culture and to reduce the impact of the solvent.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should also be stored at -20°C or -80°C. The stability of this compound in cell culture medium at 37°C for extended periods may be limited, so it is advisable to add it to the culture fresh for each experiment.

Q4: Is this compound cytotoxic? What is a safe concentration range to use?

Direct cytotoxicity data for this compound is limited in the publicly available literature. However, studies on related compounds, such as Galantamine peptide esters, have shown cytotoxic effects at higher concentrations, with IC50 values for cytotoxicity in the range of 20-30 µM in HeLa cells. While peptides are generally considered to have a good safety profile, it is crucial to determine the cytotoxic concentration of this compound in your specific cell line and assay system. A preliminary dose-response experiment using a cell viability assay (e.g., MTT, XTT, or a live/dead stain) is highly recommended to establish a non-toxic working concentration range.

Q5: What are the potential off-target effects of this compound?

Peptides are known for their high specificity and, consequently, a lower likelihood of off-target effects compared to small molecules. However, off-target binding can still occur. Currently, there is a lack of specific studies detailing a comprehensive off-target binding profile for this compound. It is good practice to include appropriate controls in your experiments to monitor for unexpected effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low antagonist effect of this compound 1. Incorrect this compound concentration: The concentration may be too low to effectively compete with the agonist. 2. Degraded this compound: Improper storage or handling may have led to peptide degradation. 3. Low galanin receptor expression: The cell line may not express sufficient levels of the target galanin receptors. 4. High agonist concentration: The concentration of galanin may be too high, requiring a higher concentration of this compound for effective competition.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Use a fresh aliquot of this compound. Ensure proper storage and handling procedures are followed. 3. Confirm galanin receptor expression in your cell line using techniques like RT-qPCR or Western blotting. 4. Reduce the concentration of galanin used to stimulate the cells. An EC50 concentration of galanin is often a good starting point.
High background or non-specific effects 1. High this compound concentration: Very high concentrations may lead to non-specific binding or off-target effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. 3. Contamination: The this compound stock solution or cell culture may be contaminated.1. Lower the concentration of this compound and perform a dose-response curve. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with solvent only). 3. Use sterile techniques for all solution preparation and cell culture work. Filter-sterilize the this compound stock solution if necessary.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect responsiveness. 2. Inconsistent this compound preparation: Variations in the preparation of this compound stock and working solutions. 3. Assay variability: Inherent variability in the experimental assay.1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare a large batch of this compound stock solution, aliquot, and freeze for use across multiple experiments. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Unexpected agonist effect of this compound Partial agonism: At certain concentrations or in specific cellular contexts, some antagonists can exhibit partial agonist activity.This is an inherent property of the compound. Characterize the dose-response of this compound alone in your assay system to determine if it exhibits partial agonism. If so, this needs to be considered when interpreting your antagonism data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Potency of this compound as a Galanin Receptor Antagonist

Assay Cell/Tissue Type Parameter Value Reference
Inhibition of galanin-mediated inhibition of glucose-induced insulin secretionMouse pancreatic isletsIC501.0 nM[1]
Displacement of 125I-galanin bindingRin m 5F cellsIC50< 0.1 nM[1]

Table 2: Cytotoxicity Data for Galantamine Peptide Esters (Related Compounds)

Compound Cell Line Parameter Value Reference
GAL-LEU (Galantamine-Leucine ester)HeLaIC5023.63 µM[2]
GAL-VAL (Galantamine-Valine ester)HeLaIC5031.95 µM[2]

Table 3: Recommended Concentration Ranges for In Vitro Studies

Application Starting Concentration Range Key Considerations
Functional Antagonism Assays 0.1 nM - 10 µMThe optimal concentration will depend on the galanin concentration used. A dose-response curve is essential.
Cell Viability/Cytotoxicity Assessment 1 µM - 100 µMBased on data from related compounds, cytotoxicity may be observed at higher concentrations. It is critical to determine the IC50 for cytotoxicity in your specific cell line.
Neuronal Differentiation Studies 10 nM - 2 µMEffective concentrations have been reported in this range for modulating neuronal differentiation.

Experimental Protocols

Protocol: Determining the IC50 of this compound for Antagonizing Galanin-Induced Signaling

This protocol provides a general framework for a competitive antagonist assay. The specific readout will depend on the signaling pathway activated by galanin in your cell line (e.g., cAMP levels, intracellular calcium, or reporter gene expression).

1. Materials:

  • Cell line expressing galanin receptors

  • Appropriate cell culture medium and supplements

  • This compound

  • Galanin

  • Assay-specific reagents (e.g., cAMP assay kit, calcium imaging dye)

  • 96-well assay plates (white or clear, depending on the assay)

  • Plate reader capable of detecting the assay signal

2. Cell Preparation:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

3. Assay Procedure:

  • Prepare a dose-response curve of galanin to determine its EC50 (the concentration that produces 50% of the maximal response). This is crucial for selecting the appropriate galanin concentration for the antagonist assay.

  • Prepare serial dilutions of this compound in assay buffer or serum-free medium.

  • Wash the cells once with assay buffer.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Add galanin at a concentration equal to its EC80 (the concentration that produces 80% of the maximal response) to all wells except the negative control.

  • Incubate for the appropriate time for the specific signaling event to occur.

  • Perform the assay readout according to the manufacturer's instructions for your specific assay kit.

4. Data Analysis:

  • Plot the response (e.g., cAMP levels) as a function of the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.

Protocol: Assessing the Cytotoxicity of this compound using an MTT Assay

1. Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cell death (e.g., a known cytotoxic compound).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 for cytotoxicity from the resulting dose-response curve.

Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galantide_1_3 This compound GalR1_3 GalR1 / GalR3 Galantide_1_3->GalR1_3 Galanin_1_3 Galanin Galanin_1_3->GalR1_3 Gi_o Gi/o Protein GalR1_3->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Reduces Galantide_2 This compound GalR2 GalR2 Galantide_2->GalR2 Galanin_2 Galanin Galanin_2->GalR2 Gq_11 Gq/11 Protein GalR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound to cells (pre-incubation) incubate_24h->add_this compound prepare_this compound Prepare serial dilutions of this compound prepare_this compound->add_this compound add_galanin Add Galanin to cells add_this compound->add_galanin prepare_galanin Prepare Galanin (EC80) prepare_galanin->add_galanin incubate_signal Incubate for signaling add_galanin->incubate_signal readout Perform assay readout (e.g., measure cAMP) incubate_signal->readout analyze Analyze data and calculate IC50 readout->analyze Troubleshooting_Logic start Problem: No/Low Antagonist Effect check_concentration Is this compound concentration sufficient? start->check_concentration check_peptide_quality Is this compound stock fresh and properly stored? check_concentration->check_peptide_quality Yes solution_increase_conc Solution: Increase this compound concentration check_concentration->solution_increase_conc No check_receptor_expression Does the cell line express galanin receptors? check_peptide_quality->check_receptor_expression Yes solution_fresh_peptide Solution: Use fresh this compound aliquot check_peptide_quality->solution_fresh_peptide No check_agonist_concentration Is the galanin concentration too high? check_receptor_expression->check_agonist_concentration Yes solution_verify_expression Solution: Verify receptor expression (RT-qPCR/WB) check_receptor_expression->solution_verify_expression No solution_reduce_agonist Solution: Reduce galanin concentration check_agonist_concentration->solution_reduce_agonist Yes

References

Technical Support Center: Galantide Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding Galantide binding assays. This compound is an antagonist for the bradykinin B2 receptor, a G-protein coupled receptor (GPCR), and these assays are crucial for studying its interactions and developing related therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is a this compound binding assay?

A this compound binding assay is a type of competitive ligand-binding assay used to characterize the interaction between this compound and the bradykinin B2 receptor. Typically, a radiolabeled or fluorescently tagged ligand with known affinity for the receptor (e.g., [3H]-bradykinin) is used. By introducing varying concentrations of this compound (the unlabeled competitor), researchers can determine its binding affinity (Ki) by measuring its ability to displace the labeled ligand.

Q2: What are the critical reagents for this assay?

The essential components include:

  • Receptor Source: A preparation containing the bradykinin B2 receptor, typically cell membranes from a cell line engineered to overexpress the receptor (e.g., CHO or HEK293 cells).[1]

  • Labeled Ligand: A high-affinity radiolabeled ([3H]-bradykinin) or fluorescent ligand that specifically binds to the B2 receptor.

  • Unlabeled Ligand: The competitor ligand, which is this compound in this case.

  • Assay Buffer: A buffer system optimized for pH, ionic strength, and minimal non-specific binding.

  • Wash Buffer: An ice-cold buffer used to separate bound from unbound labeled ligand.

  • Detection System: A scintillation counter for radioligands or a fluorescence plate reader for fluorescent ligands.

Q3: Why is the choice of assay buffer important?

The ionic strength and pH of the assay buffer can significantly impact the binding affinity of ligands, particularly peptides, to the bradykinin B2 receptor.[1] Low ionic strength buffers may artificially enhance protein-peptide affinity, leading to results that are not physiologically relevant.[1] It is crucial to select a buffer that mimics physiological conditions to obtain meaningful data.

Q4: What is non-specific binding (NSB) and how is it determined?

Non-specific binding refers to the adherence of the labeled ligand to components other than the target receptor, such as the filter membrane, assay plate, or other proteins. To measure it, a parallel experiment is run in the presence of a high concentration of an unlabeled ligand, which saturates the specific receptor binding sites. Any remaining bound radioactivity is considered non-specific. This value must be subtracted from the total binding to determine the specific binding.[2]

Troubleshooting Guide

This section addresses common problems encountered during this compound binding assays in a question-and-answer format.

Problem 1: High Background or High Non-Specific Binding (NSB)

Q: My assay shows high background noise, obscuring the specific signal. What are the common causes and solutions?

A: High background can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

HighBackgroundTroubleshooting Start High Background / NSB Observed Cause1 Labeled Ligand Sticking to Surfaces (Filters, Plates) Start->Cause1 Cause2 Suboptimal Blocking Start->Cause2 Cause3 Inadequate Washing Start->Cause3 Cause4 Labeled Ligand Concentration Too High Start->Cause4 Solution1 Soak filters in 0.3-0.5% polyethyleneimine (PEI). Use low-binding plates. Cause1->Solution1 Solution2 Optimize blocking agent (BSA, milk). Increase blocking time/concentration. Cause2->Solution2 Solution3 Increase number of wash steps (4-5 times). Use ice-cold wash buffer. Ensure rapid filtration and washing. Cause3->Solution3 Solution4 Titrate labeled ligand. Use a concentration at or below its Kd. Cause4->Solution4

Caption: Troubleshooting workflow for high background.
Problem 2: Low or No Specific Signal

Q: I am not detecting a sufficient signal window between total binding and non-specific binding. What should I check?

A: A low signal-to-noise ratio can render results unreliable. Key areas to investigate include receptor and ligand integrity, and assay conditions.

  • Receptor Integrity/Concentration: The membrane preparation may have low receptor density or the receptors may be degraded. Verify the protein concentration of your membrane prep using a BCA or Bradford assay.[3] If expression is low, consider preparing a new batch of membranes.

  • Labeled Ligand Activity: The radiolabeled or fluorescent ligand may have degraded. Verify its activity and consider purchasing a fresh stock.

  • Incubation Time: The binding reaction may not have reached equilibrium. Increase the incubation time to ensure steady-state conditions are met.[2]

  • Assay Conditions: Ensure the pH and ionic strength of your buffer are optimal for binding. As shown in the data below, non-physiological buffers can drastically alter ligand affinity.[1]

Problem 3: Poor Reproducibility and High Variability

Q: My results vary significantly between replicate wells and across different experiments. How can I improve consistency?

A: Poor reproducibility is often due to technical inconsistencies or reagent instability.

  • Pipetting Accuracy: Ensure meticulous and consistent pipetting, especially with small volumes of concentrated ligands or membranes. Use calibrated pipettes.

  • Reagent Homogeneity: Ensure the membrane preparation is uniformly resuspended before aliquoting into assay wells. Vortex gently between additions.

  • Temperature Control: Maintain a consistent temperature during incubation, as binding kinetics are temperature-dependent.

  • Quality Control (QC): Include QC samples with known concentrations in each assay run to monitor performance and detect assay drift over time.[4]

Data Presentation: Impact of Assay Conditions

Quantitative data is essential for optimizing a binding assay. The following tables illustrate the impact of key variables on assay performance.

Table 1: Effect of Buffer Ionic Strength on Ligand Affinity (pKi)

The choice of buffer can dramatically alter the measured affinity of both agonists and antagonists for the bradykinin B2 receptor. A physiological buffer (HBSS) results in lower, likely more physiologically relevant, affinity values compared to a low ionic strength buffer (TES).[1]

CompoundClasspKi in TES Buffer (Low Ionic Strength)pKi in HBSS Buffer (Physiological)Fold Reduction in Affinity
BradykininAgonist9.19 ± 0.087.85 ± 0.11~22
KallidinAgonist9.39 ± 0.068.04 ± 0.07~22
Hoe 140Antagonist9.77 ± 0.108.41 ± 0.09~23
FR173657Antagonist8.66 ± 0.087.89 ± 0.07~6
WIN 64338Antagonist7.78 ± 0.097.00 ± 0.08~6

Data adapted from Gobeil et al. The affinity values (pKi) are presented as mean ± SEM.[1]

Table 2: Illustrative Example of Blocking Agent Optimization

Optimizing the blocking agent is crucial for maximizing the signal-to-noise ratio by reducing non-specific binding.

Blocking AgentTotal Counts (CPM)Non-Specific Counts (CPM)Specific Counts (CPM)Signal-to-Noise Ratio
None15,00012,0003,0001.25
1% BSA14,5004,50010,0003.22
5% Non-Fat Dry Milk13,0001,50011,5008.67
Commercial Blocker14,8001,20013,60012.33

Note: These are representative values to illustrate the concept. Optimal conditions must be determined empirically for each specific assay system.

Experimental Protocols

This section provides a detailed methodology for a standard competitive radioligand binding assay for the bradykinin B2 receptor, which can be adapted for this compound.

Protocol 1: Membrane Preparation

MembranePrepWorkflow cluster_0 Cell Culture & Lysis cluster_1 Centrifugation & Washing cluster_2 Final Preparation & Storage A 1. Culture B2R-expressing cells (e.g., CHO, HEK293) B 2. Harvest & wash cells with ice-cold PBS A->B C 3. Resuspend in cold Lysis Buffer (e.g., 50mM Tris, 5mM EDTA) B->C D 4. Homogenize cells (e.g., Polytron) C->D E 5. Centrifuge at low speed (1,000 x g) to remove nuclei D->E F 6. Collect supernatant. Centrifuge at high speed (20,000 x g, 10 min, 4°C) E->F G 7. Discard supernatant. Resuspend pellet in fresh buffer F->G H 8. Repeat high-speed spin G->H I 9. Resuspend final pellet in buffer with 10% sucrose H->I J 10. Determine protein concentration (BCA or Bradford assay) I->J K 11. Aliquot and store at -80°C J->K

Caption: Workflow for preparing cell membranes for binding assays.
Protocol 2: Competitive Binding Assay (Filtration Method)

  • Reagent Preparation : Thaw the membrane preparation on ice and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) to the desired protein concentration (e.g., 10-50 µg protein per well). Prepare serial dilutions of this compound and a fixed concentration of the radioligand (e.g., [3H]-bradykinin at its Kd concentration).

  • Plate Setup : Set up a 96-well plate with triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled bradykinin (e.g., 1 µM).

    • Competition: Membranes + Radioligand + Serial dilutions of this compound.

  • Incubation : In each well (final volume 250 µL), add 150 µL of the membrane suspension, 50 µL of the competitor (this compound, buffer, or high-concentration bradykinin), and 50 µL of the radioligand solution.

  • Equilibration : Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration : Stop the reaction by rapid vacuum filtration onto a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing : Quickly wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying & Counting : Dry the filter mat for 30 minutes at 50°C. Place the mat in a sample bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Counts - NSB Counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Technical Support Center: Managing Galantide Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of Galantide peptide during experiments. Adherence to these guidelines is critical for ensuring experimental reproducibility and the therapeutic efficacy of this potent galanin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a 20-amino acid chimeric peptide, composed of galanin-(1-12)-pro-substance P-(5-11) amide.[1] It functions as a high-affinity antagonist for galanin receptors.[1] Like all peptides, this compound is susceptible to physical and chemical degradation, which can lead to a loss of biological activity and the formation of impurities.[2][3] Maintaining its stability is crucial for obtaining reliable and reproducible experimental results and for ensuring its therapeutic potential.

Q2: What are the primary pathways of peptide degradation I should be aware of for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its amino acid composition (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide) and general peptide chemistry, researchers should be aware of the following potential degradation pathways:

  • Oxidation: The presence of Methionine (Met) and Tryptophan (Trp) makes this compound susceptible to oxidation.[4][5] This can be accelerated by exposure to air, light, and certain metal ions.

  • Deamidation: The Asparagine (Asn) and Glutamine (Gln) residues in the this compound sequence are prone to deamidation, a reaction that introduces a negative charge and can alter the peptide's structure and function.[4][5]

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.[3][5] The presence of an Aspartate (Asp) residue, which is not in this compound, is known to be particularly labile.[4]

  • Aggregation: Peptides can self-associate to form aggregates, which can be soluble or insoluble.[2] This can lead to a loss of the active peptide from solution and may be influenced by factors such as concentration, pH, temperature, and ionic strength.[2][6]

Q3: How should I store lyophilized this compound peptide?

For optimal stability, lyophilized this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature -20°C to -80°CMinimizes chemical degradation rates.[7][8]
Light Protected from light (e.g., in an amber vial)Prevents photodegradation, especially of light-sensitive residues like Tryptophan.[7][8]
Humidity In a desiccated environmentMoisture can accelerate hydrolysis and other degradation pathways.[7]
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)Reduces the risk of oxidation.[7]

Q4: What is the best way to reconstitute and store this compound solutions?

Once reconstituted, this compound is significantly less stable than in its lyophilized form.[9] Follow these guidelines for handling solutions:

  • Reconstitution: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[8] Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the experimental requirements and the peptide's solubility. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.[8]

  • pH: Maintain the pH of the solution between 5 and 7 for optimal stability.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.[10][11]

  • Storage of Solutions: For short-term storage (up to a week), solutions can be kept at 4°C.[11] For longer-term storage, aliquots should be frozen at -20°C or -80°C.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of biological activity Peptide degradation (oxidation, deamidation, hydrolysis), Aggregation, Incorrect peptide concentration.- Ensure proper storage of lyophilized peptide and solutions. - Prepare fresh solutions for critical experiments. - Use oxygen-free solvents for reconstitution if oxidation is suspected.[8] - Confirm peptide concentration using a validated analytical method (e.g., HPLC).
Precipitation or cloudiness in solution Peptide aggregation, Poor solubility.- Centrifuge the solution to pellet the aggregate and use the supernatant, noting the potential for reduced concentration. - Optimize the reconstitution solvent. A small amount of DMSO or DMF may improve solubility.[8] - Adjust the pH of the buffer, as peptide solubility is often lowest at its isoelectric point.
Inconsistent experimental results Peptide instability leading to variable active concentrations, Contamination.- Strictly adhere to storage and handling protocols. - Prepare fresh aliquots from a new vial of lyophilized peptide. - Use sterile techniques and high-purity reagents to avoid contamination.[8]
Appearance of new peaks in HPLC analysis Peptide degradation or modification.- Characterize the new peaks using mass spectrometry to identify potential degradation products (e.g., oxidized or deamidated forms). - Perform forced degradation studies to understand the degradation profile of this compound under various stress conditions (see Experimental Protocols).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer with a pH of 5-7) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24, 48, and 72 hours.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 1, 4, and 8 hours.

    • Thermal Stress: Incubate the solution at 60°C for 24, 48, and 72 hours.

    • Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometry (MS) detection to separate and identify the parent peptide and any degradation products.[12][13]

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at -80°C). Quantify the percentage of degradation and identify the mass of the degradation products to infer the type of modification.

Protocol 2: Real-Time Stability Study of this compound Solution

This protocol assesses the stability of this compound in a specific formulation under intended storage conditions.

Methodology:

  • Formulation Preparation: Prepare the this compound solution in the final experimental buffer at the desired concentration.

  • Storage: Aliquot the solution into multiple vials and store them at the intended storage temperature (e.g., 4°C, -20°C, or -80°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Analysis: Analyze the samples for:

    • Purity and Degradation: Use RP-HPLC to determine the percentage of intact this compound and the formation of any degradation products.

    • Concentration: Quantify the concentration of this compound to assess for loss due to adsorption or aggregation.

    • Appearance: Visually inspect the solution for any signs of precipitation or color change.

    • Biological Activity: If applicable, perform a bioassay to determine the functional activity of the stored peptide.

Visualizing Experimental Workflows and Pathways

Galantide_Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_storage Storage & Handling cluster_testing Stability Testing cluster_analysis Analysis lyophilized Lyophilized this compound (-20°C to -80°C) reconstitution Reconstitution (Sterile, pH 5-7 Buffer) lyophilized->reconstitution solution This compound Solution reconstitution->solution aliquoting Aliquoting solution->aliquoting forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat) solution->forced_degradation storage_solution Solution Storage (4°C short-term, -20°C/-80°C long-term) aliquoting->storage_solution real_time_stability Real-Time Stability Study storage_solution->real_time_stability hplc RP-HPLC (Purity, Degradation) forced_degradation->hplc real_time_stability->hplc bioassay Bioassay (Activity) real_time_stability->bioassay ms Mass Spectrometry (ID of Degradants) hplc->ms

Caption: Workflow for assessing this compound peptide stability.

Galantide_Degradation_Pathways Potential Degradation Pathways for this compound cluster_chemical Chemical Degradation cluster_physical Physical Instability This compound Intact this compound Peptide Oxidation Oxidation (Met, Trp) This compound->Oxidation O2, Light, Metal Ions Deamidation Deamidation (Asn, Gln) This compound->Deamidation pH, Temperature Hydrolysis Hydrolysis (Peptide Bonds) This compound->Hydrolysis Acid/Base Aggregation Aggregation This compound->Aggregation Concentration, Temp, pH

Caption: Potential degradation pathways affecting this compound stability.

References

Technical Support Center: Intracerebroventricular (ICV) Delivery of Galantide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the intracerebroventricular (ICV) delivery of Galantide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, from solution preparation to post-operative care.

1. This compound Solution Preparation and Stability

Problem Potential Cause Recommended Solution
Precipitation or cloudiness in the this compound solution. Poor solubility of the peptide.This compound is soluble in distilled water up to 2 mg/ml.[1] For enhanced solubility and stability, consider using the trifluoroacetate (TFA) salt form of this compound.[2] Prepare stock solutions in 0.01% bovine serum albumin (BSA) in saline to prevent adsorption to vials and tubing.[2]
Loss of this compound activity over time. Peptide degradation or instability in solution.Store lyophilized this compound at -20°C, protected from light as it can be hygroscopic.[1] After reconstitution, aliquot the solution and store at -20°C to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, consider re-lyophilizing the aliquots.[4]
Inconsistent experimental results. Inaccurate peptide concentration due to improper dissolution.Before preparing the final dilution, allow the lyophilized peptide to warm to room temperature.[5] Use sterile, oxygen-free water or buffer for reconstitution.[5] Brief sonication (e.g., 3 cycles of 10 seconds on ice) can aid dissolution and minimize aggregation.[5] A properly solubilized peptide solution should be clear and free of particulates.[5]

2. Surgical and Injection Procedure

Problem Potential Cause Recommended Solution
Reflux of the injected solution from the cannula. Injection rate is too fast; incorrect cannula placement; excessive injection volume.Reduce the infusion rate. For bolus injections in rats, a rate of 1 µL/20 seconds is suggested.[2] For continuous infusion, do not exceed 0.5 µL/minute in rats.[6] Verify stereotaxic coordinates and ensure the cannula tip is in the lateral ventricle. Leave the injection needle in place for a few minutes post-injection to allow for diffusion.[7]
No observable behavioral or physiological effect. Incorrect cannula placement; insufficient dosage; degradation of this compound.Confirm cannula placement by injecting a dye (e.g., Trypan Blue) in a pilot study.[7] Review the literature for appropriate dose ranges; doses for ICV administration of this compound in rats have been reported to vary.[8] Ensure the this compound solution was properly prepared and stored to maintain its bioactivity.
High mortality or adverse reactions in animals. Anesthesia complications; infection; neurotoxicity from the injectate.Ensure proper anesthetic depth and monitor vital signs throughout the procedure. Use strict aseptic techniques during surgery and handling of all materials.[6] Ensure the pH and osmolarity of the this compound solution are compatible with cerebrospinal fluid (CSF).

3. Data Interpretation

Problem Potential Cause Recommended Solution
Unexpected or paradoxical effects at high doses. Partial agonistic activity of this compound at high concentrations.This compound, while an antagonist, can exhibit partial agonist effects at higher doses.[2] It is crucial to perform a dose-response study to identify the optimal concentration range for antagonistic activity in your specific experimental model. If bell-shaped dose-response curves are observed, this may indicate a switch to agonistic effects at higher concentrations.[9]
High variability in behavioral or physiological readouts. Inconsistent injection volumes or locations; animal-to-animal variability.Use a reliable infusion pump for accurate and consistent delivery.[6] Confirm cannula placement for each animal post-mortem. Increase the number of animals per group to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-specific galanin receptor antagonist. It is a chimeric peptide composed of the first 13 amino acids of galanin linked to the C-terminal fragment of bradykinin.[1][8] Its primary mechanism of action is to block the binding of the neuropeptide galanin to its receptors (GalR1, GalR2, and GalR3), thereby inhibiting the downstream signaling pathways activated by galanin.[1]

Q2: What are the known binding affinities of this compound for the different galanin receptors?

A2: this compound recognizes two classes of galanin binding sites in the rat hypothalamus with high affinity. One site has a dissociation constant (Kd) of less than 0.1 nM, and the other has a Kd of approximately 6 nM.[2]

Q3: How should I prepare a this compound solution for ICV injection?

A3: this compound powder should be stored at -20°C.[1] It is soluble in distilled water up to 2 mg/ml.[1] For in vivo studies, it is often dissolved in 0.9% NaCl (saline).[2] To improve stability and prevent adhesion to surfaces, a stock solution can be prepared in 0.01% bovine serum albumin (BSA) in saline.[2]

Q4: What are the recommended stereotaxic coordinates for ICV injection in rats and mice?

A4: Stereotaxic coordinates can vary slightly based on the animal's age, weight, and strain. It is always recommended to consult a stereotaxic atlas for the specific strain being used. However, some commonly used coordinates relative to bregma are provided in the table below.

Species Anteroposterior (AP) Mediolateral (ML) Dorsoventral (DV)
Rat -0.8 to -1.0 mm±1.5 to ±1.6 mm-3.5 to -4.3 mm
Mouse +0.3 mm-1.0 mm-3.0 mm

(Note: These are representative coordinates and may require optimization for your specific experimental setup.)

Q5: What are the appropriate infusion parameters for ICV delivery of this compound?

A5: The infusion parameters depend on whether a bolus injection or continuous infusion is being performed.

Parameter Rat Mouse
Bolus Injection Volume < 10 µL≤ 5 µL
Bolus Injection Rate 15-30 seconds5-10 minutes
Continuous Infusion Rate ≤ 0.5 µL/minute≤ 0.5 µL/hour

(Source: Adapted from Charles River guidelines)[6]

Experimental Protocols

Detailed Methodology for Intracerebroventricular Cannulation and Injection in Rats

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail). Shave the scalp and secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Cleanse the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Identify and clean the bregma and lambda landmarks.

    • Using a dental drill, create a small burr hole at the predetermined stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.9 mm, ML: ±1.5 mm from bregma).

    • Slowly lower a guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the incision and allow the animal to recover for at least one week before injections.

  • Injection Procedure:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula from the guide cannula.

    • Connect a pre-filled injection syringe to an internal cannula that extends slightly beyond the guide cannula.

    • Insert the internal cannula into the guide cannula.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/20 seconds for a bolus injection).[2]

    • Leave the injector in place for a few minutes to prevent backflow.

    • Withdraw the injector and replace the dummy cannula.

Visualizations

Galantide_ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_post Post-Procedure prep_sol Prepare this compound Solution load_syr Load Syringe prep_sol->load_syr infuse Infuse this compound load_syr->infuse anesthetize Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic cannulation Implant Guide Cannula stereotaxic->cannulation remove_dummy Remove Dummy Cannula insert_injector Insert Internal Cannula remove_dummy->insert_injector insert_injector->infuse replace_dummy Replace Dummy Cannula infuse->replace_dummy monitor Monitor Animal replace_dummy->monitor analysis Behavioral/Physiological Analysis monitor->analysis

Caption: Experimental workflow for ICV delivery of this compound.

Galanin_Signaling cluster_galr1_3 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling Galantide1 This compound GalR1_3 GalR1 / GalR3 Galantide1->GalR1_3 Blocks Galanin1 Galanin Galanin1->GalR1_3 Activates Gi_o Gαi/o GalR1_3->Gi_o AC_inhibit Adenylate Cyclase Gi_o->AC_inhibit Inhibits GIRK ↑ K+ Channel (GIRK) Gi_o->GIRK Activates cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Galantide2 This compound GalR2 GalR2 Galantide2->GalR2 Blocks Galanin2 Galanin Galanin2->GalR2 Activates Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Galanin receptor signaling pathways and this compound's antagonistic action.

References

Technical Support Center: Mitigating Galantide Degradation by Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Galantide degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern? this compound is a synthetic chimeric peptide composed of fragments from galanin and substance P, which acts as a non-specific antagonist for galanin receptors.[1][2] Like many therapeutic peptides, its primary structure is susceptible to cleavage by peptidases found in biological samples. This enzymatic degradation can lead to a rapid loss of its biological activity, resulting in poor metabolic stability, short half-life, and reduced therapeutic impact, which compromises experimental reproducibility.[3]

Q2: What types of peptidases are responsible for degrading this compound? Peptides are vulnerable to a wide array of peptidases present in tissues and circulation.[4] The primary culprits often include exopeptidases, such as aminopeptidases that cleave amino acids from the N-terminus, and endopeptidases, like trypsin and chymotrypsin, which cleave internal peptide bonds.[5][6] The specific enzymes responsible for this compound degradation can vary depending on the experimental system (e.g., cell culture, plasma, or serum).[7]

Q3: What are the common indicators of this compound degradation in an experiment? Signs of significant peptide degradation include:

  • Reduced Biological Activity: Lower-than-expected or inconsistent effects in cell-based or in vivo assays.

  • Analytical Evidence: When using techniques like HPLC or LC-MS, you may observe a rapid decrease in the peak corresponding to the intact this compound and the emergence of new peaks representing smaller peptide fragments.[8]

  • Poor Reproducibility: High variability in results across different batches or replicates of the same experiment.

Q4: How can I prevent or minimize this compound degradation? A multi-pronged approach is often most effective:

  • Use of Peptidase Inhibitors: Adding a commercially available protease inhibitor cocktail or specific inhibitors to your buffers and media is a common and effective strategy.[9][10]

  • Control Experimental Conditions: Performing cell lysis and sample preparation at low temperatures (e.g., on ice) can significantly reduce enzymatic activity.[9] Maintaining a neutral or slightly alkaline pH can also inhibit acid proteases.[11]

  • Proper Sample Handling: When working with blood, it is often preferable to use plasma (collected with anticoagulants like EDTA) rather than serum, as the coagulation process can release additional peptidases.[7]

  • Structural Modifications: For long-term development, consider using chemically modified this compound analogs, such as those with D-amino acid substitutions or modified termini, which are more resistant to cleavage.[3][12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent results in cell culture assays Degradation by peptidases in serum-containing media or secreted by cells.[13]1. Switch to Serum-Free Media: If your cell line permits, conduct the experiment in serum-free conditions. 2. Add Inhibitors: Supplement the culture medium with a broad-spectrum peptidase inhibitor cocktail.[10] 3. Minimize Incubation Time: Reduce the duration of this compound exposure to the minimum required to observe a biological effect.
Low or no activity in in vivo studies Rapid clearance and degradation by circulating and tissue-resident peptidases.[4][7]1. Co-administer with Inhibitors: Formulate this compound with peptidase inhibitors (note: requires careful toxicological and pharmacokinetic assessment). 2. Use Peptide Analogs: Employ structurally modified this compound analogs designed for enhanced stability.[3] 3. Optimize Delivery Route: Consider routes of administration that bypass initial high concentrations of degradative enzymes.
Rapid loss of peptide in plasma or serum samples High concentration of active peptidases in the biological matrix.[7]1. Immediate Processing on Ice: Keep blood and derived samples chilled at all times to slow enzymatic reactions.[9] 2. Use Inhibitor-Coated Tubes: Collect blood in tubes containing a peptidase inhibitor cocktail and an anticoagulant like EDTA. 3. Flash Freeze: After processing, immediately flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.[14]
Difficulty identifying degradation products via LC-MS Low abundance of fragments or interference from complex matrix components.1. Time-Course Analysis: Incubate this compound in the matrix and collect samples at multiple early time points (e.g., 0, 5, 15, 30 min) to capture transient fragments.[15] 2. Enrichment: Use solid-phase extraction (SPE) to clean up the sample and concentrate the peptide fragments before LC-MS analysis. 3. Tandem MS (MS/MS): Utilize MS/MS to fragment the parent peptide and its degradation products for more definitive identification.[8]

Data Presentation: Peptide Stability

The following table provides an example of how to present quantitative stability data for this compound.

ConditionMatrixIncubation Time (min)% this compound Remaining (Mean ± SD)Calculated Half-Life (t½, min)
Control Human Serum0100 ± 012.5
1545.3 ± 3.1
3018.9 ± 2.5
603.5 ± 1.0
+ Inhibitor Cocktail Human Serum0100 ± 0105.8
1591.2 ± 2.2
3084.5 ± 3.5
6072.1 ± 4.1
Control Human Plasma (EDTA)0100 ± 028.4
1568.1 ± 2.8
3045.9 ± 3.3
6022.4 ± 2.9

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay

This protocol assesses the stability of this compound in a biological matrix like serum or plasma.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or water)

  • Biological matrix (e.g., human serum, rat plasma), thawed on ice

  • Peptidase inhibitor cocktail (optional)

  • Incubator or water bath set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid)

  • Microcentrifuge and tubes

  • HPLC or LC-MS system

Procedure:

  • Dispense aliquots of the biological matrix into microcentrifuge tubes. If testing inhibitors, add the inhibitor cocktail to the designated tubes and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by spiking each tube with this compound stock solution to a final concentration of 1-10 µM. Vortex gently to mix. This is your t=0 time point for the first sample.

  • Immediately transfer an aliquot from the t=0 tube into a separate tube containing 3-4 volumes of ice-cold quenching solution to stop the reaction.

  • Place the remaining reaction tubes in the 37°C incubator.

  • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove a tube from the incubator and quench the reaction as described in step 3.

  • Once all samples are collected and quenched, centrifuge them at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to precipitate proteins.

  • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the remaining percentage of intact this compound relative to the t=0 sample.[16]

  • Plot the percentage of remaining this compound versus time and calculate the half-life (t½).

Protocol 2: Identification of Effective Peptidase Inhibitors

This protocol helps determine which class of peptidase inhibitors is most effective at protecting this compound.

Materials:

  • Same as Protocol 1.

  • A panel of specific peptidase inhibitors (e.g., Bestatin for aminopeptidases, PMSF for serine proteases, EDTA for metalloproteases).

Procedure:

  • Prepare a series of tubes with the biological matrix.

  • Create a control tube with no inhibitor. To the other tubes, add one specific inhibitor each at its recommended working concentration.

  • Pre-incubate all tubes at 37°C for 10 minutes.

  • Initiate the reaction in all tubes by adding this compound.

  • Incubate all tubes for a fixed time period determined from the stability assay (e.g., a time point where ~50-70% of this compound is degraded in the control, such as 15 or 30 minutes).

  • Stop the reaction in all tubes simultaneously by adding the cold quenching solution.

  • Process the samples as described in Protocol 1 (centrifuge, collect supernatant).

  • Analyze all samples by HPLC or LC-MS.

  • Compare the percentage of this compound remaining in each inhibitor-treated sample to the control. A significantly higher percentage indicates that the corresponding class of peptidase is involved in degradation.

Visualizations

Galantide_Degradation This compound Intact this compound (Active) Fragments Inactive Peptide Fragments This compound->Fragments Cleavage Peptidases Peptidases (e.g., Aminopeptidases) Peptidases->this compound Loss Loss of Receptor Antagonism Fragments->Loss Stability_Assay_Workflow start Prepare Matrix (Serum/Plasma) add_peptide Spike with this compound (Initiate Reaction) start->add_peptide incubate Incubate at 37°C add_peptide->incubate time_points Sample at Time Points (t=0, 5, 15...) incubate->time_points quench Quench with ACN/Acid time_points->quench process Centrifuge to Remove Proteins quench->process analyze Analyze Supernatant by LC-MS process->analyze end Calculate Half-Life (t½) analyze->end Troubleshooting_Flow problem Problem: Inconsistent Experimental Data cause Is Peptide Degradation a Likely Cause? problem->cause solution1 Action: Add Peptidase Inhibitor Cocktail cause->solution1 Yes solution2 Action: Work at Low Temperatures (4°C) cause->solution2 solution3 Action: Run Stability Assay to Quantify Degradation cause->solution3 verify Re-run Experiment: Is the Problem Resolved? solution1->verify solution2->verify solution3->verify resolved Issue Resolved verify->resolved Yes other Investigate Other Causes (e.g., peptide solubility, assay conditions) verify->other No

References

Technical Support Center: Ensuring Consistent Galantide Efficacy in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent efficacy of Galantide in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic chimeric peptide, composed of a fragment from the neuropeptide galanin and a fragment from substance P.[1] It functions as a non-specific galanin receptor antagonist.[1] Its primary mechanism of action is to block the signaling pathways activated by galanin. Galanin exerts its effects through three G protein-coupled receptor subtypes (GALR1, GALR2, and GALR3). GALR1 and GALR3 activation typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. GALR2 activation, on the other hand, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2][] By binding to these receptors without initiating these downstream signals, this compound effectively inhibits the physiological actions of galanin.

Q2: How should this compound be stored to ensure its stability?

Proper storage is critical for maintaining this compound's efficacy. For long-term storage, lyophilized this compound powder should be kept at -20°C or -80°C, protected from moisture and light.[4] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[5] Stock solutions at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[6]

Q3: What are the common signs of this compound degradation?

Degradation of this compound can manifest as a loss of biological activity, leading to inconsistent or diminished effects in your experiments. Physical signs of degradation in the lyophilized powder can include changes in color or texture. In solution, degradation may not be visually apparent. Analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are effective for detecting degradation products, which would appear as additional peaks in the chromatogram. Mass spectrometry can be used to identify the specific nature of these degradation products.[7][8]

Troubleshooting Guide

Issue 1: Diminished or Inconsistent Antagonist Activity Over Time

Potential Cause 1: Peptide Degradation in Solution

Peptides like this compound can undergo several degradation pathways in aqueous solutions, including hydrolysis, oxidation, deamidation, and aggregation.[4][9][10]

  • Troubleshooting Actions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored, lyophilized stock before each experiment.

    • Optimize Solvent and pH: If storing in solution is unavoidable, use sterile, nuclease-free buffers at a slightly acidic to neutral pH (pH 5-7), as extremes in pH can accelerate hydrolysis.[9]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5]

    • Include Protease Inhibitors: In cell culture experiments, endogenous proteases can cleave this compound. The addition of a broad-spectrum protease inhibitor cocktail to the culture medium can mitigate this. Bacitracin has been shown to partially inhibit the degradation of galanin, and may be effective for this compound as well.[1]

Potential Cause 2: Adsorption to Labware

Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment.

  • Troubleshooting Actions:

    • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.

    • Pre-treat Surfaces: Pre-rinsing pipette tips and tubes with the experimental buffer or a solution of a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites.

Issue 2: High Variability Between Experimental Replicates

Potential Cause 1: Inaccurate Pipetting of Viscous Solutions

Stock solutions of peptides, especially at high concentrations, can be more viscous than aqueous buffers, leading to pipetting inaccuracies.

  • Troubleshooting Actions:

    • Use Positive Displacement Pipettes: For highly viscous solutions, positive displacement pipettes provide greater accuracy.

    • Reverse Pipetting Technique: If using standard air displacement pipettes, the reverse pipetting technique can improve accuracy with viscous liquids.

    • Equilibrate to Room Temperature: Ensure solutions are at room temperature before pipetting to maintain consistent viscosity.

Potential Cause 2: Incomplete Solubilization

Lyophilized this compound may not fully dissolve immediately, leading to an inaccurate starting concentration.

  • Troubleshooting Actions:

    • Follow Recommended Solubilization Protocol: Refer to the manufacturer's instructions for the recommended solvent.

    • Gentle Agitation: Vortex gently or sonicate briefly to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.

Data Presentation

The following tables provide illustrative data on this compound stability under various storage conditions. Note that this is representative data and actual results may vary.

Table 1: Stability of Reconstituted this compound at Different Temperatures

Storage Temperature (°C)Percent Intact this compound (Day 7)Percent Intact this compound (Day 30)
495%80%
-2099%95%
-80>99%>99%

Table 2: Effect of Freeze-Thaw Cycles on this compound Integrity

Number of Freeze-Thaw CyclesPercent Intact this compound
1>99%
397%
592%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol allows for the quantitative analysis of this compound degradation over time.

  • Preparation of this compound Solutions: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or PBS) to a stock concentration of 1 mM. Aliquot and store at -80°C.

  • Incubation: At specified time points (e.g., 0, 24, 48, 72 hours), thaw an aliquot of the this compound solution and incubate it under the desired experimental conditions (e.g., in cell culture medium at 37°C).

  • Sample Collection: At the end of each incubation period, collect a sample for analysis.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: The percentage of intact this compound is calculated by dividing the peak area of the main this compound peak by the total peak area of all peaks in the chromatogram.

Protocol 2: Bioassay for this compound Activity

This protocol assesses the functional activity of this compound by measuring its ability to antagonize galanin-induced effects.

  • Cell Culture: Culture a cell line known to express galanin receptors (e.g., HEK293 cells transfected with GALR1).

  • Experimental Setup: Seed cells in a 96-well plate. Once confluent, replace the medium with a serum-free medium for 2 hours.

  • Treatment:

    • Control: Treat cells with vehicle control.

    • Galanin Agonist: Treat cells with a known concentration of galanin.

    • This compound Treatment: Pre-incubate cells with varying concentrations of the aged or freshly prepared this compound for 30 minutes, followed by the addition of the galanin agonist.

  • Downstream Analysis: After a suitable incubation period, lyse the cells and measure the downstream signaling marker appropriate for the receptor subtype (e.g., cAMP levels for GALR1 using an ELISA kit).

  • Data Analysis: Compare the ability of aged versus fresh this compound to inhibit the galanin-induced change in the signaling marker. A decrease in the inhibitory effect of the aged this compound indicates a loss of bioactivity.

Visualizations

Galantide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GALR Galanin Receptor (GALR1/2/3) Galanin->GALR Binds & Activates This compound This compound This compound->GALR Binds & Blocks G_Protein G-Protein GALR->G_Protein Activates Effector Effector Molecule (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Signaling Downstream Signaling Effector->Signaling

Caption: this compound's antagonist mechanism of action at the galanin receptor.

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Observed Check_Storage Verify Storage Conditions (-20°C or -80°C, Lyophilized) Start->Check_Storage Check_Prep Review Solution Preparation (Fresh, Correct Solvent, pH) Check_Storage->Check_Prep [OK] Check_Handling Assess Experimental Handling (Low-bind tubes, Pipetting) Check_Prep->Check_Handling [OK] Run_QC Perform Quality Control (RP-HPLC, Bioassay) Check_Handling->Run_QC [OK] Degradation_Confirmed Degradation Confirmed Run_QC->Degradation_Confirmed [Degradation Peaks/Loss of Activity] No_Degradation No Degradation Detected Run_QC->No_Degradation [No Significant Change] Action_Replace Action: Use New Stock of this compound Degradation_Confirmed->Action_Replace Action_Optimize Action: Optimize Other Experimental Parameters No_Degradation->Action_Optimize

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

References

Technical Support Center: Targeted Delivery of Galantide to Specific Brain Nuclei

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the galanin receptor antagonist, Galantide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures involving the delivery of this compound to specific brain nuclei.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from Galantamine?

A: this compound is a synthetic peptide that acts as a competitive antagonist for galanin receptors (GalR1, GalR2, and this compound is a synthetic 20-amino acid peptide that acts as a competitive antagonist at galanin receptors, particularly GalR1 and GalR2. It is crucial to distinguish this compound from Galantamine. Galantamine is an alkaloid, not a peptide, and it functions as an acetylcholinesterase inhibitor, a class of drugs used to treat Alzheimer's disease.[1][2] The two compounds have distinct molecular structures, mechanisms of action, and research applications.

Q2: What are the primary challenges in delivering this compound to specific brain nuclei?

A: The primary challenges are similar to those for other peptides and include:

  • Blood-Brain Barrier (BBB) Penetration: For systemic administration, the BBB severely restricts the passage of peptides like this compound into the central nervous system.

  • In Vivo Stability: Peptides are susceptible to rapid degradation by proteases in biological fluids and tissues.[3]

  • Precise Targeting: Achieving accurate and contained delivery to small, deep brain nuclei via stereotactic injection can be technically challenging.

  • Diffusion and Distribution: Once injected, controlling the diffusion of this compound to ensure it remains within the target nucleus without significant spread to adjacent areas is a common issue.

  • Verification of Delivery: Confirming the precise location and concentration of the delivered peptide within the target nucleus requires specialized techniques.

Troubleshooting Guides

Stereotactic Microinjection of this compound

Problem: Inconsistent or failed delivery of this compound to the target nucleus.

Possible Cause Troubleshooting Steps
Incorrect Stereotactic Coordinates - Verify coordinates from a reliable brain atlas appropriate for the species, strain, and age of the animal. - Perform pilot studies with a visible dye (e.g., Evans Blue) to confirm coordinates before injecting this compound. - Ensure the head is level in the stereotaxic frame by checking the dorsoventral measurements at bregma and lambda.
Clogged Injection Cannula - Ensure this compound is fully dissolved in the vehicle solution. - Filter the this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm) before loading the injection syringe. - Backfill the injection cannula to minimize the risk of introducing air bubbles or particulates. - After injection, leave the cannula in place for several minutes to allow for diffusion and prevent backflow upon retraction.[4]
Backflow Along the Injection Tract - Use a slow injection rate (e.g., 0.1-0.3 µL/min).[4] - After the injection is complete, leave the needle in place for at least 5-10 minutes before slowly retracting it. - Consider using a stepped cannula or a Hamilton syringe with a beveled needle tip to minimize tissue damage.
Off-Target Diffusion - Reduce the injection volume. - Lower the injection rate to allow for better tissue absorption. - Consider co-injecting a fluorescent tracer of a similar molecular weight to visualize the spread.

Experimental Protocol: Stereotactic Injection of a Peptide Solution

This protocol is adapted from a procedure for injecting interfering peptides into the mouse hippocampus and can be modified for this compound delivery to other brain nuclei.[4]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and secure its head in a stereotaxic frame.[4]

  • Surgical Procedure: Expose the skull and locate the target coordinates relative to bregma. Drill a small burr hole over the injection site.

  • Injection: Slowly lower the injection cannula to the target depth. Infuse the this compound solution at a rate of 0.1-0.3 µL/min.[4]

  • Post-Injection: Leave the cannula in place for 5-10 minutes to minimize backflow.[4]

  • Closure: Slowly withdraw the cannula and suture the incision.

  • Verification (Post-Mortem): Perfuse the animal and collect the brain. Section the brain and use immunohistochemistry or other methods to verify the injection site.[4]

This compound Solution Preparation and Stability

Problem: this compound precipitates out of solution or degrades, leading to inaccurate dosing.

Possible Cause Troubleshooting Steps
Improper Solvent - Determine the overall charge of the this compound peptide sequence to select an appropriate solvent.[5][6] - For basic peptides (net positive charge), try dissolving in sterile water first. If solubility is low, a small amount of 10-30% acetic acid can be added, followed by dilution with sterile water or buffer.[6] - For acidic peptides (net negative charge), try sterile water or PBS (pH 7.4). If needed, add a small amount of ammonium hydroxide.[6] - For hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition to the aqueous buffer while stirring.[7][8]
Solution Instability - Prepare this compound solutions fresh for each experiment. - If storage is necessary, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] - For peptides containing oxidation-sensitive residues (e.g., Cys, Met, Trp), use oxygen-free buffers and avoid DMSO if possible.[8]
Verification of this compound Delivery and Distribution

Problem: Difficulty in confirming the precise location and spread of the injected this compound.

Method Protocol Summary Troubleshooting
Co-injection with a Fluorescent Tracer Co-inject this compound with a fluorescently-labeled dextran or a fluorescent peptide of similar molecular weight. After the experiment, section the brain and visualize the fluorescence to map the injection site and diffusion area.- Ensure the tracer does not interfere with the biological activity of this compound. - The tracer's diffusion properties may not perfectly match those of this compound.
Immunohistochemistry (IHC) for this compound Develop or use a specific primary antibody against this compound. Perform IHC on brain sections to visualize the location of the peptide.- High background staining and non-specific antibody binding are common issues.[9] - Optimize antibody concentration and incubation times. - Use appropriate blocking solutions and antigen retrieval methods. - Include negative controls (e.g., sections from a non-injected animal) to check for antibody specificity.
Radiolabeling and Autoradiography Synthesize this compound with a radioactive isotope (e.g., ¹²⁵I). After injection, section the brain and expose to autoradiography film or a phosphorimager to visualize the distribution.[10][11]- Requires specialized facilities and handling procedures for radioactivity. - The radiolabel could potentially alter the peptide's properties.
Mass Spectrometry Imaging (MSI) This technique can be used to directly visualize the distribution of unlabeled this compound in brain sections with high chemical specificity.[12][13][14]- Requires specialized equipment and expertise. - Sensitivity may be a limitation for detecting very low concentrations of the peptide.

Experimental Protocol: Immunohistochemistry for Peptide Detection in Brain Sections

This is a general protocol that should be optimized for the specific anti-Galantide antibody used.

  • Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome.

  • Blocking and Permeabilization: Wash sections in PBS and then incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound at the optimized dilution in the antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections in PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash the sections, mount them on slides with an anti-fade mounting medium, and image using a fluorescence or confocal microscope.

Quantitative Data and Signaling Pathways

Quantitative Analysis of this compound Distribution

Currently, there is a lack of publicly available studies providing a direct quantitative comparison of this compound concentrations in different brain nuclei following stereotactic injection. To obtain such data, researchers could employ techniques like:

  • Radiolabeled this compound with Gamma Counting: Inject radiolabeled this compound into different nuclei. After a set time, dissect the target and surrounding nuclei and measure the radioactivity in each sample using a gamma counter.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): After injection of unlabeled this compound, dissect the brain nuclei, homogenize the tissue, and use LC-MS/MS to quantify the absolute amount of this compound present.[15][16]

Brain Nucleus Hypothesized this compound Concentration (Relative) Primary Galanin Receptor Subtypes
Hippocampus High (if targeted)GalR1, GalR2
Amygdala High (if targeted)GalR1, GalR2
Locus Coeruleus Moderate (potential for uptake from CSF)GalR1
Dorsal Raphe Nucleus Moderate (potential for uptake from CSF)GalR1

This table is illustrative and actual concentrations will depend on injection parameters and time post-injection.

This compound Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous neuropeptide galanin to its receptors. This antagonism can modulate several downstream signaling pathways depending on the receptor subtype and the neuronal population.

  • cAMP/PKA/CREB Pathway: In the hippocampus, galanin, acting through its receptors, can inhibit the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[17] By blocking this effect, this compound can prevent the galanin-induced impairment of memory consolidation and may lead to an increase in CREB phosphorylation.[17][18]

  • MAPK/ERK Pathway: The MAPK/ERK signaling cascade is another potential target. In the amygdala, the ERK pathway is involved in fear conditioning and synaptic plasticity.[19][20][21][22] Galanin receptor activation can modulate this pathway, and therefore, this compound could influence ERK phosphorylation in this nucleus.

Diagrams

.dot

experimental_workflow P1 Prepare this compound Solution (Vehicle, Concentration) I1 Drill Burr Hole at Target Coordinates P2 Animal Anesthesia & Mounting in Stereotaxic Frame P2->I1 I2 Lower Cannula to Target Nucleus I1->I2 I3 Inject this compound Solution (Slow Infusion Rate) I2->I3 I4 Post-Injection Wait Period I3->I4 I5 Withdraw Cannula Slowly I4->I5 A1 Tissue Collection (Perfusion & Brain Extraction) I5->A1 A2 Sectioning A1->A2 A3 Verification of Delivery (IHC, MSI, etc.) A2->A3 A4 Analysis of Downstream Effects (e.g., Western Blot for pCREB) A2->A4

Caption: Experimental workflow for stereotactic delivery of this compound.

.dot

troubleshooting_logic Start Inconsistent Experimental Results? Q1 Is Injection Site Accurate? Start->Q1 Sol1 Verify Stereotaxic Coordinates - Use Dye in Pilot Study - Ensure Level Head Position Q1->Sol1 No Q2 Is this compound Solution Stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Optimize this compound Dissolution - Check Peptide Charge - Use Appropriate Solvents (e.g., DMSO for hydrophobic) - Prepare Fresh Solutions Q2->Sol2 No Q3 Is there Backflow or Excessive Diffusion? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Optimize Injection Parameters - Decrease Injection Rate & Volume - Increase Post-Injection Wait Time Q3->Sol3 Yes End Consistent Results Q3->End No A3_Yes Yes A3_No No Sol3->Q3 galantide_signaling Galanin Galanin GalR Galanin Receptor (e.g., GalR1 in Hippocampus) Galanin->GalR Binds & Activates This compound This compound This compound->GalR Binds & Blocks AC Adenylate Cyclase GalR->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (Memory Consolidation) pCREB->Gene Initiates

References

Technical Support Center: Navigating Behavioral Response Variability to Galantide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in behavioral experiments involving Galantide.

Part 1: Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you identify and resolve sources of variability in your experiments.

Q1: My behavioral results with this compound are inconsistent across experiments. What are the primary factors I should investigate?

A1: Variability in response to this compound can stem from several factors. A systematic review of your protocol is the best approach. We recommend checking the four key areas outlined in the table below.

Table 1: Checklist for Investigating Experimental Variability

Category Factor to Check Key Considerations
Drug Formulation & Administration Purity & SourceEnsure consistent supplier and lot number.
Solubility & Vehicle This compound is typically dissolved in 0.9% NaCl.[1] Ensure the vehicle is consistent and a vehicle-only control group is used.
Dose & Concentration Effects are dose-dependent.[2] Verify calculations and dilution series.
Route of Administration Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes will have vastly different pharmacokinetics and behavioral outcomes.
Storage & Stability Prepare solutions fresh. If storing, validate storage conditions and duration.
Subject Characteristics Species & Strain Different rodent strains can have different metabolic rates and receptor expression profiles.
Sex & Hormonal Status This compound has shown sex-specific effects, for instance, on sexual behavior in male rats.[3]
Age & Weight Ensure subjects are age and weight-matched across experimental groups.
Diet & Gut Microbiome The galaninergic system is closely linked to fat intake; diet can be a significant modulator of behavioral outcomes.[4][5]
Experimental Protocol Acclimatization Period Allow sufficient time for subjects to acclimate to the facility and testing environment to reduce stress-induced variability.
Timing of Injection/Testing The time of day can influence behavioral responses due to circadian rhythms.[6]
Behavioral Paradigm Ensure the chosen behavioral test is appropriate for the desired outcome and that experimenters are blinded to treatment groups.
Handling Stress Consistent and minimal handling can reduce variability.
Environmental Factors Housing Conditions Social vs. individual housing can impact stress levels and behavior.[6]
Cage Environment Ensure consistent bedding, enrichment, temperature, and humidity.
Light/Dark Cycle Maintain a strict and consistent light/dark cycle.[6]
Noise & Odors Minimize unexpected auditory or olfactory stimuli in the testing area.

Q2: I am observing effects that seem contrary to what a galanin antagonist should produce. Is this possible?

A2: Yes, this is a critical consideration when working with this compound. The variability may not be an error, but rather a reflection of this compound's complex pharmacology. There are two main reasons for this:

  • Non-Specific Receptor Binding: this compound is a non-specific antagonist, meaning it does not differentiate between the three galanin receptor subtypes (GalR1, GalR2, GalR3).[1] These receptors can trigger opposing downstream signals. For example, GalR1/3 activation is typically inhibitory (decreasing cAMP), while GalR2 activation can be excitatory (increasing intracellular Ca2+).[7][8] The net effect depends on the specific expression of these receptors in the brain region of interest. This compound may also bind to substance P receptors.[1]

  • Mixed Agonist/Antagonist Profile: Depending on the cellular context, this compound can act as an antagonist at one pathway while acting as an agonist at another. For instance, in mudpuppy parasympathetic neurons, this compound antagonizes the galanin-induced increase in K+ conductance but mimics galanin by inhibiting voltage-dependent Ca2+ currents.[9]

This complex signaling is visualized in the diagram below.

GalaninSignaling cluster_ligand Ligand cluster_receptors Galanin Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Effectors & Pathways cluster_outcomes Cellular Outcomes This compound This compound (Non-Specific Antagonist) GalR1 GalR1 This compound->GalR1 Antagonizes GalR2 GalR2 This compound->GalR2 Antagonizes GalR3 GalR3 This compound->GalR3 Antagonizes Ca_Channel Ca2+ Channel This compound->Ca_Channel Inhibits (Agonist-like) Gio Gαi/o GalR1->Gio GalR2->Gio Gq11 Gαq/11 GalR2->Gq11 MAPK MAPK Pathway GalR2->MAPK Activates GalR3->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits K_Channel GIRK K+ Channel Gio->K_Channel Opens PLC Phospholipase C (PLC) Gq11->PLC Activates cAMP_dec ↓ cAMP AC->cAMP_dec IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Hyperpol Hyperpolarization K_Channel->Hyperpol Neurite Neurite Outgrowth MAPK->Neurite Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc TroubleshootingWorkflow cluster_pre Pre-Experimental Phase cluster_exec Execution Phase cluster_post Post-Experimental Phase start Start: Planning Experiment power Power Analysis: Determine Sample Size start->power subjects Define Subjects: Species, Strain, Sex, Age power->subjects controls Define Controls: Vehicle, Positive/Negative subjects->controls protocol Standardize Protocol: Dose, Route, Timing controls->protocol drug_prep Prepare Drug Freshly protocol->drug_prep acclimate Acclimatize Subjects drug_prep->acclimate randomize Randomize & Blind Groups acclimate->randomize execute Execute Protocol Consistently randomize->execute analyze Analyze Data: Appropriate Statistics execute->analyze check_controls Results Consistent? (Check Controls First) analyze->check_controls troubleshoot No -> Troubleshoot (Use Table 1) check_controls->troubleshoot No conclude Yes -> Draw Conclusions check_controls->conclude Yes troubleshoot->start Re-evaluate Protocol

References

Technical Support Center: Optimizing Galantide Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for Galantide binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a this compound competitive binding assay?

A1: For competitive binding assays, it is generally recommended to start with a shorter incubation time to avoid reaching equilibrium, which can lead to non-specific binding.[1] A good starting point is 60 minutes at room temperature (approximately 25°C) or 120 minutes at 4°C.[2][3] However, the optimal time will depend on the specific assay conditions, including the affinity of the radioligand and the concentration of the receptor. Time-course experiments are essential to determine the ideal incubation period for your specific system.[1]

Q2: How does temperature affect the incubation time and binding affinity?

A2: Temperature can significantly influence binding kinetics.[4] Lower temperatures (e.g., 4°C) generally slow down both association and dissociation rates, requiring longer incubation times to reach equilibrium.[2] Conversely, higher temperatures (e.g., room temperature or 37°C) will increase the reaction rate.[5] It is crucial to maintain a consistent temperature throughout the assay and across experiments to ensure reproducibility.[1]

Q3: My assay shows high background noise. How can I reduce it?

A3: High background noise can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Blocking Conditions: Use blocking agents like Bovine Serum Albumin (BSA) or casein to reduce non-specific binding to the assay plate or filter membranes.[1]

  • Reduce Radioligand Concentration: Excess radioligand can lead to high non-specific binding. Use a concentration at or below the Kd of the radioligand.[6]

  • Check for Contamination: Ensure all reagents, buffers, and media are free from contamination.[7]

  • Optimize Washing Steps: Increase the number of washes or use ice-cold wash buffer to more effectively remove unbound radioligand. Pre-soaking filters in a buffer with BSA can also help.[3]

Q4: I am observing a very low signal. What are the potential causes and solutions?

A4: A low signal can indicate a problem with one or more components of the assay. Consider the following:

  • Verify Reagent Quality: Ensure the this compound, radioligand, and receptor preparation are of high quality and have not degraded.[1]

  • Check Receptor Concentration: An insufficient amount of receptor will result in a low binding signal. Optimize the concentration of your receptor preparation.

  • Increase Incubation Time: It's possible the binding has not reached equilibrium. Perform a time-course experiment to determine if a longer incubation is needed.

  • Confirm Radioligand Activity: Verify the specific activity of your radioligand and ensure it has not undergone significant decay.

Q5: The results from my this compound binding assay are not reproducible. What should I check?

A5: Poor reproducibility is often due to inconsistencies in the assay protocol.[1] To improve reproducibility:

  • Standardize Protocols: Ensure all steps of the assay, from sample preparation to data analysis, are performed consistently.[1]

  • Consistent Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability.[1]

  • Control Environmental Conditions: Maintain consistent temperature, pH, and ionic strength of buffers, as these can influence binding interactions.[1]

  • Ensure Proper Training: All personnel conducting the assay should be adequately trained and follow the standardized protocol precisely.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Non-specific bindingOptimize blocking agent (e.g., BSA, casein) concentration and incubation time.[1]
Excess radioligandTitrate the radioligand to a concentration at or below its Kd.[6]
Inadequate washingIncrease the number of washes, use ice-cold wash buffer, and consider pre-treating filters.[3]
Low Signal Insufficient incubation timePerform a time-course experiment to determine the optimal incubation time to reach equilibrium.
Low receptor concentrationIncrease the amount of receptor preparation in the assay.
Degraded reagentsUse fresh, high-quality this compound, radioligand, and receptor preparations.[1]
Poor Reproducibility Inconsistent protocol executionDevelop and strictly adhere to a standardized protocol for all assay steps.[1]
Variability in reagent preparationPrepare large batches of reagents and buffers to minimize variability between experiments.[1]
Fluctuations in environmental conditionsCarefully control and monitor temperature, pH, and ionic strength throughout the assay.[1]
High Variability within a Plate Inadequate mixingEnsure thorough mixing of all components in each well.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Edge effectsAvoid using the outer wells of the plate or ensure proper plate sealing and uniform incubation conditions.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for galanin receptors. Optimization of specific parameters (e.g., concentrations, incubation times) is recommended for each experimental system.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Radioligand: Prepare a stock solution of a suitable radiolabeled galanin receptor agonist (e.g., ¹²⁵I-Galanin) in assay buffer. The final concentration in the assay should be at or near its Kd.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 0.01% bovine serum albumin in saline) and then serially dilute in assay buffer to create a range of competitor concentrations.[8]

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the galanin receptor of interest. Resuspend the final pellet in assay buffer.[3]

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in the specified order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of radioligand solution.

    • 150 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[3]

  • Terminate the assay by rapid filtration through GF/C filtermats pre-soaked in assay buffer with 0.5% BSA.[3]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., PBS).[3]

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

  • Calculate the Ki (inhibitor constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

Table 1: Reported Binding Affinity of this compound

ParameterValueReceptor/System
IC50 1.0 nMGalanin-mediated inhibition of glucose-induced insulin secretion from mouse pancreatic islets.[8]
IC50 < 0.1 nMDisplacement of ¹²⁵I-monoiodo-[Tyr26]galanin from Rin m 5F cell membranes.[9]
IC50 4 nMAntagonism of galanin-induced increase in K+ conductance.[8]
Kd < 0.1 nM and ~6 nMTwo classes of galanin binding sites in the rat hypothalamus.[8]
Kd ~40 nMSingle population of Substance P receptors.[8]

Table 2: Recommended Incubation Time Optimization

TemperatureInitial Incubation TimeConsiderations
4°C Overnight (12-18 hours)[2]Slower binding kinetics; may reduce non-specific binding.
Room Temperature (~25°C) 1-2 hours[2]Faster kinetics; convenient for routine assays.
37°C 30-60 minutesEven faster kinetics; may increase non-specific binding and ligand degradation.

Visualizations

Signaling Pathways

This compound acts as an antagonist at galanin receptors (GalR). The following diagrams illustrate the primary signaling pathways initiated by the activation of each galanin receptor subtype, which this compound would inhibit.

GalR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GalR1 GalR1 This compound->GalR1 Galanin Galanin Galanin->GalR1 Gi_Go Gαi/o GalR1->Gi_Go AC Adenylate Cyclase Gi_Go->AC GIRK GIRK Channel Activation Gi_Go->GIRK cAMP ↓ cAMP AC->cAMP

Caption: GalR1 signaling pathway, inhibited by this compound.

GalR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GalR2 GalR2 This compound->GalR2 Galanin Galanin Galanin->GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: GalR2 signaling pathway, inhibited by this compound.

GalR3_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GalR3 GalR3 This compound->GalR3 Galanin Galanin Galanin->GalR3 Gi_Go Gαi/o GalR3->Gi_Go AC Adenylate Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP

Caption: GalR3 signaling pathway, inhibited by this compound.

Experimental Workflow

Assay_Workflow prep 1. Reagent Preparation (Buffer, Radioligand, this compound, Receptor) plate 2. Plate Setup (Total, Non-Specific, Competitor Wells) prep->plate incubate 3. Incubation (e.g., 60-120 min at RT) plate->incubate filter 4. Filtration & Washing (Separate Bound from Free) incubate->filter count 5. Scintillation Counting (Measure Bound Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive this compound binding assay.

References

controlling for Galantide's partial agonist activity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Galantide, particularly concerning its partial agonist activity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chimeric peptide composed of fragments from galanin and substance P. It is primarily known as a non-specific antagonist for galanin receptors (GalR1, GalR2, and GalR3).[1] However, it also exhibits binding affinity for substance P receptors.

Q2: What is partial agonism and why is it a concern with this compound?

A partial agonist is a ligand that binds to and activates a receptor, but only elicits a partial response compared to a full agonist, even at saturating concentrations.[2][3] At high concentrations, this compound can exhibit partial agonist activity at galanin receptors, meaning it can weakly activate the receptor's signaling pathways instead of purely blocking them. This can lead to confounding experimental results, where the observed effect is a combination of antagonism and weak agonism.

Q3: At what concentration does this compound start showing partial agonist activity?

The exact concentration at which this compound transitions from a pure antagonist to a partial agonist can vary depending on the cell type, receptor expression levels, and the specific signaling pathway being measured. It is crucial to perform a careful dose-response analysis in your experimental system to determine this threshold.

Q4: How can I differentiate between this compound's antagonist and partial agonist effects in my experiments?

To dissect these effects, you can employ several strategies:

  • Functional Assays: Utilize functional assays that measure downstream signaling of galanin receptors, such as cAMP, calcium mobilization, or GTPγS binding assays. A partial agonist will show a small activating effect on its own and will antagonize the effect of a full agonist.

  • Use of a Full Agonist: Compare the dose-response curve of a full galanin agonist (e.g., galanin peptide) in the presence and absence of increasing concentrations of this compound. A competitive antagonist will cause a rightward shift of the agonist's dose-response curve without affecting the maximum response, while a partial agonist will cause a rightward shift and may also reduce the maximum response of the full agonist.[3]

  • Selective Receptor Ligands: If you are studying a specific galanin receptor subtype, consider using selective antagonists for other subtypes to isolate the effects on your receptor of interest.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cellular response upon this compound application alone. This compound is exhibiting partial agonist activity at the concentration used.Perform a full dose-response curve of this compound alone in a relevant functional assay (e.g., cAMP, Ca2+ mobilization) to determine its intrinsic activity. Lower the concentration of this compound to a range where it acts as a pure antagonist.
Inconsistent or weaker than expected antagonism of a full galanin agonist. The concentration of this compound is in the partial agonist range, leading to a mixed effect. The full agonist concentration is too high, overcoming the competitive antagonism.Re-evaluate the dose-response curves for both this compound and the full agonist. Use a concentration of the full agonist that is at or near its EC50 to better resolve the antagonist effect of this compound.
Difficulty interpreting downstream signaling data (e.g., gene expression, cell proliferation). The observed phenotype is a composite of this compound's effects on multiple signaling pathways due to its non-selectivity and potential partial agonism at different GalR subtypes.Use cell lines expressing a single galanin receptor subtype to simplify the system. Employ signaling pathway-specific inhibitors to dissect the contributions of different pathways (e.g., Gq vs. Gi).
High background signal in functional assays. The cell line may have high constitutive receptor activity.Consider using an inverse agonist to reduce basal activity before adding this compound. Ensure the assay buffer conditions are optimized to minimize non-specific binding and activation.

Quantitative Data Summary

Parameter This compound Galanin (Full Agonist) Receptor Subtype(s) Reference
Binding Affinity (Kd) <0.1 nM and ~6 nM (rat hypothalamus)High affinityGalR1, GalR2, GalR3[1]
IC50 (vs. Galanin-mediated insulin secretion) 1.0 nMN/ANot specified[4]
IC50 (vs. Galanin-induced K+ conductance) 4 nMN/ANot specified[5]
IC50 (inhibition of voltage-dependent Ba2+ current) 16 nM (with ~40% max inhibition, suggesting partial agonism)N/ANot specified[1]

Experimental Protocols

Protocol 1: Characterizing this compound's Intrinsic Activity using a cAMP Assay

This protocol is designed to determine if this compound exhibits agonist activity by measuring its effect on intracellular cAMP levels in cells expressing Gi-coupled galanin receptors (GalR1 or GalR3).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either human GalR1 or GalR3 in appropriate media.

  • Cell Plating: Seed cells in a 384-well plate at a density of 10,000 cells/well and incubate for 18-24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: To measure inhibition of adenylyl cyclase, pre-stimulate the cells with a concentration of forskolin that gives a submaximal cAMP response (e.g., EC80).

  • This compound Dose-Response: Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM).

  • Treatment: Add the different concentrations of this compound to the cells and incubate for 30 minutes. Include a positive control (full galanin agonist) and a vehicle control.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration to generate a dose-response curve. A decrease in cAMP levels in the absence of a full agonist indicates partial agonist activity.

Protocol 2: Differentiating Antagonism from Partial Agonism using a Calcium Mobilization Assay

This protocol is suitable for characterizing this compound's effects on Gq-coupled galanin receptors (GalR2) by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing human GalR2.

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Dose-Response Curves:

    • Agonist Curve: Generate a dose-response curve for a full galanin agonist to determine its EC50.

    • This compound Antagonism: Pre-incubate the cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM) for 15-30 minutes. Then, stimulate the cells with the EC50 concentration of the full galanin agonist.

    • This compound Intrinsic Activity: Add increasing concentrations of this compound alone to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis:

    • Plot the change in fluorescence against the log of the full agonist concentration in the presence of different this compound concentrations. A rightward shift of the curve indicates competitive antagonism.

    • Plot the change in fluorescence against the log of the this compound concentration (when added alone). An increase in fluorescence indicates partial agonist activity.

Visualizations

Galanin_Signaling_Pathways cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling GalR1 GalR1 Gi_o Gαi/o GalR1->Gi_o AC_inhibit Adenylyl Cyclase ↓ Gi_o->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA ↓ cAMP_decrease->PKA_inhibit GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase Ca2+ ↑ IP3_DAG->Ca_increase PKC_activation PKC activation IP3_DAG->PKC_activation GalR3 GalR3 Gi_o3 Gαi/o GalR3->Gi_o3 AC_inhibit3 Adenylyl Cyclase ↓ Gi_o3->AC_inhibit3 cAMP_decrease3 cAMP ↓ AC_inhibit3->cAMP_decrease3 This compound This compound This compound->GalR1 Antagonizes/ Partially Activates This compound->GalR2 Antagonizes/ Partially Activates This compound->GalR3 Antagonizes/ Partially Activates Galanin Galanin (Full Agonist) Galanin->GalR1 Activates Galanin->GalR2 Activates Galanin->GalR3 Activates

Caption: Simplified signaling pathways of Galanin receptors (GalR1, GalR2, GalR3).

Experimental_Workflow start Start: Suspected Partial Agonist Activity of this compound dose_response Step 1: Dose-Response of this compound Alone (cAMP or Ca2+ Assay) start->dose_response decision Is there intrinsic activity? dose_response->decision partial_agonist Conclusion: Partial Agonist Activity Confirmed decision->partial_agonist Yes no_activity Conclusion: Pure Antagonist at Tested Concentrations decision->no_activity No antagonist_assay Step 2: Antagonism Assay (Full Agonist + this compound) partial_agonist->antagonist_assay no_activity->antagonist_assay analyze_shift Step 3: Analyze Dose-Response Shift (Schild Analysis) antagonist_assay->analyze_shift end End: Characterization Complete analyze_shift->end

Caption: Workflow to characterize this compound's partial agonist activity.

References

Validation & Comparative

A Comparative Guide to Galantide and M35 as Galanin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used peptidergic galanin receptor antagonists: Galantide (also known as M15) and M35. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on the galanin system.

Introduction to Galanin and its Receptors

Galanin is a neuropeptide with a broad range of physiological functions in the central and peripheral nervous systems, including roles in pain perception, mood regulation, feeding behavior, and neuroprotection. These effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 primarily couples to Gq/11 proteins, activating the phospholipase C pathway and leading to an increase in intracellular calcium. The differential expression and signaling of these receptor subtypes contribute to the diverse actions of galanin.

Overview of this compound and M35

Both this compound and M35 are chimeric peptides developed as antagonists for galanin receptors. They are synthesized by combining the N-terminal fragment of galanin with a fragment of another peptide, substance P for this compound and bradykinin for M35. This design strategy was intended to produce molecules that could bind to galanin receptors and block the actions of endogenous galanin. However, as the data will show, their pharmacological profiles are not identical, and M35, in particular, exhibits a complex pharmacology that includes partial agonist activity in some systems.

Quantitative Comparison of Performance

Table 1: Binding Affinity (Ki/Kd) of this compound and M35 for Galanin Receptor Subtypes

AntagonistReceptor SubtypeSpeciesBinding Affinity (nM)Citation
M35 GalR1HumanKi = 0.11[1]
GalR2HumanKi = 2.0[1]
GalR3RatKd ≈ 0.98*[1]
This compound GalR1MudpuppyIC50 = 4 (functional antagonism)[2]
GalR2-Data not available
GalR3RatComparable affinity to M35[1]

Note: The Kd value for M35 at the rat GalR3 receptor is inferred from a study where its displacing ability was found to be similar to rat galanin (Kd = 0.98 nM).

Table 2: Functional Antagonist Potency (IC50) of this compound

AntagonistFunctional AssaySpecies/SystemAntagonist Potency (IC50 in nM)Citation
This compound Inhibition of galanin-induced K+ conductance increaseMudpuppy parasympathetic neurons4[2]

Note: this compound also exhibited agonist-like activity in inhibiting voltage-dependent Ba2+ current with an IC50 of 16 nM in the same study.

Discussion of Experimental Findings

The available data indicates that M35 is a high-affinity ligand for galanin receptors, with a notable preference for GalR1 over GalR2 in human recombinant systems.[1] Its affinity for the rat GalR3 receptor also appears to be in the low nanomolar range.[1] This makes M35 a potent tool for studying galanin signaling, particularly where GalR1 is the primary target. However, researchers should be aware of reports indicating that M35 can act as a partial agonist at galanin receptors, especially at higher concentrations.[3][4]

Quantitative binding data for this compound across all three receptor subtypes from a single species is less complete. A study on mudpuppy parasympathetic neurons demonstrated its ability to antagonize a galanin-mediated effect with an IC50 of 4 nM, suggesting potent antagonist activity.[2] Another study on rat GalR3 suggests its affinity is comparable to M35.[1] The lack of comprehensive, directly comparable binding data for this compound is a limitation in making a definitive performance comparison with M35.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for key assays used to characterize galanin receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (like this compound or M35) to compete with a radiolabeled ligand for binding to the galanin receptor.

  • Membrane Preparation:

    • Cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3) are harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) and varying concentrations of the unlabeled antagonist (this compound or M35).

    • The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value of the antagonist.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (for GalR1 and GalR3)

This assay determines the ability of an antagonist to block the galanin-induced inhibition of cAMP production.

  • Cell Culture and Plating:

    • Cells stably expressing GalR1 or GalR3 are seeded into 96-well plates and grown to near confluence.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound or M35) for a short period.

    • Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a fixed concentration of galanin.

    • The incubation continues for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The antagonist's effect is measured as its ability to reverse the galanin-induced inhibition of forskolin-stimulated cAMP levels.

    • The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Functional Assay: Intracellular Calcium Mobilization (for GalR2)

This assay measures the ability of an antagonist to block the galanin-induced increase in intracellular calcium.

  • Cell Culture and Dye Loading:

    • Cells stably expressing GalR2 are seeded into black-walled, clear-bottom 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.

  • Assay Procedure:

    • The dye-loaded cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Varying concentrations of the antagonist (this compound or M35) are added to the wells, and the baseline fluorescence is recorded.

    • A fixed concentration of galanin is then added to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement:

    • The fluorescence intensity is measured kinetically over time to capture the calcium transient.

  • Data Analysis:

    • The antagonist's effect is quantified by its ability to inhibit the galanin-induced peak fluorescence signal.

    • The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Visualizations

The following diagrams illustrate the galanin receptor signaling pathways and a typical experimental workflow.

Galanin_Signaling_Pathway cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal_R1_R3 Galanin GalR1_R3 GalR1 / GalR3 Gal_R1_R3->GalR1_R3 Gi_o Gi/o GalR1_R3->Gi_o activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Gal_R2 Galanin GalR2 GalR2 Gal_R2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase [Ca2+] ↑ IP3->Ca_increase induces Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing galanin receptor start->prep_membranes setup_assay Set up 96-well plate with: - Membranes - Radiolabeled galanin - Unlabeled antagonist (varying conc.) prep_membranes->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate filter_wash Rapidly filter and wash to separate bound from free ligand incubate->filter_wash measure Measure radioactivity on filters filter_wash->measure analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki measure->analyze end End analyze->end

References

A Comparative In Vivo Efficacy Analysis of Galantide and M40 in Galanin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Galantide and M40

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a range of physiological processes, including feeding, cognition, and pain modulation. Its effects are mediated through three G protein-coupled receptors: GALR1, GALR2, and GALR3. The development of galanin antagonists like this compound and M40 has been crucial for elucidating the physiological roles of galanin and exploring its therapeutic potential.

This compound , also known as M15, is a chimeric peptide composed of galanin(1-13) and the substance P analogue, spantide. It is recognized as a non-specific galanin receptor antagonist.

M40 , another peptidergic ligand, is also a potent and non-selective galanin receptor antagonist. It has been observed to act as a weak partial agonist at peripheral GALR2 receptors in some contexts.

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo effects of this compound and M40 based on available experimental data.

Table 1: Comparative Binding Affinities
LigandReceptor Subtype(s)Binding Affinity (IC50/Ki)Tissue/Cell LineReference
M40 GALR1Ki: 1.82 nMRecombinant[1]
GALR2Ki: 5.1 nMRecombinant[1]
Galanin Receptors (non-specific)IC50: 3 - 15 nMRat brain in vitro[1]
Galanin Receptors (non-specific)IC50: 15 nMRat hypothalamic membranes[2]
This compound (M15) Galanin Receptors (non-specific)~10-fold higher affinity than galaninRat tissue membranes[3]

Note: Direct comparative binding studies for this compound across specific receptor subtypes with Ki values were not available in the reviewed literature.

Table 2: Comparative In Vivo Efficacy
LigandAnimal ModelApplicationDoseRoute of AdministrationObserved EffectReference
This compound (M15) Anesthetized CatsAttenuation of galanin-induced vagal inhibition62 - 156 nmol/kgIntravenousSignificantly reduced the vagal attenuating action of galanin.
RatsPsychosocial StressNot specifiedIntravenousDid not antagonize galanin's effect on sympathoadrenal function.[4]
M40 Satiated RatsInhibition of galanin-induced feedingEquimolar to or less than galaninIntraventricular microinjectionSignificantly inhibited consumption of a palatable mash.[2]
Rats with Cholinergic LesionsImprovement of cognitive deficits1.0 and 3.0 nmolIntracerebroventricular (icv)Co-administration with an M1 agonist improved choice accuracy.[5][6]
RatsAttenuation of anxiety-like behaviorNot specifiedMicroinjection into lateral septumDose-dependently decreased defensive burying behavior.
Rats with Heart FailureImprovement of cardiac function30 nmol/kg for 4 weeksIntraperitonealImproved cardiac function and attenuated remodeling.[7]

Experimental Protocols

M40 in a Model of Alzheimer's Disease with Cholinergic Lesions
  • Animal Model: Male Sprague Dawley rats with 192IgG-saporin induced cholinergic lesions of the basal forebrain, a model for Alzheimer's disease.[5][6]

  • Drug Administration: M40 was administered intracerebroventricularly (icv) in a volume of 5.0 μl immediately before behavioral testing.[5][6] Doses of 1.0 and 3.0 nmol were used.[5][6] For co-administration studies, the M1 agonist TZTP was administered intraperitoneally 45 minutes prior to testing.[5][6]

  • Behavioral Assessment: The delayed nonmatching to position (DNMTP) task was used to assess choice accuracy and working memory.[5][6]

M40 in a Feeding Behavior Study
  • Animal Model: Satiated male rats.[2]

  • Drug Administration: M40 was administered via intraventricular microinjection.[2] Doses were equimolar to or less than the dose of galanin used to induce feeding.[2]

  • Behavioral Assessment: The consumption of a palatable wet cookie mash was measured to assess feeding behavior.[2]

Signaling Pathways and Experimental Workflows

Galanin Receptor Signaling Pathways

Galanin receptors (GALR1, GALR2, and GALR3) are G protein-coupled receptors that activate distinct downstream signaling cascades. GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. GALR2, on the other hand, predominantly couples to Gq/11, activating phospholipase C, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Galanin_Signaling cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gi/o GALR1_3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Galanin Galanin Galanin->GALR1_3 Binds to Galanin->GALR2 Binds to

Caption: Simplified Galanin Receptor Signaling Pathways.

Experimental Workflow for In Vivo Antagonist Studies

The general workflow for evaluating the in vivo efficacy of galanin antagonists like this compound and M40 typically involves several key steps, from animal model preparation to data analysis.

Experimental_Workflow cluster_workflow In Vivo Antagonist Efficacy Workflow start Animal Model Selection (e.g., Rat, Mouse) surgery Surgical Procedures (e.g., Cannulation for ICV injection) start->surgery recovery Post-Surgical Recovery surgery->recovery habituation Habituation to Experimental Setup recovery->habituation baseline Baseline Behavioral Assessment habituation->baseline treatment Antagonist Administration (this compound or M40) baseline->treatment agonist Galanin (Agonist) Challenge (Optional) treatment->agonist behavioral_test Behavioral Endpoint Measurement (e.g., Feeding, Memory Task) treatment->behavioral_test Antagonist alone agonist->behavioral_test data_analysis Data Collection & Statistical Analysis behavioral_test->data_analysis end Results & Interpretation data_analysis->end

References

A Comparative Guide to Galantide Alternatives for Galanin Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptidergic and non-peptidergic alternatives to galantide for the blockade of galanin receptors (GALRs). The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on receptor subtype selectivity, binding affinity, and known functional effects. This document summarizes key quantitative data, outlines detailed experimental protocols for ligand-receptor interaction studies, and visualizes the complex signaling pathways associated with each galanin receptor subtype.

Introduction to Galanin Receptors and their Antagonism

Galanin is a neuropeptide that exerts its biological effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including nociception, inflammation, and mood regulation. The development of selective antagonists for these receptors is a critical area of research for elucidating the specific roles of each subtype and for the potential development of novel therapeutics. This compound (also known as M15) has been a widely used, non-selective peptidergic antagonist in these studies. However, a range of alternative compounds with varying selectivity profiles and chemical properties are now available.

Comparative Performance of Galanin Receptor Antagonists

The selection of an appropriate galanin receptor antagonist is crucial for the specific targeting of galaninergic signaling pathways. The following tables summarize the binding affinities of this compound and its alternatives for the three human galanin receptor subtypes.

Peptidergic Antagonists

These antagonists are chimeric peptides derived from the N-terminal fragment of galanin.

CompoundGALR1 Ki (nM)GALR2 Ki (nM)GALR3 Ki (nM)Reference(s)
This compound (M15) 0.112.0Not Reported[2]
M35 0.112.0Not Reported[2]
M40 1.825.1Not Reported[3]
Non-Peptidergic Antagonists

These small molecule antagonists offer the advantage of oral bioavailability and blood-brain barrier permeability.

CompoundGALR1 Ki (nM)GALR2 Ki (nM)GALR3 Ki (nM)Reference(s)
SNAP-37889 >10,000>10,00017.44[4]
SNAP-398299 >1,000>1,0005.33[5]

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G proteins and initiate distinct downstream signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor blockade.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as protein kinase A (PKA).

GALR1_GALR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GALR1_3 GALR1 / GALR3 G_protein Gαi/o GALR1_3->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

GALR1 and GALR3 Signaling Pathway
GALR2 Signaling

In contrast, GALR2 predominantly couples to Gαq/11 proteins.[6] Activation of GALR2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

GALR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GALR2 GALR2 G_protein Gαq/11 GALR2->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

GALR2 Signaling Pathway

Experimental Protocols

Accurate characterization of antagonist performance relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for key assays used in the study of galanin receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific galanin receptor subtype.

Materials:

  • Cell membranes expressing the human galanin receptor subtype of interest (GALR1, GALR2, or GALR3).

  • Radioligand: [¹²⁵I]-porcine galanin.

  • Test compounds (this compound alternatives).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Non-specific binding control: 1 µM unlabeled galanin.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution (or non-specific binding control), and 50 µL of radioligand (final concentration ~0.1 nM).

  • Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Separate Bound from Free Ligand (Rapid Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation by an agonist, and the ability of an antagonist to block this activation.

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G proteins.

Materials:

  • Cell membranes expressing the galanin receptor subtype of interest.

  • Galanin (agonist).

  • Test compounds (antagonists).

  • [³⁵S]GTPγS.

  • GTPγS binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubate cell membranes (20-30 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in GTPγS binding buffer.

  • Initiate the reaction by adding a submaximal concentration of galanin (e.g., EC₈₀) and [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate the IC₅₀ value.

Calcium Mobilization Assay

This assay is particularly relevant for assessing the functional activity of antagonists at the Gq/11-coupled GALR2.

Objective: To measure the ability of a test compound to antagonize galanin-induced intracellular calcium mobilization in cells expressing GALR2.

Materials:

  • Cells stably or transiently expressing human GALR2 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Galanin (agonist).

  • Test compounds (antagonists).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Plate the GALR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the cells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of galanin (e.g., EC₈₀) to stimulate calcium release and immediately begin kinetic fluorescence measurements.

  • Record the change in fluorescence over time.

  • Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC₅₀ value.

Conclusion

The choice of a galanin receptor antagonist should be guided by the specific research question and the receptor subtype of interest. For non-selective blockade of GALR1 and GALR2, the peptidergic antagonists M35 and M40 remain valuable tools. However, for studies requiring high selectivity for GALR3, particularly those involving in vivo applications where blood-brain barrier penetration is necessary, the non-peptidergic antagonists SNAP-37889 and SNAP-398299 are superior alternatives. This guide provides the necessary data and methodological framework to aid researchers in making an informed decision for their future studies on the galaninergic system.

References

A Comparative Guide to the Antagonistic Activity of Galantide at GalR1 and GalR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic activity of Galantide at the galanin receptor subtypes GalR1 and GalR2. It is designed to offer an objective overview of its performance relative to other available antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound and Galanin Receptors

Galanin is a neuropeptide involved in a wide array of physiological processes, including pain, cognition, and feeding behavior. It exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. This compound is a chimeric peptide antagonist that is non-selective for galanin receptor subtypes. Understanding the specific interactions of antagonists like this compound with GalR1 and GalR2 is crucial for the development of targeted therapeutics.

Quantitative Comparison of Antagonist Activity

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of this compound and other selective antagonists for GalR1 and GalR2. It is important to note that direct comparative studies of this compound's binding affinity at GalR1 and GalR2 are limited, highlighting a gap in the current research landscape.

Table 1: Binding Affinity (Ki) of Galanin Receptor Antagonists

AntagonistReceptorKi (nM)SpeciesComments
This compound (M15) GalR (unspecified)~10-fold higher affinity than galanin[1]RatNon-selective antagonist.[1]
M871 GalR1420[2]Not SpecifiedSelective antagonist for GalR2.[2]
GalR213.1[2]Not Specified
2,3-dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide GalR1190 (IC50)[1]HumanSelective antagonist for GalR1.[1]
GalR2>30,000 (IC50)[1]Human

Table 2: Functional Antagonism (IC50) of Galanin Receptor Antagonists

AntagonistReceptorAssayIC50 (nM)Cell Line
This compound (M15) GalR (unspecified)Inhibition of galanin-induced effectsNot specifiedNot specified
M871 GalR2Blockade of inositol phosphate release[3]Not specifiedCHO cells[3]
2,3-dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide GalR1Not specified190[1]Not specified

Signaling Pathways of GalR1 and GalR2

The differential signaling pathways of GalR1 and GalR2 underscore the importance of developing subtype-selective antagonists.

GalR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GalR1 GalR1 G_protein Gi/o GalR1->G_protein Galanin AC Adenylate Cyclase G_protein->AC α subunit inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway βγ subunit activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) MAPK_pathway->Cellular_Response Activation leads to cAMP->Cellular_Response Decreased levels lead to GalR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GalR2 GalR2 Gq_11 Gq/11 GalR2->Gq_11 Galanin Gi_o Gi/o GalR2->Gi_o G12_13 G12/13 GalR2->G12_13 PLC Phospholipase C Gq_11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits RhoA RhoA G12_13->RhoA activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Rho_Kinase Rho Kinase RhoA->Rho_Kinase Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release PKC PKC Activation IP3_DAG->PKC Cellular_Response Diverse Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response Decreased levels Rho_Kinase->Cellular_Response Radioligand_Binding_Workflow prep Prepare cell membranes expressing GalR1 or GalR2 incubation Incubate membranes with a fixed concentration of radiolabeled galanin and varying concentrations of antagonist prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

References

comparative analysis of Galantide and galnon's anticonvulsant effects

Author: BenchChem Technical Support Team. Date: November 2025

A tale of opposing forces in the regulation of neuronal excitability, this guide provides a comparative analysis of the galanin receptor antagonist, Galantide, and the agonist, galnon, on their modulatory effects on seizures. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supporting experimental data, and relevant signaling pathways.

While both compounds interact with the galanin system, a critical neuropeptide system involved in regulating neuronal excitability, they exert opposing effects. Galnon, a non-peptide agonist, has demonstrated anticonvulsant properties, whereas this compound, a peptide-based antagonist, is primarily characterized by its proconvulsant activity. This guide will delve into the experimental evidence for these effects.

Quantitative Analysis of Anticonvulsant and Proconvulsant Effects

The following table summarizes the quantitative data from preclinical studies investigating the effects of galnon and this compound in various seizure models.

CompoundSeizure ModelSpeciesAdministration RouteDoseKey FindingsReference
Galnon Pentylenetetrazol (PTZ)-induced seizuresMouseIntraperitoneal (i.p.)2 mg/kgLowered maximal seizure score from 4.5 to 1.45; Increased seizure latency threefold.
Galnon Self-sustaining status epilepticus (SSSE)RatIntrahippocampal5 nmolShortened SSSE duration to 28 ± 8 min from 760 ± 77 min in controls.
This compound (M35) Self-sustaining status epilepticus (SSSE)RatIntrahippocampal0.5 nmolFacilitated the development of SSSE when administered before perforant path stimulation.[1]
This compound (M35) Pentylenetetrazol (PTZ)-induced seizuresMouseIntracerebroventricular (ICV)0.5 nmolReversed the anticonvulsant effects of galnon.[2]

Note: M35 is a well-characterized galanin receptor antagonist, often used interchangeably with the term this compound in the context of its antagonistic properties.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to screen for potential anticonvulsant drugs.

  • Animal Preparation: Male mice are typically used.

  • Drug Administration: Galnon (2 mg/kg) or vehicle is administered intraperitoneally 15 minutes prior to PTZ injection. In studies investigating the interaction, the galanin receptor antagonist M35 (a form of this compound) is administered intracerebroventricularly prior to galnon.

  • Seizure Induction: A sub-convulsive dose of PTZ (e.g., 40 mg/kg) is injected intraperitoneally to induce seizures.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) and seizure activity is scored based on a standardized scale (e.g., Racine scale). Key parameters measured include the latency to the first seizure and the maximal seizure score achieved.

Self-Sustaining Status Epilepticus (SSSE) Model

This model mimics a prolonged state of seizure activity.

  • Animal Preparation: Adult male rats are surgically implanted with a cannula into the hippocampus.

  • Drug Administration: Galnon (5 nmol) or the antagonist M35 (0.5 nmol) is injected directly into the hippocampus.

  • Seizure Induction: SSSE is induced by continuous electrical stimulation of the perforant path.

  • Observation: Electroencephalographic (EEG) recordings are used to monitor seizure activity. The primary endpoint is the duration of the SSSE.

Mechanism of Action and Signaling Pathways

Galanin exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3.[1][3] The anticonvulsant effects of galnon are primarily mediated through the GalR1 receptor . Activation of GalR1 leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][3] This, in turn, can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and making it less likely to fire. Furthermore, galanin, through its receptors, can inhibit the release of the excitatory neurotransmitter glutamate.[1][4]

This compound, as an antagonist, blocks the binding of galanin and galanin agonists like galnon to these receptors, thereby preventing these inhibitory downstream effects and promoting a state of increased neuronal excitability.

Below are diagrams illustrating the proposed signaling pathway and the experimental workflow.

Galanin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Galnon Galnon GalR1 GalR1 Galnon->GalR1 Agonist Galanin Galanin Galanin->GalR1 This compound This compound This compound->GalR1 Antagonist Gi Gi GalR1->Gi AC Adenylyl Cyclase Gi->AC Glutamate_Vesicle Glutamate Vesicle Gi->Glutamate_Vesicle Inhibits Exocytosis GIRK GIRK Channel Gi->GIRK Activates cAMP ↓ cAMP AC->cAMP Glutamate_Release ↓ Glutamate Release Glutamate_Vesicle->Glutamate_Release Hyperpolarization Hyperpolarization (↓ Excitability) GIRK->Hyperpolarization

Caption: Proposed signaling pathway of galanin receptor modulation.

Experimental_Workflow cluster_ptz PTZ-Induced Seizure Model cluster_ssse SSSE Model A1 Animal Grouping (Mice) B1 Drug Administration (Galnon or this compound + Galnon) A1->B1 C1 PTZ Injection B1->C1 D1 Behavioral Observation (Seizure Scoring, Latency) C1->D1 A2 Animal Surgery (Hippocampal Cannulation) B2 Drug Administration (Intrahippocampal) A2->B2 C2 Perforant Path Stimulation B2->C2 D2 EEG Recording (SSSE Duration) C2->D2

Caption: Generalized experimental workflows for seizure models.

Conclusion

The available evidence clearly delineates the opposing roles of this compound and galnon in seizure modulation. Galnon, acting as a galanin receptor agonist, demonstrates significant anticonvulsant effects across multiple preclinical models. Its mechanism, primarily through GalR1 activation, leads to neuronal hyperpolarization and reduced glutamate release. Conversely, this compound, as a galanin receptor antagonist, not only fails to exhibit anticonvulsant properties but actively promotes a proconvulsant state by blocking the endogenous anticonvulsant actions of galanin. This comparative analysis underscores the potential of targeting the galanin system for the development of novel antiepileptic therapies, with a clear focus on the development of potent and selective galanin receptor agonists.

References

A Comparative Guide to the Specificity of Galantide and Other Chimeric Peptide Antagonists at Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of Galantide (M15) and other prominent chimeric peptide antagonists targeting the galanin receptor family (GalR1, GalR2, and GalR3). The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to Galanin and its Receptors

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium. The distinct signaling pathways and tissue distribution of these receptor subtypes necessitate the development of specific antagonists to elucidate their individual physiological roles and for therapeutic targeting.

Chimeric Peptide Antagonists of Galanin Receptors

The development of galanin antagonists has been crucial for understanding the function of the galaninergic system. Early antagonists were chimeric peptides, ingeniously combining a portion of the galanin sequence with a fragment from another neuropeptide. This guide focuses on the comparative specificity of some of the most well-characterized chimeric antagonists: this compound (M15), M32, M35, M40, and C7.

Comparative Binding Affinity

The binding affinity of these chimeric peptides to the three galanin receptor subtypes is a critical determinant of their specificity and utility. The following table summarizes the available quantitative data (Ki, Kd, and IC50 values) for each antagonist at human or rat galanin receptors. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

AntagonistGalR1GalR2GalR3Source Organism/Tissue
This compound (M15) ->10,000 nM (IC50)40 nM (Kd)Rat Pituitary / Human
M35 0.11 nM (Ki)2.0 nM (Ki)15 nM (Kd)Human
M40 1.82 nM (Ki)5.1 nM (Ki)-Human
C7 0.2 nM (IC50)--Rat Hypothalamic Membranes
M32 ----

"-": Data not available in the reviewed literature. Note: IC50 values from rat hypothalamic membranes represent binding to a mixed population of galanin receptor subtypes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context of the presented data, the following diagrams illustrate the signaling pathways of the galanin receptors and a general workflow for determining antagonist specificity.

Galanin Receptor Signaling Pathways

Galanin_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal1_3 Galanin GalR1_3 GalR1 / GalR3 Gal1_3->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gal2 Galanin GalR2 GalR2 Gal2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Galanin Receptor Signaling Pathways
Experimental Workflow for Determining Antagonist Specificity

Antagonist_Specificity_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., cAMP Measurement) prep Prepare cell membranes expressing GalR1, GalR2, or GalR3 incubate Incubate membranes with radiolabeled galanin and varying concentrations of antagonist prep->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioactivity separate->quantify analyze_bind Determine Ki or IC50 values quantify->analyze_bind compare Compare binding affinities and functional potencies across receptor subtypes analyze_bind->compare cells Culture cells expressing GalR1 or GalR3 stimulate Stimulate cells with galanin agonist +/- varying concentrations of antagonist cells->stimulate measure Measure intracellular cAMP levels stimulate->measure analyze_func Determine antagonist potency (IC50) measure->analyze_func analyze_func->compare start Select Chimeric Peptide Antagonist cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Validating Galantide's Antagonism of Galanin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of galantide's efficacy in blocking galanin-induced effects, supported by experimental data and detailed protocols. This compound, a chimeric peptide, has been established as a potent antagonist of the neuropeptide galanin, offering a valuable tool for investigating the physiological roles of galanin and for the potential development of therapeutics targeting the galanin system.

This guide summarizes key quantitative data from pivotal studies, outlines detailed experimental methodologies for reproducing these findings, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary: this compound's Antagonistic Profile

The following tables summarize the quantitative data on this compound's ability to block galanin-induced effects across various experimental models.

Parameter Value Experimental System Galanin-Induced Effect Blocked
IC₅₀ 1.0 nMMouse pancreatic isletsInhibition of glucose-induced insulin secretion[1]
IC₅₀ < 0.1 nMRin m 5F cell membranesDisplacement of ¹²⁵I-galanin binding[1]
K_d < 0.1 nM & ~6 nMRat hypothalamusBinding to two classes of galanin binding sites
IC₅₀ 4 nMMudpuppy parasympathetic neuronsActivation of K⁺ conductance

Table 1: Potency of this compound in Inhibiting Galanin's Biological Effects. IC₅₀ represents the concentration of this compound required to inhibit 50% of the maximal effect of galanin. K_d (dissociation constant) indicates the affinity of this compound for galanin receptors.

Experimental Model Galanin Effect This compound Action Outcome
Psychosocial Stress in RatsIncreased epinephrine responseNo effectThis compound did not block the galanin-induced increase in stress-related epinephrine release, suggesting it may not act as an antagonist in all physiological contexts[2][3]
Shear Stress-Induced Nerve InjuryNeuroprotectionBlockadeThis compound prevented the protective effects of galanin on neurons subjected to shear stress[4]
Osmotically Stimulated Vasopressin SecretionInhibitionPrevention of InhibitionThis compound counteracted the inhibitory effect of galanin on vasopressin release[5]

Table 2: In Vivo and In Vitro Efficacy of this compound in Diverse Models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Inhibition of Glucose-Induced Insulin Secretion from Isolated Pancreatic Islets

This protocol is adapted from studies demonstrating this compound's blockade of galanin's inhibitory effect on insulin secretion.[1][6]

a. Isolation of Mouse Pancreatic Islets:

  • Animal Model: Male mice (e.g., C57BL/6).

  • Procedure:

    • Anesthetize the mouse and perform a laparotomy to expose the pancreas.

    • Cannulate the common bile duct and clamp it at the ampulla of Vater.

    • Perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution - HBSS).

    • Excise the distended pancreas and incubate it in a 37°C water bath to allow for enzymatic digestion.

    • Stop the digestion by adding cold HBSS.

    • Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).

    • Hand-pick the islets under a stereomicroscope and culture them in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

b. Insulin Secretion Assay:

  • Reagents: Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations, galanin, this compound.

  • Procedure:

    • Pre-incubate batches of isolated islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.

    • Incubate the islets with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of galanin at a fixed concentration.

    • For the antagonist studies, co-incubate the islets with glucose, galanin, and varying concentrations of this compound.

    • After a defined incubation period (e.g., 60 minutes), collect the supernatant.

    • Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

Radioligand Displacement Assay

This protocol outlines the methodology to determine the binding affinity of this compound to galanin receptors using a competitive binding assay.[1]

  • Cell Line: Rin m 5F cells (an insulinoma cell line expressing galanin receptors).

  • Reagents: ¹²⁵I-labeled galanin (radioligand), unlabeled galanin, this compound, binding buffer.

  • Procedure:

    • Prepare cell membranes from Rin m 5F cells by homogenization and centrifugation.

    • In a multi-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of ¹²⁵I-galanin.

    • For competition binding, add increasing concentrations of unlabeled this compound to the incubation mixture.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • The concentration of this compound that displaces 50% of the specifically bound ¹²⁵I-galanin is determined as the IC₅₀ value.

Electrophysiological Measurement of Potassium Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the blockade of galanin-induced potassium channel activation by this compound.

  • Cell Preparation: Dissociated parasympathetic neurons from mudpuppy cardiac ganglion or a suitable cell line expressing the relevant galanin receptor and potassium channels.

  • Electrophysiology Setup: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Hold the cell at a specific membrane potential (e.g., -80 mV).

    • Apply voltage steps to elicit and measure potassium currents.

    • Perfuse the cell with a solution containing galanin to observe the activation of an inwardly rectifying potassium current.

    • After establishing a stable galanin-induced current, co-perfuse with varying concentrations of this compound.

    • Measure the reduction in the galanin-induced current in the presence of this compound to determine the IC₅₀ for the blockade.

Mandatory Visualizations

Signaling Pathways of Galanin Receptors

Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. This compound acts as an antagonist at these receptors, blocking the initiation of their downstream signaling cascades.

Galanin_Signaling_Pathways cluster_galr1 GalR1 Signaling cluster_galr2 GalR2 Signaling GalR1 GalR1 Gi_o Gαi/o GalR1->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit K_channel K+ Channel (Activation) Gi_o->K_channel cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit Hyperpolarization Hyperpolarization K_channel->Hyperpolarization GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activate PKC (Activation) DAG->PKC_activate Galanin Galanin Galanin->GalR1 Binds & Activates Galanin->GalR2 Binds & Activates This compound This compound (Antagonist) This compound->GalR1 Binds & Blocks This compound->GalR2 Binds & Blocks

Galanin receptor signaling pathways blocked by this compound.

Experimental Workflow: Validating this compound's Blockade of Galanin-Induced Insulin Secretion Inhibition

The following diagram illustrates the logical flow of an experiment designed to validate this compound's antagonistic effect on galanin-mediated inhibition of insulin secretion.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from mice) Islet_Culture Culture Islets Islet_Isolation->Islet_Culture Pre_incubation Pre-incubate Islets (Low Glucose) Control Control: High Glucose Pre_incubation->Control Galanin_Group Galanin: High Glucose + Galanin Pre_incubation->Galanin_Group Galantide_Group This compound: High Glucose + Galanin + this compound Pre_incubation->Galantide_Group Collect_Supernatant Collect Supernatant Control->Collect_Supernatant Galanin_Group->Collect_Supernatant Galantide_Group->Collect_Supernatant Insulin_Assay Measure Insulin Concentration (RIA or ELISA) Collect_Supernatant->Insulin_Assay Data_Analysis Data Analysis: Compare Insulin Levels Insulin_Assay->Data_Analysis Conclusion Conclusion: This compound blocks galanin's inhibitory effect Data_Analysis->Conclusion

Workflow for validating this compound's effect on insulin secretion.

References

Comparative Analysis of Galantide Cross-Reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Galantide, a well-established galanin receptor antagonist, with other key neuropeptide receptors. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for the development of more specific therapeutic agents. This document summarizes available binding affinity and functional assay data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Comparison of this compound's Receptor Affinity and Functional Antagonism

The following table summarizes the known binding affinities (Kd) and functional antagonist potencies (IC50) of this compound at various neuropeptide receptors. This data is essential for assessing the selectivity of this compound and potential off-target effects.

Receptor FamilyReceptor SubtypeLigandParameterValue (nM)SpeciesTissue/Cell Line
Galanin Galanin ReceptorThis compoundKd<0.1 and ~6RatHypothalamus
Galanin ReceptorThis compoundIC501.0MousePancreatic Islets
Galanin ReceptorThis compoundIC504--
Tachykinin Substance P ReceptorThis compoundKd~40--

Note: A lower Kd or IC50 value indicates a higher binding affinity or potency, respectively. The data for galanin receptors indicate two distinct binding sites. Data for opioid and a more detailed breakdown for tachykinin receptor subtypes are currently limited in the public domain.

In-Depth Look at Experimental Methodologies

Accurate and reproducible data is the cornerstone of scientific research. Below are detailed protocols for common assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay for Neuropeptide Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for a target neuropeptide receptor.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO, HEK293) stably expressing the receptor of interest, or tissue homogenates known to express the receptor.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [¹²⁵I]Galanin, [³H]Substance P).

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer containing protease inhibitors and other additives to ensure receptor stability and integrity.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • For competition binding assays, add increasing concentrations of the unlabeled test compound (this compound).

    • Add a fixed concentration of the radioligand to all wells.

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a separate set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol describes a common functional assay to measure the antagonist activity of a compound by assessing its ability to block agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 value of this compound in blocking the activation of a Gq-coupled neuropeptide receptor (e.g., NK1 receptor for Substance P).

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the Gq-coupled receptor of interest.

  • Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM or Fluo-4 AM.

  • Agonist: A known agonist for the target receptor (e.g., Substance P).

  • Antagonist: The test compound, this compound.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with calcium and magnesium.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium indicator dye by incubating them in a buffer containing the dye for a specific time at 37°C.

    • Wash the cells with the assay buffer to remove excess dye.

  • Assay Performance:

    • Place the cell plate into the fluorescence reader.

    • Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the agonist (e.g., Substance P at its EC80 concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the log concentration of the antagonist.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value of the antagonist.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the understanding of the systems involved, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

G Bradykinin B2 Receptor Signaling Pathway Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R binds Gq_G11 Gq/11 B2R->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., vasodilation, inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling cascade of the Bradykinin B2 receptor.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (Membranes/Cells) Incubation Incubation: Receptor + Radioligand + Unlabeled Ligand Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Filtration Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki determination) Counting->Data_Analysis

Caption: Workflow of a radioligand competition binding assay.

Galantide's Neuroprotective Efficacy Against Excitotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of Galantide's neuroprotective properties against excitotoxic insults reveals a promising therapeutic avenue, particularly when benchmarked against established and alternative neuroprotective agents. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the validation of this compound's effects.

This compound, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs), has demonstrated significant neuroprotective capabilities against excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leading to neuronal damage and death. This process is a key contributor to the pathophysiology of various neurodegenerative diseases. Experimental evidence indicates that this compound's protective effects are mediated through the activation of α7 and α4β2 nAChRs.

Comparative Efficacy of Neuroprotective Agents

To contextualize the neuroprotective potential of this compound, its performance was compared with that of Memantine and Ifenprodil, two well-characterized NMDA receptor antagonists known to mitigate excitotoxicity. The following tables summarize the quantitative data from studies assessing cell viability and cytotoxicity in primary rat cortical neurons subjected to N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

Table 1: Neuroprotective Potency (IC50) Against NMDA-Induced Excitotoxicity [1]

CompoundMTT Assay (IC50 in µmol/L)LDH Assay (IC50 in µmol/L)
This compound 1.481.44
Memantine0.820.99
Ifenprodil0.130.10

IC50 values represent the concentration at which the compound inhibits 50% of the NMDA-induced neuronal death.

Table 2: Synergistic Neuroprotection Against NMDA-Induced Excitotoxicity [1]

TreatmentConcentration (µmol/L)Neuroprotection Outcome
This compound (alone)1Ineffective
Memantine (alone)0.1Ineffective
This compound + Memantine 1 + 0.1Full Neuroprotection
Ifenprodil (alone)0.1Ineffective
This compound + Ifenprodil 1 + 0.1Remarkable Neuroprotection

The data clearly indicates that while Ifenprodil is the most potent single agent in this experimental paradigm, this compound demonstrates a significant neuroprotective effect. Notably, this compound exhibits a remarkable synergistic relationship with Memantine, achieving full neuroprotection at concentrations where either drug alone is ineffective.[1][2] This suggests a multi-target therapeutic strategy could be highly effective in combating excitotoxic neuronal damage.

Mechanistic Insights into Neuroprotection

This compound's neuroprotective mechanism is distinct from that of NMDA receptor antagonists. It does not directly block NMDA receptors but rather exerts its effects through the activation of nicotinic acetylcholine receptors. This activation triggers downstream signaling cascades that confer neuronal resilience to excitotoxic insults.

Excitotoxicity and Neuroprotection Pathways cluster_0 Excitotoxic Cascade cluster_1 Neuroprotective Interventions Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Overactivation Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Triggers This compound This compound nAChR α7/α4β2 nAChR This compound->nAChR Activates Neuroprotective_Signaling Neuroprotective Signaling (e.g., Jak2 activation, NFκB/iNOS inhibition) nAChR->Neuroprotective_Signaling Neuroprotective_Signaling->Neuronal_Death Inhibits Memantine Memantine Memantine->NMDA_Receptor Antagonizes Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Antagonizes Experimental Workflow for Excitotoxicity Assay Start Start Neuron_Culture Primary Cortical Neuron Culture (10-12 DIV) Start->Neuron_Culture Pre_incubation Pre-incubation with Test Compounds (this compound, Memantine, Ifenprodil) for 30 minutes Neuron_Culture->Pre_incubation NMDA_Exposure Exposure to 100 µM NMDA for 3 hours Pre_incubation->NMDA_Exposure Assay Assessment of Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay) NMDA_Exposure->Assay End End Assay->End

References

Assessing the Specificity of Commercerically Available Galantide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality, specific biological reagent is paramount to the validity and reproducibility of experimental results. This guide provides a comparative assessment of commercially available Galantide, a widely used galanin receptor antagonist, to aid in the selection of the most suitable product for your research needs.

This compound is a chimeric peptide, composed of the N-terminal fragment of galanin and a portion of substance P, which acts as a non-specific antagonist for galanin receptors (GalR1, GalR2, and GalR3).[1] Its utility in studying the physiological roles of the galanin system is well-established; however, its specificity is a critical consideration due to its chimeric nature and potential for off-target effects. This guide summarizes publicly available data on this compound from prominent commercial suppliers, presents its known binding profile, and provides standardized experimental protocols for in-house specificity assessment.

Commercial Supplier Overview

While a direct comparative study analyzing the purity and specificity of this compound from different commercial vendors is not publicly available, researchers can make informed decisions based on the quality control data provided by each supplier. The following table summarizes information for three prominent suppliers of this compound.

SupplierPurity SpecificationAnalytical Data Provided
CPC Scientific Purity of 95-98% is specific to the phase of development.[2]HPLC, MS, Amino Acid Analysis (AAA), and solubility data are provided.[3]
Echelon Biosciences >90%[4]Certificate of Analysis with purity data.
MedChemExpress High purity and quality validated by NMR and LC/MS.HPLC and MS data are provided with each shipment and the Certificate of Analysis (COA) is available online.[5]

Note: Researchers are encouraged to request lot-specific certificates of analysis from each vendor to obtain detailed information on purity and quality control for the specific batch of this compound they intend to purchase.

This compound Binding Profile and Specificity

This compound is known to be a non-specific antagonist of the three galanin receptor subtypes. Its chimeric design, however, introduces the potential for interaction with other receptors, most notably the substance P receptor (neurokinin-1 receptor, NK1R). The following table summarizes the known binding affinities of this compound.

Receptor TargetBinding Affinity (Kd or IC50)Notes
Galanin Receptors (GalR) Kd <0.1 nM and ~6 nM (two binding sites in rat hypothalamus)[1]High affinity for galanin receptors.
Substance P Receptor (NK1R) Kd ~40 nM[1]Lower affinity compared to galanin receptors, but still a potential off-target interaction.

It is crucial for researchers to consider this cross-reactivity with the substance P receptor when designing and interpreting experiments using this compound, especially at higher concentrations.

Galanin Receptor Signaling Pathways

Understanding the downstream signaling of the target receptors is essential for designing functional assays to assess this compound's antagonist activity. The three galanin receptor subtypes couple to different G proteins and activate distinct intracellular signaling cascades.

Galanin_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling GalR1 GalR1 Gi_1 Gαi/o GalR1->Gi_1 Galanin AC_1 Adenylyl Cyclase Gi_1->AC_1 Inhibition cAMP_1 ↓ cAMP AC_1->cAMP_1 GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG GalR3 GalR3 Gi_3 Gαi/o GalR3->Gi_3 Galanin AC_3 Adenylyl Cyclase Gi_3->AC_3 Inhibition cAMP_3 ↓ cAMP AC_3->cAMP_3

Caption: Simplified signaling pathways of the three galanin receptor subtypes.

Experimental Protocols for Assessing Specificity

To ensure the specificity of a particular batch of commercially available this compound, it is recommended to perform in-house validation experiments. The following are generalized protocols for radioligand binding and functional assays.

Radioligand Binding Assay

This assay directly measures the binding of this compound to its target receptors and can be used to determine its binding affinity (Ki) and to screen for off-target binding.

Objective: To determine the binding affinity of commercially available this compound to galanin receptors and a panel of other relevant receptors (e.g., NK1R, bradykinin receptors).

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with GalR1, GalR2, GalR3, or NK1R).

  • Radiolabeled ligand for the receptor of interest (e.g., [¹²⁵I]-Galanin for galanin receptors).

  • Commercially available this compound from different suppliers.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound (from each supplier) or a known reference compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand. Calculate the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes - Radiolabeled ligand - this compound solutions start->prepare incubate Incubate membranes, radioligand, and varying concentrations of this compound prepare->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data: - Plot competition curve - Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Cellular Assay

Functional assays measure the ability of this compound to antagonize the downstream signaling of galanin receptors.

Objective: To assess the antagonist potency of commercially available this compound at the three galanin receptor subtypes.

Materials:

  • Cells stably expressing one of the galanin receptor subtypes (GalR1, GalR2, or GalR3).

  • Galanin.

  • Commercially available this compound from different suppliers.

  • Assay-specific reagents (e.g., cAMP assay kit for GalR1/3, calcium mobilization assay kit for GalR2).

  • Plate reader.

Procedure (Example for GalR1/3):

  • Cell Plating: Plate the GalR1 or GalR3 expressing cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound from each supplier for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of galanin (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value for the inhibition of the galanin-induced response.

Conclusion

The selection of a high-quality this compound is critical for obtaining reliable and reproducible data. While direct comparative studies are lacking, researchers can leverage the product information provided by suppliers such as CPC Scientific, Echelon Biosciences, and MedChemExpress. It is highly recommended to perform in-house validation of this compound's specificity, particularly its binding to and functional antagonism of galanin receptors, as well as its potential off-target effects on the substance P receptor. The experimental protocols provided in this guide offer a framework for conducting such validation studies, enabling researchers to confidently select and utilize the most appropriate commercially available this compound for their specific research applications.

References

A Comparative Guide to Galantide and Other Insulin Release Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Galantide's performance in inhibiting insulin release with other notable alternatives, supported by experimental data. We delve into the mechanisms of action, present quantitative data for comparison, and provide detailed experimental protocols for key assays cited.

Mechanism of Action: A Tale of Three Receptors

The inhibition of insulin secretion is a critical area of research for understanding and potentially treating conditions characterized by hyperinsulinemia. This compound, a well-characterized galanin receptor antagonist, offers a specific mechanism of action compared to broader-acting inhibitors like diazoxide and somatostatin.

This compound , a chimeric peptide composed of galanin-(1-12)-Pro-substance P-(5-11) amide, functions by competitively blocking the action of galanin at its receptors on pancreatic β-cells[1]. Galanin, a neuropeptide, is known to inhibit glucose-induced insulin secretion through a multi-faceted signaling cascade. This includes the hyperpolarization of the β-cell membrane, a reduction in intracellular free calcium ([Ca2+]i), and interference with the adenylyl cyclase and protein kinase C signaling pathways. By antagonizing the galanin receptor, this compound effectively prevents these inhibitory effects, thereby restoring normal insulin secretion in the presence of galanin.

Diazoxide , on the other hand, is a potassium channel opener. It directly activates the ATP-sensitive potassium (KATP) channels on the β-cell membrane[2][3][4]. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is essential for the exocytosis of insulin-containing granules.

Somatostatin exerts its inhibitory effect by binding to its specific receptors (SSTRs), primarily SSTR2 and SSTR5, on β-cells[5][6]. Activation of these G-protein coupled receptors triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of inwardly rectifying potassium channels. These actions collectively result in the hyperpolarization of the β-cell membrane and a reduction in calcium influx, ultimately suppressing insulin secretion[6][7].

Comparative Efficacy in Inhibiting Insulin Release

Direct comparative studies of this compound against diazoxide and somatostatin are limited. However, by examining their individual dose-response characteristics, we can infer their relative potencies.

CompoundMechanism of ActionEffective Concentration Range / IC50Species/System StudiedReference
This compound Galanin Receptor AntagonistIC50 = 1.0 nM (for antagonizing galanin-mediated inhibition)Mouse pancreatic islets[1]
Diazoxide KATP Channel OpenerDose-dependent inhibition observed at 20–400 µMIsolated rat islets[2]
Somatostatin Somatostatin Receptor AgonistDose-dependent inhibition observed with the lowest effective dose at 1 ng/ml (approx. 0.6 nM)Isolated perfused rat pancreas[8]

Note: The IC50 for this compound reflects its potency in blocking the effect of galanin, not in directly inhibiting insulin release. The effective concentrations for diazoxide and somatostatin demonstrate their direct inhibitory action.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms and the experimental approach to their study, the following diagrams are provided.

Galantide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR Galanin Receptor Galanin->GalR Binds This compound This compound This compound->GalR Blocks Gi Gi Protein GalR->Gi Activates K_ATP KATP Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx ↓ [Ca2+]i Ca_Channel->Ca_Influx Gi->K_ATP Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Insulin_Release ↓ Insulin Release PKA->Insulin_Release Promotes Hyperpolarization->Ca_Channel Inactivates Ca_Influx->Insulin_Release Triggers

Caption: this compound's mechanism of action in blocking galanin-induced inhibition of insulin release.

Experimental_Workflow cluster_islet_isolation Islet Isolation & Culture cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis Isolate Isolate Pancreatic Islets Culture Culture Islets Isolate->Culture Control Control (Glucose Stimulation) Galanin Galanin + Glucose Galantide_Galanin This compound + Galanin + Glucose Alternative Alternative Inhibitor (Diazoxide or Somatostatin) + Glucose Calcium_Imaging Measure [Ca2+]i (Fura-2 AM) Culture->Calcium_Imaging AC_Activity Measure Adenylyl Cyclase Activity Culture->AC_Activity Insulin_Secretion Measure Insulin Secretion (ELISA/RIA) Control->Insulin_Secretion Galanin->Insulin_Secretion Galantide_Galanin->Insulin_Secretion Alternative->Insulin_Secretion Compare Compare Insulin Levels, [Ca2+]i, and AC Activity Insulin_Secretion->Compare Calcium_Imaging->Compare AC_Activity->Compare IC50 Determine IC50 / Dose-Response Compare->IC50

Caption: A generalized experimental workflow for comparing insulin release inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

Objective: To quantify the amount of insulin secreted from pancreatic islets in response to glucose stimulation in the presence or absence of inhibitors.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Ficoll-Paque

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • Inhibitors: this compound, Diazoxide, Somatostatin

  • Insulin ELISA or RIA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Transfer groups of islets (e.g., 10 islets per tube) to fresh KRB buffer containing:

    • 2.8 mM glucose (basal)

    • 16.7 mM glucose (stimulated)

    • 16.7 mM glucose + Galanin (e.g., 10 nM)

    • 16.7 mM glucose + Galanin + varying concentrations of this compound

    • 16.7 mM glucose + varying concentrations of Diazoxide

    • 16.7 mM glucose + varying concentrations of Somatostatin

  • Incubation: Incubate the islets for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each tube.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the islet number or protein content. Plot dose-response curves to determine the IC50 values for the inhibitors.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in pancreatic β-cells in response to stimuli and inhibitors.

Materials:

  • Isolated pancreatic islets or β-cell line (e.g., MIN6, INS-1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HBSS

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.

Procedure:

  • Cell Preparation: If using islets, disperse them into single cells or small clusters. If using a cell line, seed the cells onto glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging: Mount the coverslip onto the fluorescence microscope stage. Perfuse the cells with HBSS containing various stimuli and inhibitors.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. Calibrate the ratio to absolute calcium concentrations using ionomycin and calcium buffers if required.

Adenylyl Cyclase Activity Assay

Objective: To measure the activity of adenylyl cyclase in pancreatic islet cells and assess the inhibitory effects of galanin and the antagonistic action of this compound.

Materials:

  • Isolated pancreatic islets

  • Homogenization buffer

  • ATP

  • [α-32P]ATP

  • cAMP standard

  • Reagents for cAMP radioimmunoassay or a commercial cAMP assay kit.

Procedure:

  • Islet Treatment: Treat isolated islets with the desired compounds (e.g., glucose, forskolin, galanin, this compound) for a specified time.

  • Membrane Preparation: Homogenize the islets in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Enzyme Reaction: Incubate the membrane preparation with a reaction mixture containing ATP, [α-32P]ATP, an ATP regenerating system, and a phosphodiesterase inhibitor.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using column chromatography (e.g., Dowex and alumina columns).

  • Quantification: Measure the radioactivity of the [32P]cAMP fraction using a scintillation counter.

  • Data Analysis: Calculate the adenylyl cyclase activity as pmol of cAMP formed per mg of protein per minute. Compare the activity between different treatment groups.

Conclusion

This compound presents a highly specific mechanism for modulating insulin secretion by targeting the galanin receptor. This contrasts with the broader mechanisms of diazoxide and somatostatin, which act on fundamental components of the β-cell's stimulus-secretion coupling machinery. The high potency of this compound in antagonizing galanin's effects suggests its potential as a precise tool for studying the physiological roles of the galanin system in glucose homeostasis and as a potential therapeutic agent in conditions where galanin signaling is dysregulated. The provided experimental protocols offer a framework for further comparative studies to elucidate the nuanced effects of these different classes of insulin release inhibitors.

References

A Comparative Guide to the Potency of Galantide at Galanin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological properties of Galantide, a chimeric peptide galanin receptor antagonist, at the three known galanin receptor subtypes: GalR1, GalR2, and GalR3. The information is intended for researchers, scientists, and drug development professionals working on the galaninergic system.

Galanin is a neuropeptide that exerts a wide range of effects in the central and peripheral nervous systems through its interaction with three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] this compound (also known as M15) is a synthetic chimeric peptide, created by linking the N-terminal fragment of galanin (1-13) to the substance P fragment (5-11), which acts as a high-affinity antagonist at these receptors.[2] Understanding its potency and selectivity is crucial for its use as a pharmacological tool and for the development of subtype-selective ligands.

Comparative Binding Affinity of Galanin Antagonists

However, data for the closely related chimeric peptide M35 [galanin(1-13)-bradykinin(2-9)amide] is available and serves as a representative example of the affinity of this class of antagonists at human GalR1 and GalR2.

Table 1: Binding Affinities (Ki) of the Chimeric Antagonist M35 at Human Galanin Receptors

LigandReceptor SubtypeKi (nM)Reference
M35hGalR10.11[2]
M35hGalR22.0[2]
M35hGalR3Not Reported

Ki value represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Qualitative data for this compound suggests its binding affinity at the rat GalR3 receptor is lower than that of galanin and M35, but higher than that of another chimeric peptide, M40.[4]

Experimental Protocols

The binding affinity data presented for galanin ligands are typically determined using competitive radioligand binding assays. Functional assays are then used to determine whether the ligand acts as an agonist or antagonist.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.

  • Receptor Source: Membranes are prepared from cultured cell lines (e.g., CHO-K1, HEK293) stably transfected with the cDNA for a single human galanin receptor subtype (hGalR1, hGalR2, or hGalR3).

  • Radioligand: A radiolabeled form of galanin, typically [125I]-galanin, is used at a fixed concentration, usually near its Kd (dissociation constant).

  • Incubation: The receptor-containing membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled competitor peptide (e.g., this compound).

  • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Cells HEK293/CHO Cells Expressing GalRn Membranes Isolated Cell Membranes Cells->Membranes Homogenization & Centrifugation Incubation Incubation (Membranes + Ligands) Membranes->Incubation Radioligand [125I]-Galanin (Fixed Conc.) Radioligand->Incubation Competitor This compound (Variable Conc.) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Gamma Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis cluster_membrane Cell Membrane GalR1 GalR1 / GalR3 Gi Gαi/o GalR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Galanin Galanin Galanin->GalR1 ATP ATP ATP->AC Response Inhibition of Downstream Effectors cAMP->Response cluster_membrane Cell Membrane GalR2 GalR2 Gq Gαq/11 GalR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Galanin Galanin Galanin->GalR2 Ca ↑ [Ca2+]i IP3->Ca Triggers Release PKC PKC Activation DAG->PKC

References

Validating Galantide's Behavioral Effects: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Galantide, a chimeric peptide with a dual mechanism of action, holds therapeutic potential in modulating various behavioral paradigms. It functions as a non-specific antagonist for galanin receptors (GalR) and as an inhibitor of acetylcholinesterase (AChE). To rigorously validate its behavioral effects, examining knockout (KO) animal models for the molecular targets of this compound is crucial. This guide provides a comparative analysis of the behavioral phenotypes of relevant knockout mice, offering a framework to predict and understand the effects of this compound administration.

Dual Mechanism of Action of this compound

This compound's unique pharmacological profile stems from its ability to interact with two distinct neurotransmitter systems:

  • Galanin System Antagonism: this compound blocks the action of galanin, a neuropeptide involved in a wide range of physiological processes, including mood, anxiety, and cognition, by acting as an antagonist at its receptors (GalR1, GalR2, and GalR3).

  • Cholinergic System Enhancement: By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound increases the synaptic availability of ACh. This enhances cholinergic neurotransmission, which is critical for learning, memory, and attention.

The behavioral outcomes of this compound administration are a composite of these two effects. Therefore, dissecting the behavioral phenotypes of knockout mice for each of this compound's targets can elucidate the contribution of each system to its overall effect profile.

Galantide_Mechanism_of_Action cluster_galanin Galanin System cluster_cholinergic Cholinergic System This compound This compound GalR Galanin Receptors (GalR1, GalR2, GalR3) This compound->GalR Antagonist AChE Acetylcholinesterase (AChE) This compound->AChE Inhibitor Galanin Galanin Galanin->GalR Agonist ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptors) ACh->Postsynaptic_Neuron Activates Experimental_Workflow cluster_KO_Models Knockout Mouse Models cluster_Behavioral_Assays Behavioral Assays cluster_Validation Validation of this compound's Effects GalR1_KO GalR1 KO EPM Elevated Plus Maze (Anxiety) GalR1_KO->EPM GalR2_KO GalR2 KO FST Forced Swim Test (Depression) GalR2_KO->FST GalR3_KO GalR3 KO GalR3_KO->EPM Other_Tests Other Tests (e.g., Fear Conditioning, Alcohol Preference) GalR3_KO->Other_Tests AChE_KO AChE +/- MWM Morris Water Maze (Cognition) AChE_KO->MWM nAChR_KO nAChR KO (α7, β2, etc.) nAChR_KO->MWM nAChR_KO->Other_Tests Prediction Predict Behavioral Effects of this compound EPM->Prediction FST->Prediction MWM->Prediction Other_Tests->Prediction Hypothesis Formulate Hypothesis: This compound will reverse KO-induced deficits Prediction->Hypothesis Experiment Administer this compound to KO and WT mice Hypothesis->Experiment Analysis Compare Behavioral Outcomes Experiment->Analysis

Safety Operating Guide

Navigating the Safe Disposal of Galantide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for Galantide Disposal

Adherence to a standardized disposal procedure is critical to mitigate risks associated with chemical waste. The following steps outline the recommended process for disposing of this compound.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. All containers must be clearly labeled as "Hazardous Waste" and specify "this compound." Never mix incompatible wastes.[1]

Step 2: Solid this compound Waste Disposal

Solid this compound waste includes unused or expired pure compounds, as well as contaminated materials such as gloves, weighing papers, and pipette tips.

  • Collection: Collect all solid this compound waste in a designated, leak-proof, and puncture-resistant container. This container must be kept closed except when adding waste.

  • Labeling: Ensure the container is accurately labeled with "Solid this compound Waste" and the date of initial waste accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. Do not dispose of solid chemical waste in the regular trash.

Step 3: Liquid this compound Waste Disposal

Liquid this compound waste includes solutions used in experiments and any rinsates from cleaning contaminated glassware.

  • Collection: Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. Secondary containment should be used to prevent spills.[1]

  • Neutralization: For aqueous solutions, check the pH. If the solution is highly acidic or alkaline, it should be neutralized to a pH range of 5 to 9 before proceeding.[2] This can be achieved by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric or sulfuric acid for bases) while monitoring the pH.[2]

  • Small Quantities of Aqueous Solutions: In some jurisdictions, small quantities of non-hazardous, neutralized aqueous solutions of peptides may be permissible for drain disposal with copious amounts of water.[3] However, it is crucial to consult and adhere to local wastewater regulations.

  • Organic Solvents and Concentrated Solutions: Solutions of this compound in organic solvents or highly concentrated aqueous solutions should be collected as hazardous chemical waste. Do not dispose of these down the drain.

  • Disposal: Label the container "Liquid this compound Waste" with a list of all chemical components and their approximate concentrations. Arrange for disposal through a certified hazardous waste management service.

Key Quantitative Parameters for Disposal

The following table summarizes important quantitative data relevant to the disposal of chemical waste, based on general laboratory safety guidelines.

ParameterGuideline ValueSource
pH for Neutralization5.0 - 9.0[2]
Organic Content for Aqueous Drain Disposal< 1%[2]
Flash Point for Aqueous Drain Disposal> 140°F[2]

Experimental Protocols

While specific experimental protocols for this compound disposal are not published, the neutralization process is a standard laboratory procedure.

Protocol for Neutralization of Acidic this compound Solution:

  • Place the container of acidic this compound waste in a larger secondary container within a fume hood.

  • Slowly add a dilute solution of sodium bicarbonate (e.g., 5% w/v) to the waste while gently stirring.

  • Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the neutralizing agent in small increments until the pH is within the acceptable range (5-9). Be cautious as neutralization reactions can generate heat and gas.

  • Once neutralized, the solution can be managed according to the liquid waste disposal procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Galantide_Disposal_Workflow start Generate this compound Waste waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled, Leak-Proof Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Chemically Compatible Container with Secondary Containment waste_type->liquid_waste Liquid final_disposal Dispose via Certified Hazardous Waste Service solid_waste->final_disposal check_solvent Aqueous or Organic Solvent? liquid_waste->check_solvent organic_solvent Treat as Hazardous Chemical Waste check_solvent->organic_solvent Organic aqueous_solution Check pH check_solvent->aqueous_solution Aqueous organic_solvent->final_disposal ph_check Is pH between 5 and 9? aqueous_solution->ph_check neutralize Neutralize Solution ph_check->neutralize No check_concentration Low Concentration & Non-Hazardous? ph_check->check_concentration Yes neutralize->ph_check drain_disposal Drain Disposal with Copious Water (Check Local Regulations) check_concentration->drain_disposal Yes hazardous_liquid Treat as Hazardous Chemical Waste check_concentration->hazardous_liquid No hazardous_liquid->final_disposal

Caption: this compound Waste Disposal Decision Workflow.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, thereby building a foundation of trust and demonstrating a commitment to safety beyond the product itself. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Galantide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Galantide is paramount. This document provides procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or latex gloves should be worn at all times to prevent skin contact. Ensure gloves are compatible with any solvents used for reconstitution.
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing and skin from accidental splashes.
Eye Protection Safety Glasses or GogglesWear safety glasses with side shields or chemical splash goggles to protect against airborne particles or splashes.
Respiratory Protection Not Generally RequiredUnder normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If there is a risk of aerosolization or handling large quantities in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is needed.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage:

  • Upon receipt, store lyophilized this compound at -20°C in a tightly sealed container, protected from light.[1][2]

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.

Reconstitution:

  • This compound is soluble in water.[1] For reconstitution, use sterile, distilled water.[2]

  • Slowly inject the solvent down the side of the vial to avoid frothing. Gently swirl the vial to dissolve the peptide; do not shake.

Handling:

  • Conduct all handling of this compound powder in a clean, controlled environment, such as a chemical fume hood or a designated weighing area, to prevent inhalation of dust.

  • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Disposal Plan

The disposal of this compound and associated waste must be carried out in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste. Do not discard down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) Dispose of in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Remove aseptically and dispose of in a designated hazardous waste container.
Aqueous Solutions Neutralize to a pH between 6 and 8, if necessary, and dispose of as chemical waste. Do not pour down the drain unless permitted by local regulations for non-hazardous peptide solutions.

Experimental Protocols

In Vivo Administration of this compound in Rats:

This protocol is adapted from studies investigating the effects of this compound on social memory.[3]

  • Preparation of this compound Solution: Dissolve this compound in sterile 0.9% NaCl to the desired concentration.[3] Doses in studies have ranged from 6 to 6000 nanomoles.[1]

  • Animal Model: The protocol typically uses adult male rats.

  • Administration Route: Intracerebroventricular (i.c.v.) injection is a common route for central nervous system studies.[3]

  • Injection Procedure:

    • Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

    • Secure the animal in a stereotaxic frame.

    • Administer the this compound solution via i.c.v. injection at a controlled infusion rate (e.g., 1 µL/20 s).[3]

    • The total injection volume is typically small (e.g., 4 µL).[3]

  • Control Group: Administer an equal volume of the vehicle (0.9% NaCl) to control rats using the same procedure.[3]

  • Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and any adverse effects.

Protocol for Investigating this compound's Effect on Acetylcholine Release:

This experimental design is based on studies examining the neurochemical effects of this compound.[4]

  • Animal Model and Surgical Preparation: Utilize freely moving rats with implanted microdialysis probes in the striatum.

  • This compound Administration: Administer this compound via intracerebroventricular (i.c.v.) injection at doses ranging from 0.78 to 3.12 nanomoles.[4]

  • Microdialysis:

    • Perfuse the microdialysis probe with an appropriate physiological solution.

    • Collect dialysate samples at regular intervals before and after this compound administration.

  • Acetylcholine Measurement: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: Compare the levels of acetylcholine release before and after this compound administration to determine its effect.

Signaling Pathway

This compound acts as an antagonist at galanin receptors. The following diagram illustrates the general signaling pathway of galanin receptors, which this compound modulates.

GalaninSignaling Galanin Receptor Signaling Pathway Galanin Galanin GalR1_3 GALR1 / GALR3 Galanin->GalR1_3 Binds GalR2 GALR2 Galanin->GalR2 Binds This compound This compound (Antagonist) This compound->GalR1_3 Blocks This compound->GalR2 Blocks Gi_o Gi/o GalR1_3->Gi_o Activates Gq_11 Gq/11 GalR2->Gq_11 Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq_11->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Leads to CellularResponse1 Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->CellularResponse1 Regulates CellularResponse2 Cellular Response (e.g., Modulation of intracellular signaling) Ca2->CellularResponse2 Regulates

Caption: Galanin Receptor Signaling Pathway modulated by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.